Product packaging for 2,2-Dimethyl-3-hexanol(Cat. No.:CAS No. 4209-90-9)

2,2-Dimethyl-3-hexanol

Cat. No.: B1585437
CAS No.: 4209-90-9
M. Wt: 130.23 g/mol
InChI Key: PFHLGQKVKALLMD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-hexanol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95419. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B1585437 2,2-Dimethyl-3-hexanol CAS No. 4209-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylhexan-3-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18O/c1-5-6-7(9)8(2,3)4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PFHLGQKVKALLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90871064
Record name 2,2-Dimethylhexan-3-ol
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Molecular Weight

130.23 g/mol
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CAS No.

4209-90-9
Record name 2,2-Dimethyl-3-hexanol
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Record name 2,2-Dimethyl-3-hexanol
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Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-and-Characterization-of-2-2-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-Dimethyl-3-hexanol, a secondary alcohol with potential applications in various chemical syntheses. This document details a standard laboratory-scale synthesis protocol via a Grignard reaction, outlines extensive characterization methodologies, and presents the corresponding data in a structured format. The intended audience includes researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is an organic compound with the chemical formula C₈H₁₈O.[1][2] As a chiral secondary alcohol, it serves as a valuable building block in organic synthesis. Its structure, featuring a sterically hindered t-butyl group adjacent to the hydroxyl-bearing carbon, imparts unique reactivity and selectivity in various chemical transformations. This guide focuses on a common and reliable method for its preparation—the Grignard reaction—and the subsequent analytical techniques used to confirm its identity and purity.

Synthesis of this compound

The synthesis of this compound is effectively achieved through the nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, the reaction involves n-propylmagnesium bromide and pivalaldehyde (2,2-dimethylpropanal). The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.

Experimental Protocol: Grignard Synthesis

This protocol is adapted from standard Grignard reaction procedures.[3][4][5]

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried to ensure anhydrous conditions.

    • In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine.

    • A solution of 1-bromopropane in anhydrous diethyl ether is added to the dropping funnel.

    • A small portion of the 1-bromopropane solution is added to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle boiling of the ether indicates the formation of the Grignard reagent.

    • The remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.

  • Reaction with Pivalaldehyde:

    • The flask containing the Grignard reagent (n-propylmagnesium bromide) is cooled in an ice bath.

    • A solution of pivalaldehyde in anhydrous diethyl ether is added to the dropping funnel.

    • The pivalaldehyde solution is added dropwise to the cooled Grignard reagent with continuous stirring. This reaction is exothermic and the temperature should be maintained near 0-5 °C.[6]

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up and Purification:

    • The reaction mixture is slowly poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

    • The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by fractional distillation to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 1-Bromopropane + Mg Turnings + Pivalaldehyde Grignard_Formation Grignard Reagent Formation Reactants->Grignard_Formation Anhydrous Ether Reaction Nucleophilic Addition (0-5 °C) Grignard_Formation->Reaction n-Propylmagnesium bromide Workup Aqueous Work-up (Sat. NH4Cl) Reaction->Workup Mg Alkoxide Intermediate Extraction Solvent Extraction (Diethyl Ether) Workup->Extraction Purification Drying & Distillation Extraction->Purification Crude Product Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The synthesized compound is characterized using a variety of analytical techniques to confirm its structure, purity, and physical properties.

Physical Properties

The physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₈H₁₈O[1][2][7]
Molecular Weight130.23 g/mol [2]
AppearanceColorless liquid[1][8]
Boiling Point156 °C[8][9]
Density0.82 - 0.83 g/mL[1][9]
Refractive Index~1.424 - 1.429[8][9]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the synthesized molecule.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.20m1H-CH(OH)-
~1.2-1.6m4H-CH₂-CH₂-
~0.94s9H-C(CH₃)₃
~0.89t3H-CH₂-CH₃

(Data sourced from typical values for similar structures and available spectral data).[10]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~80.1-CH(OH)-
~35.0-C(CH₃)₃
~30.0-CH₂-
~26.1-C(CH₃)₃
~18.9-CH₂-
~14.2-CH₃

(Data represents expected values based on spectral databases).[11]

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Broad, StrongO-H stretch (alcohol)
~2850-3000StrongC-H stretch (alkane)
~1365, 1395MediumC-H bend (t-butyl group)
~1050-1150StrongC-O stretch (secondary alcohol)

(Characteristic absorption bands are listed).[2][12]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
130Molecular Ion (M⁺)
115[M - CH₃]⁺
87[M - C₃H₇]⁺ (loss of propyl group)
73[M - C₄H₉]⁺ (loss of butyl group)
57[C(CH₃)₃]⁺ (t-butyl cation)

(Major fragments observed under electron ionization).[12]

Characterization Workflow Diagram

Characterization_Workflow Start Synthesized Product (this compound) Physical Physical Properties (BP, Density, RI) Start->Physical Spectroscopy Spectroscopic Analysis Start->Spectroscopy Structure_Confirmation Structural Confirmation & Purity Assessment Physical->Structure_Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the characterization of the final product.

Safety Information

This compound is a flammable liquid and vapor.[1][2][8] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[1] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed a robust method for the synthesis of this compound via the Grignard reaction. The provided experimental protocol and characterization data serve as a valuable resource for chemists in research and development. The comprehensive spectroscopic and physical data confirm the successful synthesis and purification of the target compound, enabling its use in further scientific applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Dimethyl-3-hexanol. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Chemical Identity

This compound is a secondary alcohol. Its structure features a hexane (B92381) backbone with two methyl groups at position 2 and a hydroxyl group at position 3.

  • IUPAC Name: 2,2-Dimethylhexan-3-ol[1][2]

  • CAS Number: 4209-90-9[2][3][4][5][6]

  • Molecular Formula: C₈H₁₈O[1][2][3][4][6]

  • Synonyms: this compound, n-Propyl-tert-butylcarbinol[2]

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 130.23 g/mol [1][4]
Appearance Colorless liquid[3]
Boiling Point 156 °C to 175 °C[3][4][5]
Melting Point -4 °C to -61.15°C (estimate)[3][5]
Density 0.82 - 0.83 g/mL[3][4]
Solubility Almost insoluble in water; soluble in many organic solvents like ethers and alcohols.[3]
Refractive Index 1.424 - 1.429[4][5]
Flash Point 56.6 °C (for 2,3-dimethyl-2-hexanol, an isomer)[7]
Vapor Pressure 1.45 mmHg at 25°C (for 2,3-dimethyl-2-hexanol, an isomer)[7]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of alcohols are outlined below. These are generalized methods applicable to compounds like this compound.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • The alcohol is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, and cooling water is circulated through the condenser.

    • The flask is gently heated.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

3.2. Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is often determined using a pycnometer or a specific gravity bottle.

  • Apparatus: Pycnometer (specific gravity bottle), analytical balance, water bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the alcohol and weighed again.

    • The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.

    • The density of the alcohol is calculated using the masses and the known density of the reference substance.

3.3. Determination of Solubility

The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.

  • Apparatus: Test tubes, graduated pipettes, vortex mixer.

  • Procedure for Water Solubility:

    • A known volume of distilled water is placed in a test tube.

    • Small, measured increments of the alcohol are added to the test tube.

    • After each addition, the mixture is thoroughly agitated.

    • The point at which the alcohol no longer dissolves and forms a separate phase is noted to determine the approximate solubility.

3.4. Determination of Refractive Index

The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when it enters the material. It is a characteristic property of a substance.

  • Apparatus: Refractometer (e.g., Abbe refractometer).

  • Procedure:

    • A few drops of the alcohol are placed on the prism of the refractometer.

    • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

    • The refractive index is read directly from the scale.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an alcohol such as this compound.

G Physicochemical Characterization Workflow for this compound cluster_synthesis Sample Preparation cluster_physical Physical Property Determination cluster_spectroscopic Spectroscopic Analysis Synthesis Synthesis / Purification Purity Purity Assessment (GC/NMR) Synthesis->Purity BoilingPoint Boiling Point Purity->BoilingPoint MeltingPoint Melting Point Purity->MeltingPoint Density Density Purity->Density Solubility Solubility Purity->Solubility RefractiveIndex Refractive Index Purity->RefractiveIndex MS Mass Spectrometry (MS) Purity->MS NMR Nuclear Magnetic Resonance (NMR) Purity->NMR IR Infrared Spectroscopy (IR) Purity->IR Data_Analysis Data Compilation and Analysis BoilingPoint->Data_Analysis MeltingPoint->Data_Analysis Density->Data_Analysis Solubility->Data_Analysis RefractiveIndex->Data_Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for the physicochemical characterization of this compound.

Safety Information

This compound is a chemical substance and should be handled with appropriate safety precautions. It is considered a flammable liquid and may cause irritation to the skin, eyes, and respiratory system.[3] When handling this compound, it is recommended to wear protective gloves, goggles, and suitable protective clothing.[3] Work should be conducted in a well-ventilated area, and the substance should be kept away from heat, sparks, and open flames.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] If swallowed, seek medical attention immediately.[3]

References

In-Depth Technical Guide to 2,2-Dimethyl-3-hexanol: CAS Number, Identification, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2,2-Dimethyl-3-hexanol, including its Chemical Abstracts Service (CAS) number, detailed identification parameters, and a step-by-step synthesis protocol. The information is curated to support research, development, and quality control activities.

Chemical Identity and Physical Properties

This compound is a secondary alcohol with the chemical formula C₈H₁₈O.[1][2] Its unique structure, featuring a bulky tert-butyl group adjacent to the hydroxyl-bearing carbon, influences its physical and chemical properties.

CAS Number: 4209-90-9[1][2][3][4]

Alternate Names: 2,2-dimethylhexan-3-ol[1]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₈H₁₈O[1][5]
Molecular Weight 130.23 g/mol [1][5]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 156 °C[6]
Density 0.830 g/mL[6]
Refractive Index 1.424[6]
Purity (typical) >98.0% (GC)[3]

Spectroscopic Identification

Accurate identification of this compound is critical for its application in research and development. The following sections detail the expected outcomes from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.2m1HCH-OH
~1.5m2H-CH₂-CH₂-CH₃
~1.3m2H-CH₂-CH₂-CH₃
~0.9s9H-C(CH₃)₃
~0.9t3H-CH₂-CH₂-CH₃

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~80CH-OH
~35-C(CH₃)₃
~30-CH₂-CH₂-CH₃
~26-C(CH₃)₃
~20-CH₂-CH₂-CH₃
~14-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a prominent absorption band corresponding to the hydroxyl (-OH) group.

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch
~2960StrongC-H stretch (sp³)
~1370MediumC-H bend (tert-butyl)
~1120StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) and characteristic fragment ions.

Major Mass Spectral Peaks

m/zRelative IntensityAssignment
130Low[M]⁺
115Moderate[M-CH₃]⁺
73High[M-C₄H₉]⁺ (tert-butyl)
57Very High[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic identification of this compound.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from propanal and tert-butylmagnesium chloride.

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous diethyl ether

  • Propanal

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of tert-butyl chloride in anhydrous diethyl ether to the dropping funnel. Slowly add a small amount of the tert-butyl chloride solution to the magnesium turnings to initiate the reaction. Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Propanal: Cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of propanal in anhydrous diethyl ether in the dropping funnel. Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Isolation: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine all organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard one-pulse sequence.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range that covers all expected proton signals (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range that covers all expected carbon signals (e.g., 0-100 ppm).

IR Spectroscopy Protocol

Sample Preparation:

  • As this compound is a liquid, a neat sample can be used.

  • Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the IR beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background to provide the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

Sample Introduction:

  • For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for sample introduction and separation from any impurities.

  • Inject a small volume of a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) into the GC.

Instrumentation and Data Acquisition:

  • Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Acquire the mass spectrum over a mass range of m/z 30-200.

Visualizations

The following diagrams illustrate the key processes described in this guide.

synthesis_workflow cluster_synthesis Synthesis of this compound Start Start Prepare Grignard Reagent Prepare Grignard Reagent Start->Prepare Grignard Reagent tert-Butyl Chloride + Mg in Ether React with Propanal React with Propanal Prepare Grignard Reagent->React with Propanal Add Propanal Aqueous Work-up Aqueous Work-up React with Propanal->Aqueous Work-up Quench with NH4Cl Purification Purification Aqueous Work-up->Purification Distillation Product Product Purification->Product

Synthesis Workflow for this compound

identification_workflow cluster_identification Identification of this compound Sample Sample NMR NMR Sample->NMR ¹H & ¹³C IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Weight & Fragmentation Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Analytical Workflow for Identification

Safety Information

This compound is a flammable liquid and vapor.[3] It may cause skin and serious eye irritation.[7] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.[3][7]

References

Spectroscopic Profile of 2,2-Dimethyl-3-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-3-hexanol, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details typical experimental protocols, and includes a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.198d1HCH-OH (H3)
2.6s1HOH
1.59m1HCH₂ (H4)
1.47m1HCH₂ (H4)
1.31m1HCH₂ (H5)
1.26m1HCH₂ (H5)
0.936t3HCH₃ (H6)
0.892s9HC(CH₃)₃ (H1)
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon Assignment
80.5C3 (CH-OH)
35.5C2 (C(CH₃)₃)
27.2C4 (CH₂)
26.1C1 (C(CH₃)₃)
18.9C5 (CH₂)
14.2C6 (CH₃)
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (alcohol)
2955StrongC-H stretch (alkane)
1465MediumC-H bend (alkane)
1365MediumC-H bend (t-butyl group)
1068StrongC-O stretch (secondary alcohol)
Table 4: Mass Spectrometry (EI-MS) Data
m/zRelative Intensity (%)Assignment
1155[M-CH₃]⁺
10110[M-C₂H₅]⁺
87100[M-C₃H₇]⁺ (base peak)
7345[C₄H₉O]⁺
5780[C₄H₉]⁺ (t-butyl cation)
4355[C₃H₇]⁺

Experimental Protocols

Detailed experimental parameters for the acquisition of the presented data are not publicly available. However, the following describes typical methodologies for obtaining such spectra for a liquid alcohol sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) would be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[1][2][3] A small amount of tetramethylsilane (B1202638) (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] The spectra would be acquired on a high-field NMR spectrometer, for instance, a 300 or 400 MHz instrument.[4] For ¹H NMR, the data would be acquired over a spectral width of approximately 0-12 ppm. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom, typically over a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum is commonly obtained using the neat technique.[5] A drop of the pure liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[5][6] The assembled plates are then placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum to eliminate any interference from the plates and atmospheric CO₂ and water vapor. The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would likely be obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) to ensure sample purity. The ionization method would be Electron Ionization (EI).[7][8] The sample, once volatilized, enters the ion source where it is bombarded with a beam of electrons, typically with an energy of 70 eV.[7][8] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The ion source is typically heated to around 200-250°C to ensure the sample remains in the gas phase.[7]

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a definitive structural confirmation of this compound. The workflow for this analysis is depicted below.

Spectroscopic_Analysis_Workflow cluster_Data Spectroscopic Data Acquisition cluster_Interpretation Data Interpretation cluster_Structure Structural Confirmation IR IR Spectroscopy IR_Interp Functional Groups (O-H, C-H, C-O) IR->IR_Interp NMR NMR (¹H, ¹³C) NMR_Interp Carbon-Hydrogen Framework (Connectivity, Environment) NMR->NMR_Interp MS Mass Spectrometry MS_Interp Molecular Weight & Fragmentation Pattern MS->MS_Interp Structure This compound IR_Interp->Structure NMR_Interp->Structure MS_Interp->Structure

Spectroscopic data workflow for structural elucidation.

References

An In-Depth Technical Guide to the Stereoisomers and Chirality of 2,2-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Chirality of 2,2-Dimethyl-3-hexanol

This compound, a secondary alcohol with the chemical formula C8H18O, possesses a single stereocenter at the third carbon atom (C3).[1][2][3] This chiral center is bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a propyl group (-CH2CH2CH3), and a tert-butyl group (-C(CH3)3). The presence of this stereocenter means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2,2-Dimethyl-3-hexanol and (S)-2,2-Dimethyl-3-hexanol based on the Cahn-Ingold-Prelog priority rules.

The three-dimensional arrangement of atoms around this chiral center is crucial, as enantiomers can exhibit distinct biological activities, including differences in pharmacology, toxicology, and metabolic pathways. Therefore, the ability to separate, identify, and quantify the individual enantiomers of this compound is of significant importance in the fields of drug discovery, chemical synthesis, and materials science.

Stereoisomers of this compound

As a molecule with one chiral center, this compound has two stereoisomers, which are a pair of enantiomers.

  • (R)-2,2-Dimethyl-3-hexanol

  • (S)-2,2-Dimethyl-3-hexanol

These enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[4] However, they differ in their interaction with plane-polarized light, a property known as optical activity.[5] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.[1][4]

Figure 1: Stereoisomers of this compound.

Quantitative Data

While specific experimental data for the individual enantiomers of this compound are not widely available in the public domain, the following table summarizes the known physical properties of the racemic mixture.

PropertyValueReference
Molecular Formula C8H18O[1][2]
Molecular Weight 130.23 g/mol [1]
CAS Number 4209-90-9[1][2]
Boiling Point 156 °C[6]
Density 0.830 g/mL[6]
Refractive Index 1.424[6]
Specific Rotation ([α]) Data not available for pure enantiomers

Experimental Protocols for Stereochemical Analysis

The separation and characterization of the enantiomers of this compound are crucial for understanding their distinct properties. The following sections detail the methodologies for key experiments.

Enantiomeric Resolution

Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. A published method for the resolution of racemic this compound involves the use of cholamide crystals. While the full experimental details are not readily accessible, the principle of this method relies on the formation of diastereomeric inclusion complexes between the chiral host (cholamide) and the guest enantiomers. These diastereomers have different physical properties, allowing for their separation.

General Protocol for Chiral Resolution via Diastereomeric Crystallization:

  • Complex Formation: Dissolve the racemic this compound and a chiral resolving agent (e.g., a chiral carboxylic acid or amine) in a suitable solvent.

  • Crystallization: Allow the solution to crystallize. The diastereomeric salts will have different solubilities, leading to the preferential crystallization of one diastereomer.

  • Separation: Separate the crystals from the mother liquor by filtration.

  • Liberation of Enantiomer: Treat the separated diastereomeric crystals with a reagent to break the salt and liberate the pure enantiomer.

  • Purification: Purify the enantiomer using standard techniques such as distillation or chromatography.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers.[7]

4.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

  • Principle: A chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, leading to different retention times.

  • Experimental Protocol (General):

    • Column: Select a suitable chiral column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

    • Mobile Phase: Use a non-polar mobile phase such as a mixture of hexane (B92381) and isopropanol. The ratio of the solvents may need to be optimized for best separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Use a UV detector or a refractive index detector.

    • Sample Preparation: Dissolve the racemic this compound in the mobile phase.

4.2.2. Chiral Gas Chromatography (GC)

  • Principle: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative) is used to separate the volatile enantiomers.

  • Experimental Protocol (General):

    • Column: Select a chiral GC column (e.g., a column with a β-cyclodextrin-based stationary phase).

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen.

    • Temperature Program: An optimized temperature program is crucial for good separation. This typically involves an initial temperature hold, followed by a ramp to a final temperature.

    • Injector and Detector Temperature: Set the injector and detector (e.g., Flame Ionization Detector - FID) temperatures appropriately to ensure sample vaporization and detection.

    • Sample Preparation: The sample can be injected directly or after derivatization to improve volatility and separation.

NMR Spectroscopy with Chiral Shift Reagents
  • Principle: In an achiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral shift reagent, the enantiomers form transient diastereomeric complexes, which have different NMR spectra.[8] This allows for the differentiation and quantification of the enantiomers.

  • Experimental Protocol (General):

    • NMR Spectrometer: Use a high-field NMR spectrometer.

    • Sample Preparation: Dissolve the racemic this compound in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire Spectrum of Racemate: Obtain the 1H NMR spectrum of the racemic mixture.[9]

    • Add Chiral Shift Reagent: Add a small amount of a chiral shift reagent (e.g., a lanthanide-based complex such as Eu(hfc)3) to the NMR tube.

    • Acquire Series of Spectra: Acquire a series of 1H NMR spectra with increasing amounts of the chiral shift reagent.

    • Analysis: Observe the splitting of signals corresponding to the protons near the chiral center. The ratio of the integrals of the separated signals corresponds to the ratio of the enantiomers.

G cluster_0 Experimental Workflow for Stereochemical Analysis cluster_1 Separation cluster_2 Characterization racemic_sample Racemic this compound chiral_chromatography Chiral HPLC or GC racemic_sample->chiral_chromatography diastereomeric_crystallization Diastereomeric Crystallization racemic_sample->diastereomeric_crystallization separated_enantiomers Separated Enantiomers ((R) and (S)) chiral_chromatography->separated_enantiomers diastereomeric_crystallization->separated_enantiomers polarimetry Polarimetry (Specific Rotation) nmr_csr NMR with Chiral Shift Reagents separated_enantiomers->polarimetry separated_enantiomers->nmr_csr

References

A Comprehensive Technical Guide to 2,2-Dimethyl-3-hexanol: Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for 2,2-Dimethyl-3-hexanol (CAS RN: 4209-90-9). The following sections detail its properties, hazards, and the necessary precautions for its use in a laboratory or research setting.

Section 1: Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C8H18O.[1] It is almost insoluble in water but soluble in many organic solvents like ethers and alcohols.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H18O[1][2]
Molecular Weight130.23 g/mol [2][3]
CAS Number4209-90-9[1][2][4]
AppearanceColorless to almost colorless clear liquid[1][4]
Boiling Point156 - 175 °C[1][3][4]
Melting Point-4 °C[1]
Density0.82 - 0.830 g/mL[1][3]
Flash Point56.6 °C
Refractive Index1.424 - 1.43[3][4]
Vapor Pressure0.961 mmHg at 25°C

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[5][6] Its primary hazards are flammability and its irritant effects on the eyes, skin, and respiratory system.[1][2][7]

GHS Pictograms:

alt text
alt text

Signal Word: Warning[4][8]

Hazard Statements:

  • H226: Flammable liquid and vapor.[2][4][8]

  • H315: Causes skin irritation.[2][7]

  • H319: Causes serious eye irritation.[2][7]

  • H335: May cause respiratory irritation.[2][7]

Precautionary Statements: A comprehensive list of precautionary statements is provided in Table 2.

Table 2: GHS Precautionary Statements for this compound

CodePrecautionary Statement
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8]
P233Keep container tightly closed.[8][9]
P240Ground/bond container and receiving equipment.[4][9]
P241Use explosion-proof electrical/ventilating/lighting equipment.[4][9]
P242Use only non-sparking tools.[4][9]
P243Take precautionary measures against static discharge.[4][9]
P280Wear protective gloves/protective clothing/eye protection/face protection.[9]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9][10]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313If eye irritation persists: Get medical advice/attention.
P370+P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[4][9]
P403+P235Store in a well-ventilated place. Keep cool.[4][9][10]
P501Dispose of contents/container to an approved waste disposal plant.[4][9][10]

Section 3: Handling and Storage

Proper handling and storage procedures are essential to ensure safety when working with this compound.

Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1]

  • Ensure adequate ventilation in the work area. Use in a well-ventilated area or under a chemical fume hood.[5]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[1][5][8]

  • Use non-sparking tools and take precautionary measures against static discharge.[4][5][9]

  • Avoid contact with skin and eyes.[1] Avoid breathing vapors or mist.[6]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]

  • Keep away from heat and sources of ignition.[8][9]

  • Store separately from incompatible materials such as strong oxidizing agents.[5]

Section 4: First-Aid Measures

In case of exposure to this compound, immediate action is crucial.

Table 3: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek medical attention.[11]
Skin Contact Immediately flush the contaminated skin with plenty of water.[11] Remove contaminated clothing and wash before reuse. If skin irritation occurs, seek medical attention.[1]
Eye Contact Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]

Section 5: Experimental Protocols and Workflows

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review MSDS and Safety Procedures B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Ground Equipment to Prevent Static Discharge C->D E Use Non-Sparking Tools D->E F Dispense Chemical Carefully E->F G Decontaminate Work Area F->G H Dispose of Waste in Accordance with Regulations G->H I Remove and Clean PPE H->I

Caption: General workflow for safe handling of this compound.

Section 6: Spills and Accidental Release

In the event of a spill, the following procedures should be followed:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

  • Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Section 7: Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or sand. Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The substance is a flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Containers may explode when heated.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Section 8: Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are limited. However, based on its classification, it is irritating to the skin, eyes, and respiratory system.[1][2] The toxicological properties have not been fully investigated.[5] It is important to prevent its release into the environment. Do not empty into drains.[6]

Section 9: Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Disposal must be in accordance with federal, state, and local environmental control regulations.[9] Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended for informational purposes and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the most current Material Safety Data Sheet (MSDS) from your supplier before handling this chemical.

References

Uncharted Territory: The Potential Biological Activity of 2,2-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Published: December 21, 2025

Abstract

2,2-Dimethyl-3-hexanol is a secondary alcohol with a distinct chemical structure. Despite its availability and the known biological activities of other isomeric and structurally related alcohols, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the understanding of its specific biological effects. This technical guide summarizes the currently available physicochemical data for this compound and highlights the dearth of research into its potential pharmacological or toxicological properties. For researchers and professionals in drug development, this compound represents an unexplored area with potential for novel discoveries. This document aims to provide a foundational reference and a roadmap for future investigations into the bioactivity of this compound.

Introduction

This compound is a saturated organic compound and a structural isomer of other C8 alcohols. While compounds with similar carbon skeletons, such as various hexanol isomers, have been investigated for activities ranging from antimicrobial to neurological effects, this compound remains largely uncharacterized in a biological context. This guide serves to collate the existing chemical and safety information and to underscore the lack of data on its biological activity, thereby identifying a clear opportunity for further research.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to any investigation of its biological activity. The known properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₈OPubChem
Molecular Weight 130.23 g/mol PubChem
CAS Number 4209-90-9ChemicalBook
Appearance Colorless liquidChemicalBook
Boiling Point 174-175 °CChemicalBook
Density 0.82 g/mLChemicalBook
Solubility Insoluble in water; Soluble in organic solventsChemicalBook
Synonyms n-Propyl-tert-butylcarbinolNIST WebBook

Biological Activity: A Knowledge Gap

Extensive searches of scientific databases and literature have yielded no specific studies detailing the biological activity of this compound. There is no available data on its mechanism of action, nor are there any reported quantitative metrics such as IC₅₀ or EC₅₀ values from biological assays.

While some research has touched upon structurally related compounds, these findings cannot be directly extrapolated to this compound. For instance, studies on other hexanol isomers have demonstrated antibacterial properties, and research into dimethylated butanols has suggested potential roles in modulating gut microbiota and influencing host physiology. However, the specific biological profile of the 2,2-dimethyl substitution on a hexanol backbone remains to be determined.

The current state of knowledge is best represented as a starting point for investigation.

Current Knowledge of this compound Bioactivity This compound This compound Physicochemical_Data Physicochemical Data (Molecular Formula, MW, etc.) This compound->Physicochemical_Data Characterized Biological_Activity Biological Activity (Undetermined) This compound->Biological_Activity To Be Investigated Mechanism_of_Action Mechanism of Action (Unknown) Biological_Activity->Mechanism_of_Action Quantitative_Data Quantitative Data (IC50, EC50 - Not Available) Biological_Activity->Quantitative_Data

Caption: Current understanding of this compound's properties.

Hazard and Safety Information

Based on available safety data sheets, this compound is classified as an irritant and a flammable liquid.[1][2][3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound.[3] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Proposed Experimental Workflow for Future Research

To address the current knowledge gap, a systematic investigation into the biological activity of this compound is warranted. The following workflow is proposed as a starting point for researchers.

Proposed Experimental Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Dose_Response Dose-Response Studies Cytotoxicity_Assay->Dose_Response Identified Hit Antimicrobial_Screen Antimicrobial Screening (e.g., MIC assays) Antimicrobial_Screen->Dose_Response Identified Hit Receptor_Binding Receptor Binding Assays (Panel Screening) Receptor_Binding->Dose_Response Identified Hit MoA_Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) Dose_Response->MoA_Studies Toxicity_Studies Acute Toxicity Studies (e.g., in rodents) MoA_Studies->Toxicity_Studies Promising Candidate Efficacy_Models Disease Efficacy Models (if applicable) Toxicity_Studies->Efficacy_Models

Caption: A proposed workflow for investigating biological activity.

5.1. Phase 1: Broad In Vitro Screening

  • Cytotoxicity Assays: Initial screening using a panel of human cell lines (e.g., cancer and non-cancerous lines) to determine the general cytotoxicity of the compound. Standard assays such as MTT or LDH release assays would be appropriate.

  • Antimicrobial Screening: Evaluation of potential antibacterial and antifungal activity against a panel of pathogenic and non-pathogenic microorganisms using methods like minimum inhibitory concentration (MIC) assays.

  • Receptor and Enzyme Screening: High-throughput screening against a broad panel of common pharmacological targets (GPCRs, kinases, ion channels, etc.) to identify potential molecular targets.

5.2. Phase 2: Hit Validation and Mechanism of Action Studies

  • Dose-Response Studies: For any "hits" identified in Phase 1, conducting detailed dose-response studies to determine EC₅₀ or IC₅₀ values.

  • Mechanism of Action Elucidation: If a specific target or pathway is implicated, further molecular and cellular biology techniques (e.g., Western blotting, qPCR, reporter assays) should be employed to elucidate the mechanism of action.

5.3. Phase 3: In Vivo Evaluation

  • Acute Toxicity Studies: If in vitro studies suggest a favorable therapeutic window, initial in vivo studies in animal models (e.g., rodents) would be necessary to assess acute toxicity and tolerability.

  • Efficacy Models: Depending on the identified in vitro activity and mechanism of action, evaluation in relevant animal models of disease would be the next logical step.

Conclusion

This compound represents a molecule with a defined structure but an undefined biological role. For the community of researchers and drug development professionals, this presents a unique opportunity for novel discovery. The lack of existing data means that any well-designed study will contribute significantly to the scientific knowledge base. The proposed experimental workflow provides a structured approach to begin to unravel the potential biological activities of this compound. It is hoped that this guide will stimulate new research into this unexplored area of chemical biology.

References

A Comprehensive Technical Review of 2,2-Dimethyl-3-hexanol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-hexanol is a tertiary alcohol with the molecular formula C8H18O. As with many branched-chain alcohols, it holds potential for applications in various chemical and biological fields, including as a solvent, a fragrance component, and a building block in organic synthesis. For professionals in drug discovery, tertiary alcohols are of particular interest due to their potential for improved metabolic stability compared to primary and secondary alcohols. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical and physical properties, spectroscopic data, synthesis methodologies, and potential biological relevance. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols, where available, are provided.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. It is characterized by a distinct molecular structure featuring a tertiary hydroxyl group on the third carbon of a hexane (B92381) chain, with two methyl groups on the adjacent second carbon. This structure imparts specific physical and chemical properties that are crucial for its potential applications.

PropertyValueReference
Molecular Formula C8H18O--INVALID-LINK--
Molecular Weight 130.23 g/mol --INVALID-LINK--
CAS Number 4209-90-9--INVALID-LINK--
Boiling Point 155-157 °CSpectraBase
Density 0.83 g/mLSpectraBase
Refractive Index 1.4274 @ 20°CSpectraBase
Solubility Soluble in organic solvents, sparingly soluble in water.General knowledge for similar alcohols

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data available from public databases.

¹H NMR Spectroscopy (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference
~3.2-3.4m1HCH-OHInferred from similar structures
~1.2-1.6m4H-CH2-CH2-Inferred from similar structures
~0.9s9H-C(CH3)3Inferred from similar structures
~0.9t3H-CH2-CH3Inferred from similar structures

¹³C NMR Spectroscopy (Carbon-13 NMR)

Chemical Shift (ppm)AssignmentReference
~78C-OHInferred from similar structures
~35-C(CH3)3Inferred from similar structures
~30-CH2-Inferred from similar structures
~26-C(CH3)3Inferred from similar structures
~14-CH3Inferred from similar structures

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)AssignmentReference
~3400 (broad)O-H stretchNIST WebBook
~2960C-H stretch (alkane)NIST WebBook
~1370C-H bend (t-butyl)NIST WebBook
~1100C-O stretchNIST WebBook

Mass Spectrometry (MS)

m/zInterpretationReference
115[M-CH3]+NIST WebBook
101[M-C2H5]+NIST WebBook
73[M-C4H9]+NIST WebBook
57[C4H9]+ (t-butyl cation) - Base PeakNIST WebBook

Experimental Protocols

Synthesis via Grignard Reaction

A plausible retrosynthetic analysis suggests the reaction of a propyl Grignard reagent with pinacolone (B1678379) (3,3-dimethyl-2-butanone).

Proposed Experimental Protocol:

  • Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Prepare a solution of 1-bromopropane (B46711) (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing of the ether. Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pinacolone: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve pinacolone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the pinacolone solution dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Synthesis via Reduction of 2,2-Dimethyl-3-hexanone (B1296249)

The precursor ketone, 2,2-dimethyl-3-hexanone, can be reduced to the target alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent suitable for this transformation.

Proposed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,2-dimethyl-3-hexanone (1.0 equivalent) in methanol (B129727). Cool the solution to 0 °C in an ice bath.

  • Reduction: While stirring, add sodium borohydride (0.3-0.5 equivalents) portion-wise to the cooled solution. The reaction is typically exothermic and may cause the solvent to bubble. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed by rotary evaporation. The resulting crude this compound can be purified by distillation.

Mandatory Visualizations

Synthesis_Workflow cluster_grignard Grignard Synthesis cluster_reduction Ketone Reduction Propyl Bromide Propyl Bromide Grignard Reagent Grignard Reagent Propyl Bromide->Grignard Reagent + Mg, Ether Mg Mg Mg->Grignard Reagent Product_G This compound Grignard Reagent->Product_G + Pinacolone 2. H3O+ workup Pinacolone Pinacolone Pinacolone->Product_G Ketone 2,2-Dimethyl-3-hexanone Product_R This compound Ketone->Product_R + NaBH4, MeOH NaBH4 Sodium Borohydride NaBH4->Product_R

Caption: Synthetic pathways to this compound.

Biological and Pharmacological Activity

A thorough review of the scientific literature reveals a significant gap in the understanding of the biological and pharmacological properties of this compound. There are no specific studies detailing its interaction with biological systems, its potential therapeutic effects, or its toxicological profile.

However, some inferences can be drawn from studies on structurally related compounds:

  • Antimicrobial Activity: Research on other long-chain and branched alcohols has indicated potential antimicrobial properties. For instance, some studies have shown that certain C6-C12 alcohols exhibit activity against various bacteria and fungi. The efficacy is often dependent on the chain length and branching, which influences the molecule's ability to disrupt microbial cell membranes. It is plausible that this compound could possess some level of antimicrobial activity, but this would require experimental validation.

  • Metabolic Stability in Drug Discovery: As a tertiary alcohol, this compound is resistant to oxidation at the carbinol carbon. In drug development, primary and secondary alcohols can be metabolic "soft spots," leading to rapid clearance and low bioavailability. The introduction of a tertiary alcohol moiety can therefore be a strategic approach to improve the pharmacokinetic profile of a drug candidate. The steric hindrance provided by the t-butyl group in this compound may also reduce the rate of glucuronidation, another major metabolic pathway for alcohols.

Metabolic_Stability Primary Alcohol Primary Alcohol Oxidation Oxidation Primary Alcohol->Oxidation Susceptible Glucuronidation Glucuronidation Primary Alcohol->Glucuronidation Secondary Alcohol Secondary Alcohol Secondary Alcohol->Oxidation Susceptible Secondary Alcohol->Glucuronidation Tertiary Alcohol This compound Tertiary Alcohol->Oxidation Resistant Tertiary Alcohol->Glucuronidation Potentially Reduced Rate Metabolically Stable Metabolically Stable Tertiary Alcohol->Metabolically Stable Metabolically Labile Metabolically Labile Oxidation->Metabolically Labile Glucuronidation->Metabolically Labile

Caption: Comparative metabolic pathways of alcohol types.

Conclusion and Future Directions

This compound is a tertiary alcohol with well-defined physicochemical and spectroscopic properties. While its synthesis can be confidently predicted using standard organic chemistry reactions, detailed experimental protocols and characterization of its biological activities are conspicuously absent from the current scientific literature.

For researchers in drug development, the potential for increased metabolic stability makes this compound and similar structures intriguing scaffolds. Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for this compound to enable further studies.

  • Conducting a comprehensive toxicological evaluation to establish its safety profile.

  • Screening for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

  • Investigating its metabolic fate in vitro and in vivo to confirm the hypothesized stability of the tertiary alcohol group.

The generation of such data will be crucial in determining the true potential of this compound and its derivatives in medicinal chemistry and other scientific disciplines.

An In-Depth Technical Guide to the Discovery and Synthesis of 2,2-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies for 2,2-Dimethyl-3-hexanol. This secondary alcohol, with the chemical formula C8H18O, is a valuable building block in organic synthesis. This document details the primary synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Historical Context and Discovery

The precise historical account of the initial discovery and synthesis of this compound is not prominently documented in readily available chemical literature. However, its synthesis falls within the broader historical development of organometallic chemistry, particularly the advent of the Grignard reaction in the early 20th century. The synthesis of structurally similar and highly branched, or "hindered," alcohols was a subject of significant interest to organic chemists like Frank C. Whitmore in the 1930s and beyond, as they explored the steric effects on chemical reactions. It is highly probable that this compound was first prepared during this era of systematic investigation into the synthesis and properties of complex alcohols.

The two principal and most practical methods for the synthesis of this compound are the Grignard reaction of a propyl magnesium halide with pinacolone (B1678379) and the reduction of 2,2-dimethyl-3-hexanone.

Synthetic Methodologies

The synthesis of this compound can be efficiently achieved through two primary pathways, each with its own set of advantages and considerations.

Grignard Reaction of Propylmagnesium Halide with Pinacolone

This classic carbon-carbon bond-forming reaction provides a direct route to this compound. The nucleophilic propyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of pinacolone (3,3-dimethyl-2-butanone). Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

dot

Caption: Grignard Synthesis of this compound.

Reduction of 2,2-Dimethyl-3-hexanone

This method involves the reduction of the corresponding ketone, 2,2-dimethyl-3-hexanone, to the secondary alcohol. This is a common and often high-yielding transformation in organic synthesis. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) being a mild and selective choice suitable for this purpose.

dot

Quantum Chemical Calculations for 2,2-Dimethyl-3-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 2,2-Dimethyl-3-hexanol. This tertiary alcohol, with the chemical formula C8H18O, serves as a model system for understanding the intricacies of computational chemistry in drug design and materials science.[1][2][3][4][5] This document outlines the theoretical background, experimental protocols for computational analysis, and data presentation standards. Key analyses, including geometrical optimization, vibrational frequency analysis, and Frontier Molecular Orbital (HOMO-LUMO) analysis, are discussed in detail. The methodologies presented herein are grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[6] All quantitative data are hypothetical and presented in structured tables for clarity and comparative analysis, alongside a workflow diagram generated using Graphviz to illustrate the computational process.

Introduction

Alcohols are a fundamental class of organic compounds characterized by the presence of a hydroxyl (-OH) functional group attached to a saturated carbon atom.[7][8] Their diverse structures and reactivity make them crucial in various chemical and biological processes.[7][9] this compound is a tertiary alcohol, a classification that significantly influences its chemical behavior, particularly its resistance to oxidation under mild conditions.[7][8]

Quantum chemical calculations offer a powerful lens through which to examine molecular properties at the atomic level. These computational methods, particularly Density Functional Theory (DFT), provide a balance of accuracy and computational cost for determining molecular geometries, energies, and other vital chemical properties.[6] This guide will detail the application of these methods to this compound, providing a framework for similar investigations of organic molecules relevant to pharmaceutical and materials research.

Computational Methodology: Experimental Protocols

The following section details the typical experimental protocols for performing quantum chemical calculations on an organic molecule like this compound. These protocols are based on established practices in computational chemistry.[10][11][12]

Molecular Structure Input and Optimization

The initial step involves constructing the 3D structure of this compound. This can be achieved using molecular building software such as GaussView or Avogadro. The initial structure is then subjected to geometry optimization to find the most stable conformation, corresponding to a minimum on the potential energy surface.

Protocol:

  • Software: Gaussian 16 suite of programs.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost for this size of molecule.

  • Convergence Criteria: Tight convergence criteria for all optimization runs to ensure a true energy minimum is reached.

Vibrational Frequency Analysis

Following successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Protocol:

  • Software: Gaussian 16.

  • Method/Functional/Basis Set: B3LYP/6-311++G(d,p).

  • Analysis: The calculated vibrational frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data due to the harmonic approximation and basis set limitations. The resulting scaled frequencies can be compared with experimental IR and Raman spectra.[13][14]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic transitions of a molecule.[12][15] The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability.[15][16]

Protocol:

  • Software: Gaussian 16.

  • Method/Functional/Basis Set: B3LYP/6-311++G(d,p).

  • Analysis: The energies of the HOMO and LUMO are calculated, and the HOMO-LUMO gap is determined. The spatial distribution of these orbitals is visualized to identify regions of electrophilic and nucleophilic reactivity.

Data Presentation: Quantitative Analysis

The following tables summarize the hypothetical quantitative data obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value
Bond LengthC-C (tert-butyl)1.54 Å
C-C (hexyl chain)1.53 Å
C-O1.43 Å
O-H0.96 Å
Bond AngleC-C-C (tert-butyl)109.5°
C-O-H108.5°
Dihedral AngleH-O-C-C180.0° (anti-periplanar)
Table 2: Calculated and Experimental Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental IR Frequency (cm⁻¹)
O-H stretch3650~3600-3200 (broad)
C-H stretch (alkyl)2950-2850~2960-2850
C-O stretch1150~1150
C-C stretch1200-800Not well-defined

Note: Experimental data for this compound can be referenced from the NIST Chemistry WebBook.[1][17]

Table 3: Frontier Molecular Orbital (HOMO-LUMO) Properties
ParameterValue (eV)
HOMO Energy-6.50
LUMO Energy0.50
HOMO-LUMO Gap 7.00

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical calculations described in this guide.

G A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirmation of Minimum) B->C D 4. Vibrational Spectra Analysis (IR & Raman Prediction) C->D E 5. Electronic Structure Analysis (HOMO-LUMO, MESP) C->E F 6. Data Interpretation & Comparison (with Experimental Data) D->F E->F

Computational chemistry workflow for this compound.

Conclusion

This technical guide has outlined a comprehensive and systematic approach to performing quantum chemical calculations on this compound. The detailed protocols for geometry optimization, vibrational frequency analysis, and HOMO-LUMO analysis using DFT provide a solid foundation for researchers and scientists. The structured presentation of hypothetical data in tables and the visualization of the computational workflow offer a clear and replicable framework for future studies on this and other similar organic molecules. The insights gained from such computational studies are invaluable for understanding molecular structure, reactivity, and properties, which are critical in the fields of drug development and materials science.

References

Methodological & Application

Application Notes and Protocols: 2,2-Dimethyl-3-hexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2-Dimethyl-3-hexanol in various organic synthesis reactions. While its application as a chiral auxiliary in asymmetric synthesis is not well-documented in scientific literature, this guide offers protocols for its synthesis and common reactions such as dehydration, oxidation, and esterification. Furthermore, a comparative overview of established chiral auxiliaries is provided to contextualize the potential role of sterically hindered chiral alcohols in stereoselective transformations.

Introduction to this compound

This compound is a secondary alcohol with the chemical formula C8H18O.[1][2][3][4][5][6][7][8][9] It is a colorless liquid at room temperature and is soluble in many organic solvents.[1] Its sterically hindered nature, due to the presence of a tert-butyl group adjacent to the hydroxyl-bearing carbon, influences its reactivity in various organic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number4209-90-9[1][3][4][6][7]
Molecular FormulaC8H18O[1][2][3][4][5]
Molecular Weight130.23 g/mol [3][4]
Boiling Point174-175 °C[1]
Density0.82 g/mL[1]
AppearanceColorless liquid[1][4]

Synthesis of this compound

A common method for the preparation of this compound is the reduction of the corresponding ketone, 2,2-dimethyl-3-hexanone (B1296249).[1] This can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent method.[1]

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2,2-Dimethyl-3-hexanone 2,2-Dimethyl-3-hexanone Reduction Reduction 2,2-Dimethyl-3-hexanone->Reduction H2, Pt or Rh catalyst This compound This compound Reduction->this compound

Caption: Synthesis of this compound via reduction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,2-Dimethyl-3-hexanone

  • Ethanol (solvent)

  • Platinum(IV) oxide (PtO2) or Rhodium on carbon (Rh/C) catalyst

  • Hydrogen gas (H2)

  • Filter agent (e.g., Celite)

  • Rotary evaporator

  • High-pressure hydrogenation apparatus

Procedure:

  • In a high-pressure reaction vessel, dissolve 2,2-dimethyl-3-hexanone (1 equivalent) in ethanol.

  • Add a catalytic amount of PtO2 or Rh/C (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The residue is the crude this compound, which can be purified by distillation if necessary.

Acid-Catalyzed Dehydration

The dehydration of secondary alcohols typically proceeds through an E1 mechanism, involving the formation of a carbocation intermediate, which can lead to a mixture of alkene products, including those resulting from rearrangements. The dehydration of the structurally similar 2,2-dimethyl-1-hexanol (B1605905) has been shown to yield a mixture of rearranged olefins. A similar outcome is expected for this compound.

G This compound This compound Protonation_of_OH Protonation_of_OH This compound->Protonation_of_OH H+ Loss_of_Water Loss_of_Water Protonation_of_OH->Loss_of_Water - H2O Secondary_Carbocation Secondary_Carbocation Loss_of_Water->Secondary_Carbocation Hydride_Shift Hydride_Shift Secondary_Carbocation->Hydride_Shift 1,2-H~ Methyl_Shift Methyl_Shift Secondary_Carbocation->Methyl_Shift 1,2-CH3~ Tertiary_Carbocation_1 Tertiary_Carbocation_1 Hydride_Shift->Tertiary_Carbocation_1 Tertiary_Carbocation_2 Tertiary_Carbocation_2 Methyl_Shift->Tertiary_Carbocation_2 Alkene_Products_1 Alkene_Products_1 Tertiary_Carbocation_1->Alkene_Products_1 - H+ Alkene_Products_2 Alkene_Products_2 Tertiary_Carbocation_2->Alkene_Products_2 - H+

Caption: Dehydration reaction pathway of this compound.

Experimental Protocol: Acid-Catalyzed Dehydration of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (H2SO4) or phosphoric acid (H3PO4)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Distillation apparatus

Procedure:

  • Place this compound into a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus with the reaction flask.

  • Gently heat the mixture to a temperature that allows the alkene products to distill as they are formed (typically below 150°C).

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting mixture of alkenes can be analyzed by gas chromatography (GC) and NMR spectroscopy to determine the product distribution. Further purification can be achieved by fractional distillation.

Table 2: Potential Alkene Products from Dehydration

Product NameStructureNotes
2,2-Dimethyl-3-hexeneCH3CH2CH=C(CH3)C(CH3)3Zaitsev product (minor)
3,3-Dimethyl-2-hexeneCH3CH2C(CH3)=CHCH(CH3)2Product of 1,2-hydride shift
2,3-Dimethyl-2-hexeneCH3CH2C(CH3)=C(CH3)CH2CH3Product of 1,2-methyl shift
2,3-Dimethyl-1-hexeneCH2=C(CH3)CH(CH3)CH2CH2CH3Product of 1,2-methyl shift

Oxidation to 2,2-Dimethyl-3-hexanone

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 2,2-dimethyl-3-hexanone. Various oxidizing agents can be employed for this transformation, such as chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.

G This compound This compound Oxidation Oxidation This compound->Oxidation [O] 2,2-Dimethyl-3-hexanone 2,2-Dimethyl-3-hexanone Oxidation->2,2-Dimethyl-3-hexanone

Caption: Oxidation of this compound.

Experimental Protocol: Oxidation using PCC

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask, suspend PCC (1.5 equivalents) in dry DCM.

  • Add a solution of this compound (1 equivalent) in dry DCM to the PCC suspension dropwise with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel, washing the pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,2-dimethyl-3-hexanone.

  • The product can be purified by column chromatography or distillation.

Esterification via Fischer Esterification

This compound can undergo esterification with a carboxylic acid in the presence of an acid catalyst to form the corresponding ester. This is a reversible reaction, and often an excess of one reactant or removal of water is used to drive the equilibrium towards the product side.

G This compound This compound Fischer_Esterification Fischer_Esterification This compound->Fischer_Esterification + R-COOH, H+ Ester Ester Fischer_Esterification->Ester Water Water Fischer_Esterification->Water

Caption: Fischer Esterification of this compound.

Experimental Protocol: Fischer Esterification

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (catalyst)

  • Dean-Stark apparatus (optional)

  • Toluene (B28343) (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the carboxylic acid (1-5 equivalents), and a catalytic amount of concentrated sulfuric acid.

  • If using a Dean-Stark apparatus, add toluene as a solvent.

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be removed as an azeotrope with toluene.

  • Monitor the reaction by TLC or by the amount of water collected in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting ester by distillation or column chromatography.

Application in Asymmetric Synthesis: A Comparative Outlook

A primary area of interest for chiral, non-racemic alcohols is their use as chiral auxiliaries or ligands in asymmetric synthesis.[10] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

Despite its chiral nature, a review of the scientific literature reveals a lack of specific examples of this compound being employed as a chiral auxiliary. Its sterically hindered nature may present challenges in both the attachment to a substrate and its subsequent removal. However, the principles of asymmetric synthesis using chiral alcohols are well-established. Below is a comparative guide to some commonly used chiral auxiliaries derived from amino alcohols, which serve as a benchmark for the field.

G Prochiral_Substrate Prochiral_Substrate Attach_Auxiliary Attach_Auxiliary Prochiral_Substrate->Attach_Auxiliary + Chiral Auxiliary* Diastereoselective_Reaction Diastereoselective_Reaction Attach_Auxiliary->Diastereoselective_Reaction Reagent Remove_Auxiliary Remove_Auxiliary Diastereoselective_Reaction->Remove_Auxiliary Cleavage Enantiomerically_Enriched_Product Enantiomerically_Enriched_Product Remove_Auxiliary->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered_Auxiliary Remove_Auxiliary->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Table 3: Comparison of Established Chiral Auxiliaries

Chiral AuxiliaryKey FeaturesTypical Applications
Evans' Oxazolidinones Derived from amino acids. Highly predictable stereochemical outcomes.Asymmetric aldol (B89426) reactions, alkylations, and acylations.
Pseudoephedrine Amides Readily available and inexpensive. Both enantiomers are accessible.Asymmetric alkylation of enolates.
Oppolzer's Camphorsultam Rigid bicyclic structure provides excellent stereocontrol.Asymmetric Diels-Alder reactions, alkylations, and conjugate additions.

For this compound to be a viable candidate as a chiral auxiliary, its derivatives would need to effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in subsequent reactions. Future research could explore its application in areas such as the formation of chiral esters for use in stereoselective enolate chemistry or as a bulky ligand for asymmetric catalysis.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It may cause skin and eye irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety assessments.

References

2,2-Dimethyl-3-hexanol: A Potential Solvent for Specialized Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethyl-3-hexanol, a sterically hindered secondary alcohol, presents a unique profile as a potential solvent for a variety of chemical reactions. Its chemical structure, characterized by a bulky tert-butyl group adjacent to the hydroxyl functionality, imparts properties that can be advantageous in specific synthetic contexts. This document provides an overview of its physical and chemical properties, explores its potential applications as a reaction solvent, and offers general protocols for its use, based on its characteristics and the behavior of similar sterically hindered alcohols.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization as a solvent. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 174-175 °C[1]
Density 0.82 g/mL[1]
Solubility in Water Almost insoluble[1]
Solubility in Organic Solvents Soluble in many organic solvents such as ethers and alcohols.[1]

Potential Applications in Chemical Synthesis

1. Grignard and Organometallic Reactions:

The use of protic solvents is generally avoided in Grignard and other organometallic reactions due to the acidic proton of the hydroxyl group, which would quench the reactive organometallic species. However, the significant steric hindrance around the hydroxyl group in this compound might kinetically slow down this quenching process. This could potentially allow its use in specific, low-temperature applications where a protic, non-coordinating solvent is desired, though this remains a speculative application requiring experimental validation.

2. Reactions Requiring a High Boiling Point, Non-Polar Protic Medium:

With a boiling point of 174-175 °C, this compound can serve as a high-boiling point solvent for reactions that require elevated temperatures. Its aliphatic structure lends it a relatively non-polar character, while the hydroxyl group provides a protic environment. This combination could be beneficial for reactions where proton transfer is a key step but a highly polar environment is undesirable.

3. Solvent in Reactions Involving Sterically Sensitive Reagents:

The bulky nature of this compound could influence the stereochemical outcome of reactions by creating a sterically demanding solvent cage around the reactants. This might be exploited in diastereoselective or enantioselective synthesis, where the solvent can play a crucial role in directing the approach of a reagent to a substrate.

General Experimental Protocols

The following are general protocols for the handling and use of this compound as a solvent, based on its known properties. It is crucial to note that these are general guidelines and specific reaction conditions must be optimized for each application.

Protocol 1: Solvent Purification

Objective: To remove water and other impurities from this compound before use in moisture-sensitive reactions.

Materials:

  • This compound (technical grade)

  • Anhydrous magnesium sulfate (B86663) or calcium hydride

  • Distillation apparatus

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Pre-dry the this compound by stirring it over anhydrous magnesium sulfate overnight.

  • For more stringent drying, reflux the alcohol over calcium hydride for several hours under an inert atmosphere.

  • Distill the this compound under a dry, inert atmosphere. Collect the fraction boiling at 174-175 °C.

  • Store the purified solvent over molecular sieves (3Å or 4Å) in a sealed container under an inert atmosphere.

Protocol 2: General Reaction Setup

Objective: To use this compound as a solvent for a generic chemical reaction.

Materials:

  • Purified this compound

  • Reactants for the desired chemical transformation

  • Reaction flask equipped with a magnetic stirrer, condenser, and inert gas inlet

  • Heating mantle or oil bath

Procedure:

  • Assemble the reaction apparatus and ensure it is dry and purged with an inert gas.

  • Add the reactants to the reaction flask.

  • Add the desired volume of purified this compound to the flask to achieve the target concentration.

  • Stir the reaction mixture and heat to the desired temperature using a heating mantle or oil bath.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction mixture according to the specific requirements of the products. This may involve extraction, crystallization, or chromatography.

Visualizing Experimental Logic

Diagram 1: Solvent Purification Workflow

A Technical Grade This compound B Pre-drying (Anhydrous MgSO₄) A->B C Refluxing (CaH₂) B->C D Distillation (174-175 °C) C->D E Storage (Molecular Sieves) D->E

Caption: Workflow for the purification of this compound.

Diagram 2: General Reaction Workflow

A Reactant(s) B Add this compound A->B C Reaction at Desired Temperature B->C D Reaction Monitoring (TLC, GC, etc.) C->D E Work-up and Purification D->E F Isolated Product E->F

Caption: General workflow for a chemical reaction using this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It may cause skin and eye irritation.[1] Always use in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

While this compound is not a commonly cited solvent in the chemical literature, its unique combination of steric hindrance, a high boiling point, and a protic yet relatively non-polar character suggests it could be a valuable tool for specialized applications in organic synthesis. Further research is needed to explore and document its performance in specific chemical transformations. The protocols and information provided here serve as a foundation for researchers and drug development professionals interested in investigating the potential of this unique solvent.

References

Application Note: Analysis of 2,2-Dimethyl-3-hexanol using Headspace Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethyl-3-hexanol is a volatile organic compound (VOC) that may be present as a residual solvent or impurity in pharmaceutical preparations, or as a component in various chemical formulations. Due to its potential impact on product quality, safety, and efficacy, a robust and reliable analytical method for its quantification is essential for researchers, scientists, and drug development professionals.[1][2][3] Gas chromatography (GC) coupled with headspace (HS) sampling is an ideal technique for the analysis of volatile compounds in various matrices.[1][4] This application note outlines a detailed protocol for the determination of this compound using a headspace gas chromatography system equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Principle

This method utilizes the principle of static headspace injection coupled with gas chromatography. A sample containing this compound is placed in a sealed vial and heated to a specific temperature, allowing the volatile compounds to partition between the sample matrix and the headspace gas. A portion of the headspace gas is then automatically injected into the GC system. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components are then detected by an FID or MS. For quantification, the peak area of this compound is compared to that of a known standard.

Experimental Protocols

1. Materials and Reagents

  • This compound (purity >98.0%)

  • Dimethyl sulfoxide (B87167) (DMSO), headspace grade or equivalent

  • Deionized water

  • Helium (carrier gas), high purity

  • Hydrogen (for FID), high purity

  • Air (for FID), high purity

  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps

2. Instrumentation

  • Gas chromatograph (GC) equipped with a headspace autosampler, a split/splitless injector, and a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC column: DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent (6% cyanopropylphenyl–94% dimethylpolysiloxane).[1]

3. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with DMSO to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh approximately 100 mg of the sample (e.g., drug substance, excipient) into a 20 mL headspace vial.

  • Add 5.0 mL of DMSO (or a suitable solvent in which the sample is soluble).

  • Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.

  • Vortex the vial to ensure complete dissolution of the sample.

5. Gas Chromatography Conditions

The following table summarizes the recommended GC conditions. These may be optimized as needed for specific instrumentation and applications.

Parameter Condition
Headspace Autosampler
Oven Temperature80°C[5][6]
Needle Temperature90°C
Transfer Line Temperature100°C[6]
Vial Equilibration Time30 minutes[6]
Injection Volume1 mL
Gas Chromatograph
Injector Temperature250°C
Split Ratio10:1
Carrier GasHelium
Flow Rate2.0 mL/min (Constant Flow)[6]
Oven Temperature Program
Initial Temperature40°C, hold for 5 minutes
Ramp Rate10°C/min
Final Temperature240°C, hold for 5 minutes
Flame Ionization Detector (FID)
Temperature250°C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min
Mass Spectrometer (MS)
Transfer Line Temperature280°C
Ion Source Temperature230°C
Mass Rangem/z 35-350
Scan ModeFull Scan

6. Data Analysis and Quantification

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard. The Kovats retention index for this compound on a standard non-polar column is approximately 906.[7][8]

  • For quantitative analysis, construct a calibration curve by plotting the peak area of this compound versus its concentration for the working standard solutions.

  • Determine the concentration of this compound in the sample by applying the peak area from the sample chromatogram to the calibration curve.

Data Presentation

Table 1: Quantitative Data Summary for this compound Analysis

Parameter Value Unit
Molecular FormulaC₈H₁₈O[7][9]
Molecular Weight130.23[8][9] g/mol
CAS Number4209-90-9[7][9]
Boiling Point156°C[10]
Expected Retention Time10 - 15minutes
Limit of Detection (LOD)To be determined experimentallyµg/mL
Limit of Quantitation (LOQ)To be determined experimentallyµg/mL
Linearity Range1 - 100µg/mL
Correlation Coefficient (r²)> 0.995

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hs_gc Headspace GC Analysis cluster_data Data Analysis start Start weigh_sample Weigh Sample/Standard start->weigh_sample dissolve Dissolve in DMSO weigh_sample->dissolve vial Transfer to Headspace Vial dissolve->vial seal Seal Vial vial->seal incubate Incubate Vial in HS Oven seal->incubate inject Inject Headspace Gas incubate->inject separate GC Separation inject->separate detect FID/MS Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify end End quantify->end

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_sample Sample Matrix cluster_headspace Headspace cluster_gc GC System liquid_phase Liquid Phase (Sample + Solvent) gas_phase Gas Phase (Headspace) liquid_phase->gas_phase Partitioning (Heat) analyte_liquid This compound (dissolved) injection_port Injection gas_phase->injection_port Sampling analyte_gas This compound (vapor) column Separation injection_port->column detector Detection column->detector

Caption: Logical relationship of analyte partitioning and analysis.

References

Application Notes and Protocols: Structural Elucidation of 2,2-Dimethyl-3-hexanol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This document provides a comprehensive overview of the application of NMR spectroscopy in characterizing the structure of 2,2-Dimethyl-3-hexanol. While not commonly employed as a specialized NMR reagent, its straightforward yet distinct structure serves as an excellent case study for applying fundamental NMR principles for structural verification and purity assessment.

These notes will detail the interpretation of ¹H and ¹³C NMR spectra of this compound and provide a general protocol for acquiring such data.

NMR Spectral Data of this compound

The structural confirmation of this compound is achieved through the analysis of its ¹H and ¹³C NMR spectra. The key quantitative data from these analyses are summarized below.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
A~3.20Doublet of Doublets (dd)1HH-3 (CH-OH)
B~1.60Multiplet1HH-4 (CH₂)
C~1.47Multiplet1HH-4 (CH₂)
D~1.31Multiplet2HH-5 (CH₂)
E~0.94Singlet9HH-1 (C(CH₃)₃)
F~0.89Triplet (t)3HH-6 (CH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.

SignalChemical Shift (ppm)Carbon TypeAssignment
1~80.0CHC-3
2~35.0CC-2
3~26.0CH₃C-1 (3 x CH₃)
4~25.0CH₂C-4
5~19.0CH₂C-5
6~14.0CH₃C-6

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

This section outlines a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Instrument Setup and Data Acquisition

The following are general parameters for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 8-16 scans for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 128-1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak can be set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • Integration: For ¹H spectra, integrate the signals to determine the relative number of protons for each resonance.

Visualizations

Experimental Workflow for NMR Analysis

G Figure 1: General Workflow for NMR Structural Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup transfer->instrument_setup acquire_1H Acquire 1H Spectrum instrument_setup->acquire_1H acquire_13C Acquire 13C Spectrum instrument_setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analyze_shifts Analyze Chemical Shifts reference->analyze_shifts analyze_coupling Analyze Coupling and Integration (1H) analyze_shifts->analyze_coupling assign_signals Assign Signals to Structure analyze_coupling->assign_signals confirm_structure Confirm Molecular Structure assign_signals->confirm_structure

Caption: General Workflow for NMR Structural Analysis

Logical Pathway for ¹H NMR Signal Assignment of this compound

G Figure 2: Assignment of 1H NMR Signals for this compound cluster_structure Structure: this compound cluster_signals Observed 1H Signals cluster_assignments Assignments struct      H  OH H  H  H      |  |  |  |  | H₃C - C - C - C - C - CH₃      |     |  |  |     CH₃    H  H  H (1)  (2) (3) (4) (5) (6) s_0_94 ~0.94 ppm Singlet, 9H assign_1 H-1 (tert-Butyl) s_0_94->assign_1 No adjacent H dd_3_20 ~3.20 ppm DD, 1H assign_3 H-3 (Carbinol) dd_3_20->assign_3 Adjacent to H-4 m_1_60 ~1.60 & ~1.47 ppm Multiplets, 2H assign_4 H-4 (Methylene) m_1_60->assign_4 Adjacent to H-3 and H-5 m_1_31 ~1.31 ppm Multiplet, 2H assign_5 H-5 (Methylene) m_1_31->assign_5 Adjacent to H-4 and H-6 t_0_89 ~0.89 ppm Triplet, 3H assign_6 H-6 (Methyl) t_0_89->assign_6 Adjacent to H-5 (CH₂)

Caption: Assignment of 1H NMR Signals for this compound

Conclusion

The analysis of ¹H and ¹³C NMR spectra provides unambiguous evidence for the structure of this compound. The chemical shifts, signal multiplicities, and integration values are all consistent with the assigned structure. This case study demonstrates the power of NMR spectroscopy as a primary tool for the structural elucidation of organic compounds, a critical step in chemical research and drug development. The provided protocols offer a standardized approach for obtaining reliable NMR data for similar small molecules.

Application Notes and Protocols: 2,2-Dimethyl-3-hexanol as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of novel compounds derived from the sterically hindered tertiary alcohol, 2,2-Dimethyl-3-hexanol. The protocols focus on overcoming the challenges associated with the reactivity of tertiary alcohols to generate a diverse range of derivatives, including esters, ethers, and ketones. These novel molecules, characterized by a bulky t-butyl-like group adjacent to the functional center, are valuable candidates for screening in drug discovery and materials science programs.

Introduction to this compound as a Synthetic Precursor

This compound is a C8 aliphatic alcohol featuring a tertiary hydroxyl group sterically shielded by a neighboring gem-dimethyl substituted carbon. This structural feature imparts significant steric hindrance, making it a challenging substrate for standard nucleophilic substitution reactions. However, this same steric bulk makes it an attractive precursor for the synthesis of novel compounds with unique three-dimensional structures. Such molecules are of interest in drug development for their potential to confer metabolic stability and specific binding interactions. These application notes detail advanced and modified synthetic protocols to effectively utilize this compound as a building block for generating libraries of novel esters, ethers, and the corresponding ketone for further derivatization.

Synthesis of Novel Esters from this compound

The synthesis of esters from the sterically hindered this compound requires methods that can overcome the low reactivity of the tertiary alcohol. The Steglich and Yamaguchi esterification reactions are particularly well-suited for this purpose.

The Steglich esterification, using a carbodiimide (B86325) coupling agent and a nucleophilic catalyst, is effective for the esterification of sterically demanding alcohols.[1] A modified procedure can be employed for high-yielding synthesis of esters from this compound.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) and the desired carboxylic acid (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol of alcohol), add 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq.) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ester.

Data Presentation:

Reactant (1.0 eq.)Carboxylic Acid (1.5 eq.)Coupling Agent (1.5 eq.)Catalyst (0.1 eq.)SolventReaction Time (h)Expected Product
This compoundR-COOHDCCDMAPDCM24-482,2-Dimethyl-3-hexanyl R-carboxylate

Note: The Yamaguchi esterification provides an alternative powerful method for the synthesis of highly functionalized and sterically hindered esters.[2][3]

Workflow for Modified Steglich Esterification:

Steglich_Esterification cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Reactant1 This compound Mixing Mix in DCM at 0 °C Reactant1->Mixing Reactant2 R-COOH Reactant2->Mixing Reagent1 DCC Reagent1->Mixing Reagent2 DMAP Reagent2->Mixing Reaction Stir at RT (24-48h) Mixing->Reaction Filtration Filter DCU Reaction->Filtration Wash Aqueous Wash Filtration->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product Novel Ester Purification->Product

Caption: Workflow for the synthesis of novel esters via modified Steglich esterification.

Synthesis of Novel Ethers from this compound

The synthesis of ethers from tertiary alcohols is challenging due to competing elimination reactions. Advanced methods are required to achieve this transformation.

A transition-metal-free method for the synthesis of sterically hindered alkyl aryl ethers involves the arylation of tertiary alcohols with ortho-substituted diaryliodonium salts.[4][5]

Experimental Protocol (Generalized):

  • To a solution of this compound (1.0 eq.) in an anhydrous, non-polar solvent such as pentane, add a strong, non-nucleophilic base like sodium tert-butoxide (t-BuONa, 1.1 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the diaryliodonium salt (1.2 eq.) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the desired aryl ether.

Data Presentation:

Reactant (1.0 eq.)Arylating Agent (1.2 eq.)Base (1.1 eq.)SolventReaction Time (h)Expected Product
This compoundDiaryliodonium Saltt-BuONaPentane12-243-Aryloxy-2,2-dimethylhexane

Workflow for Arylation of Tertiary Alcohol:

Arylation_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Reactant1 This compound Mixing Mix in Pentane Reactant1->Mixing Reagent1 Diaryliodonium Salt Reagent1->Mixing Reagent2 t-BuONa Reagent2->Mixing Reaction Stir at RT (12-24h) Mixing->Reaction Quench Quench with NH4Cl(aq) Reaction->Quench Extraction Extract with Ether Quench->Extraction Wash_Dry Wash & Dry Extraction->Wash_Dry Purification Column Chromatography Wash_Dry->Purification Product Novel Aryl Ether Purification->Product

Caption: Workflow for the synthesis of novel aryl ethers.

Oxidation to 2,2-Dimethyl-3-hexanone

Oxidation of the tertiary alcohol to its corresponding ketone provides a versatile intermediate for further functionalization.

The Swern oxidation is a mild and efficient method for oxidizing alcohols to ketones or aldehydes.

Experimental Protocol:

  • To a solution of oxalyl chloride (2.0 eq.) in anhydrous DCM (10 mL/mmol of oxalyl chloride) at -78 °C, add dimethyl sulfoxide (B87167) (DMSO, 4.0 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise.

  • Stir for 2 hours at -78 °C.

  • Add triethylamine (B128534) (TEA, 5.0 eq.) and allow the reaction to warm to room temperature.

  • Add water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by distillation or column chromatography to obtain 2,2-Dimethyl-3-hexanone.[6]

Data Presentation:

Reactant (1.0 eq.)Oxidizing AgentActivating AgentBase (5.0 eq.)SolventTemperature (°C)Expected Product
This compoundDMSO (4.0 eq.)Oxalyl Chloride (2.0 eq.)TEADCM-78 to RT2,2-Dimethyl-3-hexanone

Workflow for Swern Oxidation:

Swern_Oxidation cluster_reagents Reagent Preparation cluster_reaction Oxidation cluster_workup Work-up & Purification OxalylCl Oxalyl Chloride Activation Activation at -78 °C in DCM OxalylCl->Activation DMSO DMSO DMSO->Activation Reaction Reaction at -78 °C Activation->Reaction Alcohol This compound Alcohol->Reaction Quench Quench with TEA Reaction->Quench Workup Aqueous Work-up Quench->Workup Purification Purification Workup->Purification Product 2,2-Dimethyl-3-hexanone Purification->Product

Caption: Workflow for the Swern oxidation of this compound.

Synthetic Pathways Overview

The following diagram illustrates the potential synthetic transformations starting from this compound to generate a library of novel compounds for further investigation.

Synthetic_Pathways cluster_derivatives Novel Compound Classes Start This compound Esters Novel Esters Start->Esters  Modified  Steglich/  Yamaguchi  Esterification Ethers Novel Ethers Start->Ethers  Arylation/  Reductive  Deoxygenation Ketone 2,2-Dimethyl-3-hexanone Start->Ketone  Swern  Oxidation Further_Derivatives Diverse Chemical Space Ketone->Further_Derivatives Further Functionalization

References

Synthesis and Applications of 2,2-Dimethyl-3-hexanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethyl-3-hexanol, a tertiary alcohol, presents a unique structural scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. Its sterically hindered hydroxyl group influences its reactivity and the properties of its derivatives. This document provides a detailed overview of the synthesis of this compound derivatives, focusing on esters and ethers, and explores their potential applications, drawing parallels from structurally similar compounds due to the limited direct research on this specific molecule. The protocols and application notes provided herein are intended to serve as a foundational guide for researchers and professionals in drug development and chemical synthesis.

Synthesis of this compound Derivatives

The primary derivatives of this compound are esters and ethers, formed through reactions at the hydroxyl group. The synthesis of these derivatives is often challenged by the steric hindrance of the tertiary alcohol.

Esterification

The formation of esters from the sterically hindered this compound typically requires more robust methods than standard Fischer esterification.

Protocol 1: Steglich Esterification for the Synthesis of 2,2-Dimethyl-3-hexyl Acetate

This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification of the tertiary alcohol with a carboxylic acid.

Materials:

  • This compound

  • Acetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and acetic acid (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 2,2-Dimethyl-3-hexyl acetate.

Table 1: Representative Quantitative Data for Esterification of Tertiary Alcohols

DerivativeCarboxylic AcidCoupling Agent/CatalystSolventYield (%)Reference
tert-Butyl acetateAcetic AcidDCC/DMAPDCM85-95Generic Protocol
2,2-Dimethyl-3-hexyl benzoateBenzoic AcidDCC/DMAPDCM70-85Estimated
Etherification

The synthesis of ethers from this compound can be achieved via methods like the Williamson ether synthesis, though modifications are necessary to overcome the steric hindrance.

Protocol 2: Williamson Ether Synthesis for 2,2-Dimethyl-3-hexyloxy Methane

This protocol involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by distillation or column chromatography to yield 2,2-Dimethyl-3-hexyloxy methane.

Applications of this compound Derivatives

While direct research on the applications of this compound derivatives is limited, the structural motif of a hindered tertiary alcohol is present in molecules with demonstrated biological activity. By analogy, its derivatives are being explored for their potential as antimicrobial and anticancer agents.

Antimicrobial Applications

Ether-linked derivatives of structurally related 2,2-dimethyl-containing heterocyclic compounds have shown potential antimicrobial activity. The bulky 2,2-dimethyl-3-hexyloxy group could be incorporated into various molecular scaffolds to enhance their lipophilicity and potentially improve their interaction with microbial cell membranes.

Hypothesized Mechanism of Action:

The lipophilic nature of the 2,2-dimethyl-3-hexyloxy moiety may facilitate the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death.

Antimicrobial_Mechanism Derivative 2,2-Dimethyl-3-hexyloxy Derivative Membrane Bacterial Cell Membrane Derivative->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Hypothesized mechanism of antimicrobial action.

Anticancer Applications

Chalcones and other complex molecules containing a 2,2-dimethyl motif have demonstrated cytotoxic activity against various cancer cell lines. Ester and ether derivatives of this compound could serve as building blocks for the synthesis of novel anticancer agents. The steric bulk of the 2,2-dimethyl-3-hexyl group might influence the binding affinity and selectivity of these compounds for specific biological targets.

Experimental Workflow for Cytotoxicity Screening:

The following workflow outlines the general steps for evaluating the anticancer potential of newly synthesized this compound derivatives.

Cytotoxicity_Workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Derivatives CellLines Selection of Cancer Cell Lines Synthesis->CellLines MTT MTT Assay for Cell Viability CellLines->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle

Application Notes: 2,2-Dimethyl-3-hexanol in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethyl-3-hexanol is a secondary alcohol with the chemical formula C8H18O.[1][2][3] It is a colorless, flammable liquid with low solubility in water but good solubility in organic solvents like ethers and alcohols.[1] Currently, its primary documented applications are as a solvent in organic synthesis, a flavoring ingredient, and as an additive for dyes and resins.[1] While there is a notable absence of established research detailing the role of this compound in material science, its chemical structure suggests several hypothetical applications that warrant investigation. This document outlines these potential roles and provides generalized protocols for preliminary evaluation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing and interpreting experiments in a material science context.

PropertyValueReference
Molecular Formula C8H18O[1][2][3][4][5][6]
Molecular Weight 130.23 g/mol [3][4][7]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 156 - 175 °C[1][8][9]
Melting Point -4 °C[1]
Density 0.82 - 0.83 g/mL[1][8]
Solubility Almost insoluble in water; soluble in many organic solvents[1]
CAS Number 4209-90-9[2][4][7][10]

Hypothetical Applications in Material Science

Given its structure—a hydroxyl functional group for reactions and a bulky, branched alkyl chain that can influence polymer morphology and properties—this compound could potentially be used in the following areas:

  • Polymer Synthesis: The hydroxyl group allows it to act as a co-monomer, chain transfer agent, or initiator in certain polymerization reactions. Its bulky tert-butyl group could be exploited to synthesize polymers with increased free volume, potentially impacting properties like gas permeability and glass transition temperature.

  • Plasticizers and Additives: The branched alkyl structure is a common feature in plasticizers, which are used to increase the flexibility of polymers like PVC. While not a traditional high-molecular-weight plasticizer, it could be investigated as a secondary plasticizer or a processing aid.

  • Surface Modification and Coatings: As an alcohol, it can be used to esterify surfaces, altering their hydrophobicity. It could also serve as a building block for synthesizing surfactants or other surface-active agents. For instance, related structures like 2-ethylhexanol are used as precursors for surfactants.[11]

Experimental Protocols: Preliminary Evaluation

The following sections provide generalized, hypothetical protocols for investigating the potential of this compound in the aforementioned applications. These are intended as starting points and would require significant optimization.

1. Protocol: Synthesis of a Polyester with this compound as a Chain-Terminating Agent

This protocol outlines a hypothetical polycondensation reaction to assess the effect of this compound as a chain-terminating agent, which can be used to control the molecular weight of the resulting polymer.

Materials:

  • Dimethyl terephthalate (B1205515) (DMT)

  • Ethylene (B1197577) glycol (EG)

  • This compound

  • Titanium(IV) butoxide (Ti(OBu)4) or other suitable catalyst

  • Nitrogen gas source

  • High-vacuum line

  • Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Monomer Charging: Charge the reaction vessel with Dimethyl terephthalate and an excess of Ethylene glycol (e.g., a 1:2.2 molar ratio).

  • Catalyst Addition: Add the catalyst, for example, Titanium(IV) butoxide (typically 200-500 ppm relative to the weight of DMT).

  • Esterification: Heat the mixture under a slow stream of nitrogen to 150-220°C. Methanol (B129727) will be evolved as a byproduct of the transesterification reaction. Continue until the evolution of methanol ceases.

  • Chain-Terminator Addition: Cool the reaction mixture slightly and add a predetermined amount of this compound. The amount will depend on the desired target molecular weight.

  • Polycondensation: Gradually increase the temperature to 250-280°C while slowly reducing the pressure using a vacuum line. This will facilitate the removal of excess ethylene glycol and drive the polymerization forward.

  • Reaction Monitoring: Monitor the viscosity of the reaction mixture. The reaction is complete when the desired viscosity (indicative of molecular weight) is achieved.

  • Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and quench it in cold water.

Characterization:

  • Molecular Weight: Gel Permeation Chromatography (GPC).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) for Tg and Tm, and Thermogravimetric Analysis (TGA) for thermal stability.

  • Chemical Structure: Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the incorporation of the this compound end-groups.

2. Protocol: Evaluation as a Secondary Plasticizer in PVC

This protocol describes a method to formulate and test Polyvinyl Chloride (PVC) with this compound to assess its plasticizing effects.

Materials:

  • PVC resin (e.g., K-value 67)

  • Primary plasticizer (e.g., Di(2-ethylhexyl) phthalate (B1215562) - DEHP or a non-phthalate alternative)

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill or a similar melt-blending equipment

  • Hydraulic press for sample molding

Procedure:

  • Formulation Preparation: Prepare a series of dry blends. A control formulation might consist of 100 parts PVC, 40 parts primary plasticizer, and 2 parts thermal stabilizer.

  • Test Formulations: Create test formulations by partially replacing the primary plasticizer with this compound in varying amounts (e.g., 5, 10, and 15 parts).

  • Melt Blending: Process each dry blend on a two-roll mill at a temperature of approximately 160-170°C until a homogeneous sheet is formed.

  • Sample Molding: Mold the milled sheets into plaques of a specified thickness using a hydraulic press at a suitable temperature and pressure.

  • Conditioning: Condition the molded samples at a standard temperature and humidity for at least 24 hours before testing.

Characterization:

  • Mechanical Properties: Test for tensile strength, elongation at break (ASTM D638), and Shore hardness (ASTM D2240).

  • Thermal Properties: Determine the glass transition temperature (Tg) using DSC or Dynamic Mechanical Analysis (DMA). A decrease in Tg compared to the control indicates a plasticizing effect.

  • Compatibility: Visually inspect samples for signs of exudation (bleeding) of the plasticizer over time.

Visualizations

The following diagrams illustrate the hypothetical workflows for the investigation of this compound in material science.

G cluster_synthesis Polymer Synthesis Workflow cluster_characterization_poly Polymer Characterization a Monomer & Alcohol Charging b Catalyst Addition a->b c Esterification b->c d Polycondensation under Vacuum c->d e Polymer Recovery d->e f GPC (Molecular Weight) e->f g DSC/TGA (Thermal Properties) e->g h NMR (Structure) e->h

Caption: Hypothetical workflow for polymer synthesis and characterization.

G cluster_formulation Plasticizer Evaluation Workflow cluster_characterization_pvc PVC Sample Characterization a PVC Dry Blend Formulation b Melt Blending (Two-Roll Mill) a->b c Sample Molding (Hydraulic Press) b->c d Sample Conditioning c->d e Mechanical Testing (Tensile, Hardness) d->e f Thermal Analysis (DSC/DMA) d->f g Compatibility Assessment d->g

Caption: Workflow for evaluating plasticizer performance in PVC.

Disclaimer: The applications and protocols described herein are hypothetical and based on the chemical structure of this compound. There is currently no established body of literature to support these specific uses in material science. The provided protocols are intended as a conceptual framework for research and would require substantial development and validation.

References

Application Notes and Protocols: 2,2-Dimethyl-3-hexanol in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-hexanol is a secondary alcohol with potential applications in the fragrance and flavor industry. Its chemical structure, C8H18O, contributes to its organoleptic properties, which are of interest for creating and modifying scent and taste profiles in a variety of consumer products. This document provides an overview of its known applications, primarily as a flavoring agent, and outlines protocols for its evaluation and use. While specific quantitative sensory data for this compound is not extensively available in public literature, this guide offers methodologies for its characterization and incorporation into formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various formulations and during processing.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C8H18O
Molecular Weight 130.23 g/mol
Appearance Colorless liquid
Boiling Point 174-175°C
Solubility Soluble in many organic solvents

Applications in the Flavor Industry

This compound has been identified as a flavoring ingredient with potential to enhance the flavor profiles of alcoholic beverages.[1]

  • Alcoholic Beverages: It is suggested for use in improving the flavor of beer and whiskey.[1] The compound may contribute to the overall complexity and character of the final product. The exact sensory contribution (e.g., fruity, green, woody) at various concentrations is not well-documented and requires sensory evaluation for specific applications.

Experimental Protocols

Sensory Evaluation of this compound in a Beverage Matrix (e.g., Beer)

This protocol outlines a method for determining the sensory impact of this compound when added to a light lager beer.

Objective: To characterize the flavor profile of this compound in beer and to determine its detection and recognition thresholds.

Materials:

  • This compound (food grade)

  • Unflavored light lager beer from a single batch

  • Ethanol (B145695) (food grade) for preparing stock solutions

  • Precision pipettes and glassware

  • Sensory evaluation booths with controlled lighting and ventilation

  • Water for rinsing

  • Unsalted crackers for palate cleansing

  • Trained sensory panel (8-12 members)

Protocol:

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in food-grade ethanol.

  • Sample Preparation:

    • Establish a range of concentrations to be tested (e.g., 0.1, 0.5, 1, 5, 10 ppm).

    • Spike the light lager beer with the appropriate volume of the stock solution to achieve the target concentrations.

    • Prepare a control sample of the same beer with an equivalent amount of ethanol added.

  • Triangle Test (Detection Threshold):

    • Present panelists with three coded samples, two of which are the control and one is a spiked sample at a specific concentration.

    • Ask panelists to identify the odd sample.

    • Start with a concentration expected to be below the detection threshold and increase in logarithmic steps until a statistically significant number of panelists can correctly identify the odd sample.

  • Descriptive Analysis (Flavor Profile):

    • Present panelists with coded samples of the control and beer spiked at various concentrations above the detection threshold.

    • Ask panelists to rate the intensity of pre-defined flavor attributes (e.g., fruity, floral, green, woody, solvent-like, bitter, sweet) on a labeled magnitude scale (LMS) or a 9-point hedonic scale.

    • Allow for open-ended comments to capture any unexpected flavor notes.

  • Data Analysis:

    • Analyze the triangle test data using statistical tables to determine the detection threshold.

    • Analyze the descriptive analysis data using analysis of variance (ANOVA) to identify significant differences in flavor attributes between the control and spiked samples.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis stock Prepare 1% Stock Solution (this compound in Ethanol) spike Spike Beer Samples (various concentrations) stock->spike control Prepare Control Sample (Beer + Ethanol) stock->control triangle Triangle Test (Detection Threshold) spike->triangle descriptive Descriptive Analysis (Flavor Profile) spike->descriptive control->triangle control->descriptive stats Statistical Analysis (Threshold Determination) triangle->stats anova ANOVA (Attribute Differences) descriptive->anova

Figure 1: Workflow for Sensory Evaluation of this compound in Beer.
Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O can be used to identify the specific aroma character of this compound.

Objective: To determine the odor description of this compound as it elutes from a gas chromatograph.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactometry port

  • Appropriate GC column (e.g., DB-5, DB-Wax)

  • This compound

  • Solvent (e.g., dichloromethane)

  • Trained GC-O assessor

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.

  • GC-O Analysis:

    • Inject the sample into the GC.

    • The effluent from the column is split between the FID and the heated olfactometry port.

    • The assessor sniffs the effluent from the olfactometry port and records the time, duration, and a detailed description of any detected odor.

  • Data Analysis: Correlate the retention time of the odor event with the peak from the FID to confirm that the odor is from this compound.

Stability Considerations

The stability of this compound in final applications is crucial for maintaining the desired sensory profile over the product's shelf life.

  • pH: As a secondary alcohol, this compound is generally stable in neutral and slightly acidic or alkaline conditions. However, in strongly acidic or basic conditions and at elevated temperatures, it may undergo dehydration or oxidation reactions. The acidity of alcohols generally follows the order: primary > secondary > tertiary.[2][3]

  • Oxidation: Secondary alcohols can be oxidized to ketones.[4] The presence of oxidizing agents or pro-oxidants in a formulation could potentially alter the sensory characteristics of this compound over time.

  • Esterification: In the presence of acids, alcohols can undergo esterification to form esters, which typically have distinct fruity aromas.[4] This could be a desirable or undesirable reaction depending on the target flavor profile.

A formal stability testing protocol should be conducted for each specific application. This would typically involve storing the product under various conditions (e.g., different temperatures, light exposure) and evaluating the sensory profile and chemical composition at regular intervals.

Olfactory Signaling Pathways

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While specific ORs that respond to this compound have not been identified in the reviewed literature, the general mechanism is understood.

Olfactory_Signaling_Pathway odorant This compound receptor Olfactory Receptor (OR) (GPCR) odorant->receptor Binding g_protein G-protein (Golf) Activation receptor->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp cAMP Production (Second Messenger) ac->camp ion_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Opening camp->ion_channel influx Ca2+ and Na+ Influx ion_channel->influx depolarization Neuron Depolarization influx->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Olfactory Bulb (Brain) action_potential->brain

References

Application Notes and Protocols: (S)-2,2-Dimethyl-3-hexanol as a Chiral Auxiliary in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical component in the development of pharmaceuticals and other biologically active molecules, where the specific stereochemistry of a compound can dictate its efficacy and safety. Chiral auxiliaries are powerful tools in this field, temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new chiral center.[1][2] This document provides detailed application notes and protocols for the hypothetical use of (S)-2,2-dimethyl-3-hexanol as a chiral auxiliary in asymmetric aldol (B89426) reactions. While direct literature examples for this specific auxiliary are not prevalent, its structural features—a sterically demanding tert-butyl group adjacent to a stereogenic alcohol—suggest its potential for inducing high levels of diastereoselectivity. The protocols and data presented herein are illustrative and based on established principles of asymmetric synthesis using chiral alcohol auxiliaries.

Principle of Chiral Induction

The underlying principle of using a chiral auxiliary is to convert a prochiral substrate into a diastereomeric intermediate.[3] Subsequent reactions on this intermediate proceed with a facial bias imposed by the steric and electronic properties of the auxiliary, leading to the preferential formation of one diastereomer over the other. The chiral auxiliary is then cleaved from the product and can ideally be recovered for reuse. In the context of an aldol reaction, (S)-2,2-dimethyl-3-hexanol can be esterified with a carboxylic acid, and the resulting chiral ester can be converted into an enolate. The bulky tert-butyl group of the auxiliary is expected to effectively shield one face of the enolate, directing the approach of an electrophile (an aldehyde in this case) to the opposite face, thereby controlling the stereochemistry of the newly formed stereocenters.

Experimental Protocols

The following protocols describe a hypothetical workflow for the use of (S)-2,2-dimethyl-3-hexanol as a chiral auxiliary in an asymmetric aldol reaction between a propionate-derived enolate and isobutyraldehyde (B47883).

Protocol 1: Attachment of the Chiral Auxiliary

This protocol details the esterification of (S)-2,2-dimethyl-3-hexanol with propionyl chloride to form the chiral ester.

Materials:

  • (S)-2,2-Dimethyl-3-hexanol

  • Propionyl chloride

  • Pyridine (B92270)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (S)-2,2-dimethyl-3-hexanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure chiral ester.

Protocol 2: Asymmetric Aldol Reaction

This protocol describes the diastereoselective aldol reaction of the chiral ester with isobutyraldehyde.

Materials:

  • Chiral propionate (B1217596) ester from Protocol 1

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Isobutyraldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Schlenk flask

  • Syringes

Procedure:

  • Dissolve the chiral propionate ester (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.

  • Add freshly distilled isobutyraldehyde (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the diastereomeric aldol adducts. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol outlines the removal of the (S)-2,2-dimethyl-3-hexanol auxiliary to yield the chiral β-hydroxy acid.

Materials:

  • Aldol adduct from Protocol 2

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy acid.

  • The aqueous layer can be basified and extracted to recover the (S)-2,2-dimethyl-3-hexanol auxiliary.

  • Purify the β-hydroxy acid by appropriate methods (e.g., crystallization or chromatography). The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis after conversion to a suitable derivative (e.g., a methyl ester).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the asymmetric aldol reaction described above. These values are illustrative and represent expected outcomes for a highly effective chiral auxiliary.

EntryElectrophileDiastereomeric Ratio (anti:syn)Yield (%)Enantiomeric Excess (e.e.) of major anti-diastereomer (%)
1Isobutyraldehyde95 : 585>98
2Benzaldehyde92 : 88897
3Acetaldehyde90 : 108296

Note: Data is hypothetical and for illustrative purposes.

Experimental Workflow Diagram

Asymmetric_Aldol_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Asymmetric Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage Auxiliary (S)-2,2-Dimethyl-3-hexanol Esterification Esterification (Pyridine, DCM) Auxiliary->Esterification AcidChloride Propionyl Chloride AcidChloride->Esterification ChiralEster Chiral Propionate Ester Esterification->ChiralEster LDA LDA, THF, -78 °C ChiralEster->LDA AldolReaction Aldol Reaction LDA->AldolReaction Aldehyde Isobutyraldehyde Aldehyde->AldolReaction AldolAdduct Diastereomeric Aldol Adduct AldolReaction->AldolAdduct Hydrolysis Hydrolysis (LiOH, THF/H₂O) AldolAdduct->Hydrolysis ChiralProduct Enantioenriched β-Hydroxy Acid Hydrolysis->ChiralProduct RecoveredAuxiliary Recovered Auxiliary Hydrolysis->RecoveredAuxiliary

Caption: Workflow for asymmetric aldol reaction using a chiral auxiliary.

Signaling Pathway Diagram

Chiral_Induction_Pathway cluster_0 Enolate Formation and Facial Shielding cluster_1 Diastereoselective Electrophilic Attack ChiralEster Chiral Ester (Substrate + Auxiliary) EnolateFormation Enolate Formation ChiralEster->EnolateFormation LDA LDA LDA->EnolateFormation ChelatedEnolate Chelated (Z)-Enolate (Facial Shielding by tert-Butyl Group) EnolateFormation->ChelatedEnolate Aldehyde Aldehyde (Electrophile) ChelatedEnolate->Aldehyde TransitionState Zimmerman-Traxler-like Transition State Aldehyde->TransitionState AldolAdduct Major Diastereomer (Aldol Adduct) TransitionState->AldolAdduct

Caption: Proposed pathway for chiral induction via a chelated transition state.

References

Application Notes and Protocols: Stereoselective Aldol Reactions Utilizing (R)-2,2-Dimethyl-3-hexanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the biological activity of a molecule is often dictated by its three-dimensional structure. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. This document details the application of (R)-2,2-Dimethyl-3-hexanol as a novel, sterically demanding chiral auxiliary for diastereoselective aldol (B89426) reactions. The bulky tert-butyl-like group proximal to the stereogenic center of the auxiliary is designed to impart a high degree of facial selectivity in the reactions of the corresponding ester enolates.

Principle of Stereocontrol

The underlying principle of this methodology is the temporary incorporation of the chiral alcohol, (R)-2,2-Dimethyl-3-hexanol, into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of an aldol reaction, the propionate (B1217596) ester of (R)-2,2-Dimethyl-3-hexanol is utilized. Upon enolization, the chiral auxiliary shields one face of the enolate, leading to a preferred trajectory of approach for the incoming electrophile (an aldehyde). This facial bias results in the formation of one diastereomer of the aldol adduct in significant excess. The chiral auxiliary can be subsequently cleaved and recovered.

Diagram of the Proposed Stereochemical Control

stereocontrol cluster_0 Reaction Pathway Chiral_Ester Propionate Ester of (R)-2,2-Dimethyl-3-hexanol Enolate Z-Boron Enolate Chiral_Ester->Enolate  dicyclohexylboron chloride, Et3N Aldol_Adduct Diastereomerically Enriched Aldol Adduct Enolate->Aldol_Adduct  + Aldehyde (R-CHO) Aldehyde R-CHO Aldehyde->Aldol_Adduct Final_Product Chiral β-Hydroxy Acid (after auxiliary removal) Aldol_Adduct->Final_Product  Hydrolysis

Caption: General workflow for the diastereoselective aldol reaction.

Experimental Protocols

Synthesis of the Chiral Auxiliary Ester: (R)-2,2-dimethyl-3-hexyl propionate

Materials:

  • (R)-2,2-Dimethyl-3-hexanol

  • Propionyl chloride

  • Pyridine (B92270)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add (R)-2,2-Dimethyl-3-hexanol (1.0 eq).

  • Dissolve the alcohol in anhydrous DCM (0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add propionyl chloride (1.1 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to afford (R)-2,2-dimethyl-3-hexyl propionate as a colorless oil.

Diastereoselective Aldol Reaction

Materials:

  • (R)-2,2-dimethyl-3-hexyl propionate

  • Dicyclohexylboron chloride (c-Hex₂BCl) (1 M in hexanes)

  • Triethylamine (B128534) (Et₃N), freshly distilled

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Anhydrous diethyl ether (Et₂O)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add (R)-2,2-dimethyl-3-hexyl propionate (1.0 eq) and dissolve in anhydrous Et₂O (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add triethylamine (1.2 eq) dropwise.

  • Slowly add dicyclohexylboron chloride (1.1 eq of a 1 M solution in hexanes) to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolization.

  • Cool the resulting boron enolate solution back down to -78 °C.

  • Add the aldehyde (1.2 eq), dissolved in a small amount of pre-cooled anhydrous Et₂O, dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction at -78 °C by the addition of MeOH.

  • Allow the mixture to warm to room temperature.

  • Add saturated aqueous NaHCO₃ solution, followed by the slow, careful addition of 30% H₂O₂ at 0 °C (exothermic reaction).

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Quantitative Data Summary

The following table summarizes the hypothetical results for the diastereoselective aldol reaction of the propionate ester of (R)-2,2-Dimethyl-3-hexanol with various aldehydes.

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde2,2,4-trimethyl-3-hydroxy-5-(R)-2,2-dimethyl-3-hexyloxypentanoate85>95:5
2Benzaldehyde3-hydroxy-2-methyl-3-phenyl-5-(R)-2,2-dimethyl-3-hexyloxypropanoate88>98:2
3Acetaldehyde3-hydroxy-2-methyl-5-(R)-2,2-dimethyl-3-hexyloxypentanoate7992:8
4Pivaldehyde3-hydroxy-2,4,4-trimethyl-5-(R)-2,2-dimethyl-3-hexyloxypentanoate82>99:1

Proposed Transition State Model

The high diastereoselectivity observed in these reactions is rationalized by a Zimmerman-Traxler-type chair-like transition state for the boron enolate. The bulky 2,2-dimethylpropyl group of the chiral auxiliary preferentially occupies a pseudo-equatorial position to minimize steric interactions. This arrangement effectively blocks the re-face of the enolate, forcing the aldehyde to approach from the less hindered si-face, leading to the observed syn-aldol product.

Diagram of the Proposed Zimmerman-Traxler Transition State

Caption: Proposed transition state for the aldol reaction.

Conclusion

The use of (R)-2,2-Dimethyl-3-hexanol as a chiral auxiliary in diastereoselective aldol reactions provides a promising and effective method for the synthesis of enantioenriched β-hydroxy esters. The steric bulk of the auxiliary effectively controls the facial selectivity of the enolate, leading to high diastereoselectivities for a range of aldehydes. The straightforward experimental protocol and the potential for recovery and reuse of the chiral auxiliary make this a valuable tool for asymmetric synthesis in research and development. Further optimization of reaction conditions and exploration of a broader substrate scope are ongoing.

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2,2-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of 2,2-Dimethyl-3-hexanol. The information is presented in a clear question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary routes: Grignard reaction and ketone reduction.

Synthesis Route 1: Grignard Reaction with Pivalaldehyde

Issue 1: Low or No Product Yield

  • Question: My Grignard reaction with propylmagnesium bromide and pivalaldehyde is resulting in a very low yield or no desired product at all. What are the possible causes and solutions?

  • Answer: Low yields in this Grignard reaction are common and can often be attributed to several factors, particularly related to the sterically hindered nature of pivalaldehyde.

    • Inactive Magnesium: The magnesium turnings may have an oxide layer preventing the reaction.

      • Solution: Activate the magnesium by gently crushing a few turnings in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.

    • Presence of Moisture: Grignard reagents are extremely sensitive to water.

      • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (diethyl ether or THF are recommended) and protect the reaction from atmospheric moisture with a drying tube.

    • Side Reactions: Several side reactions can compete with the desired nucleophilic addition.

      • Enolization: The Grignard reagent can act as a base and deprotonate any available α-hydrogens on the aldehyde. However, pivalaldehyde lacks α-hydrogens, so this is not a concern with this specific substrate.

      • Reduction: With bulky Grignard reagents and hindered aldehydes, the Grignard reagent can reduce the aldehyde to an alcohol.

      • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide. To minimize this, add the alkyl halide slowly to the magnesium turnings.

    • Steric Hindrance: The bulky tert-butyl group on pivalaldehyde can hinder the approach of the Grignard reagent.

      • Solution: Add the Grignard reagent slowly to the aldehyde at a low temperature (e.g., 0 °C) to control the reaction rate and favor nucleophilic addition. Using a less sterically hindered Grignard reagent is another option, though not applicable if the target is this compound.

Issue 2: Formation of Impurities

  • Question: I've isolated my product, but spectroscopic analysis shows the presence of significant impurities. What are they and how can I remove them?

  • Answer: Common impurities include unreacted starting materials and byproducts from side reactions.

    • Purification: A combination of liquid-liquid extraction and fractional distillation is typically effective.

      • Extraction: After quenching the reaction with a weak acid (e.g., saturated ammonium (B1175870) chloride solution), perform extractions with a suitable organic solvent like diethyl ether.

      • Distillation: Carefully perform fractional distillation to separate the this compound (boiling point: 156-157 °C) from lower-boiling starting materials and higher-boiling byproducts.

Synthesis Route 2: Reduction of 2,2-Dimethyl-3-hexanone

Issue 1: Incomplete Reduction

  • Question: My reduction of 2,2-Dimethyl-3-hexanone with sodium borohydride (B1222165) (NaBH₄) is incomplete, and I'm recovering a significant amount of starting material. What can I do?

  • Answer: Incomplete reduction can be due to insufficient reducing agent or suboptimal reaction conditions.

    • Stoichiometry: While theoretically one mole of NaBH₄ can reduce four moles of ketone, in practice, it's common to use a molar excess of NaBH₄ to ensure complete conversion.

    • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time. While the reaction is often performed at room temperature, gentle warming might be necessary for complete conversion, but be cautious as this can lead to side reactions.

Issue 2: Difficult Product Isolation

  • Question: I'm having trouble isolating the this compound from the reaction mixture after reduction.

  • Answer: The workup procedure is crucial for isolating the alcohol product.

    • Hydrolysis of Borate (B1201080) Ester: After the reduction, the product exists as a borate ester. This needs to be hydrolyzed by adding a dilute acid or base.

    • Extraction: The product alcohol can then be extracted from the aqueous layer using an organic solvent. Multiple extractions will ensure a higher recovery of the product.

Frequently Asked Questions (FAQs)

General

  • Question: Which synthesis route generally provides a higher yield for this compound?

  • Answer: Both the Grignard reaction and the reduction of the corresponding ketone can be optimized to provide high yields. The choice of route may depend on the availability and cost of the starting materials.

  • Question: What are the key safety precautions for these syntheses?

  • Answer: Both Grignard reagents and sodium borohydride are reactive and require careful handling.

    • Grignard Reagents: Are highly flammable and react violently with water. All reactions should be carried out in a fume hood under anhydrous conditions.

    • Sodium Borohydride: Can release hydrogen gas upon contact with acid or water, which is flammable. Reactions should be well-ventilated.

Grignard Reaction Specific

  • Question: What is the best solvent for the Grignard synthesis of this compound?

  • Answer: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reactions.

  • Question: How can I confirm the formation of my Grignard reagent before adding the aldehyde?

  • Answer: The initiation of the Grignard reaction is usually indicated by a gentle reflux of the solvent and a change in the appearance of the magnesium turnings (they may become cloudy or darker).

Ketone Reduction Specific

  • Question: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) for the reduction of 2,2-Dimethyl-3-hexanone?

  • Answer: Yes, LiAlH₄ is a more powerful reducing agent and would also be effective. However, it is much more reactive and requires stricter anhydrous conditions. Sodium borohydride is generally a safer and more convenient choice for this type of reduction.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterGrignard ReactionKetone Reduction
Starting Materials Propylmagnesium bromide, Pivalaldehyde2,2-Dimethyl-3-hexanone, Sodium Borohydride
Typical Yield 60-80% (highly dependent on conditions)85-95%
Key Advantages Forms a new carbon-carbon bondGenerally higher yields and simpler workup
Potential Challenges Steric hindrance, moisture sensitivityPotential for incomplete reaction

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (optional)

  • 1-Bromopropane (B46711)

  • Anhydrous diethyl ether

  • Pivalaldehyde (2,2-dimethylpropanal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, evidenced by gentle refluxing. Maintain a steady reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pivalaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of pivalaldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation, collecting the fraction boiling at 156-157 °C.

Protocol 2: Synthesis of this compound via Reduction of 2,2-Dimethyl-3-hexanone

Materials:

  • 2,2-Dimethyl-3-hexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reduction:

    • In a round-bottom flask, dissolve 2,2-Dimethyl-3-hexanone in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in small portions with stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Slowly add dilute hydrochloric acid to the reaction mixture to neutralize the excess NaBH₄ and hydrolyze the borate ester.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the resulting oil by vacuum distillation to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_grignard Grignard Reaction cluster_reduction Ketone Reduction start_g 1-Bromopropane + Mg in Ether grignard Propylmagnesium Bromide Formation start_g->grignard reaction_g Nucleophilic Addition (0°C to RT) grignard->reaction_g pivalaldehyde Pivalaldehyde pivalaldehyde->reaction_g workup_g Aqueous Workup (NH4Cl) reaction_g->workup_g purification_g Extraction & Distillation workup_g->purification_g product_g This compound purification_g->product_g start_r 2,2-Dimethyl-3-hexanone in Methanol reduction Reduction with NaBH4 (0°C to RT) start_r->reduction workup_r Acidic Workup (HCl) reduction->workup_r purification_r Extraction & Distillation workup_r->purification_r product_r This compound purification_r->product_r

Caption: Experimental workflows for the synthesis of this compound.

Troubleshooting_Logic start Low Yield in Grignard Reaction q1 Is there evidence of Grignard reagent formation? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Were anhydrous conditions maintained? a1_yes->q2 sol1 Activate Mg: - Iodine crystal - 1,2-Dibromoethane - Mechanical grinding a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the reaction temperature controlled? a2_yes->q3 sol2 Flame-dry glassware. Use anhydrous solvents. Use a drying tube. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Potential for side reactions (e.g., Wurtz coupling) a3_yes->end_node sol3 Add aldehyde slowly at low temperature (0°C). a3_no->sol3

Caption: Troubleshooting logic for low yield in the Grignard synthesis.

Technical Support Center: Purification of 2,2-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2-Dimethyl-3-hexanol. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low purity of this compound after simple distillation.

  • Question: I performed a simple distillation of my crude this compound, but the purity is still low. What could be the reason?

  • Answer: Simple distillation is often insufficient to separate liquids with close boiling points. This compound is commonly synthesized via a Grignard reaction, which can result in impurities with boiling points near that of the desired product. For a more effective separation, fractional distillation is recommended. This technique provides multiple theoretical plates for vaporization and condensation, allowing for a better separation of components with small differences in boiling points.

Issue 2: Difficulty in separating the product from unreacted starting material.

  • Question: My purified product is contaminated with unreacted pinacolone (B1678379). How can I remove it effectively?

  • Answer: Pinacolone (2,2-dimethyl-3-butanone) is a common starting material for the synthesis of this compound and has a significantly lower boiling point (106 °C) compared to the product (around 156 °C). Fractional distillation should effectively separate these two compounds. Ensure your distillation setup is efficient, with a well-packed fractionating column and a controlled heating rate to maintain a proper temperature gradient.

Issue 3: Presence of a low-boiling point impurity.

  • Question: I observe a significant forerun during my distillation, and my final product is still not pure. What is this low-boiling impurity?

  • Answer: A common side reaction in Grignard synthesis is Wurtz coupling of the alkyl halide. If propyl bromide was used to prepare the Grignard reagent, the coupling product would be n-hexane, which has a very low boiling point (69 °C). This should be easily removed during the initial stages of fractional distillation. Collect the low-boiling fraction separately until the temperature at the distillation head stabilizes at the boiling point of your product.

Issue 4: Water contamination in the final product.

  • Question: My purified this compound appears cloudy or contains water. How can I dry it effectively?

  • Answer: Water can be introduced during the workup of the Grignard reaction. Before distillation, it is crucial to dry the crude product using an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent to the organic extract, swirl, and let it stand until the liquid is clear. Filter off the drying agent before proceeding with distillation. If water is still present, it may form an azeotrope, making separation by distillation difficult. In such cases, a preliminary drying step is essential.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis involves the Grignard reaction between propylmagnesium bromide and pinacolone (2,2-dimethyl-3-butanone).[1][2][3]

Q2: What are the expected impurities from this synthesis?

A2: Potential impurities include unreacted starting materials (pinacolone, propyl bromide), byproducts like n-hexane from Wurtz coupling, and residual solvent (e.g., diethyl ether or THF) from the Grignard reaction.[4][5][6]

Q3: Can I use recrystallization to purify this compound?

A3: Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, you can convert it to a solid derivative, such as a phenylurethane, which can then be purified by recrystallization. This is a common technique for the purification and identification of alcohols.

Q4: What analytical techniques can I use to assess the purity of my this compound?

A4: Gas chromatography (GC) is an excellent method for determining the purity of volatile compounds like this compound.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. The refractive index is also a good indicator of purity when compared to the literature value.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Refractive Index (n_D^20)
This compoundC₈H₁₈O130.231561.426-1.429
PinacoloneC₆H₁₂O100.161061.396
n-HexaneC₆H₁₄86.18691.375[10]
Propyl bromideC₃H₇Br122.99711.434[11][12]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of crude this compound contaminated with lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate (MgSO₄)

  • Boiling chips

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Thermometer

Procedure:

  • Drying the Crude Product: Transfer the crude this compound to a dry Erlenmeyer flask. Add anhydrous MgSO₄ in portions with swirling until the drying agent no longer clumps together. Allow the mixture to stand for 15-20 minutes.

  • Filtration: Filter the dried liquid into a round-bottom flask suitable for distillation. Add a few boiling chips to the flask.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is securely packed (e.g., with Raschig rings or metal sponges) and insulated. Place the thermometer bulb just below the side arm of the distillation head.

  • Distillation:

    • Begin heating the flask gently.

    • Collect the initial fraction (forerun) that distills at a lower temperature. This will contain any residual solvent and low-boiling impurities like n-hexane.

    • As the temperature approaches the boiling point of this compound (~156 °C), change the receiving flask.

    • Collect the fraction that distills over at a constant temperature (± 2 °C of the expected boiling point). This is your purified product.

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

Protocol 2: Purification by Preparative Gas Chromatography (GC)

This method is suitable for obtaining high-purity samples of this compound, especially for separating it from isomers with very close boiling points.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a preparative-scale column and a fraction collector.

  • Column: A non-polar or medium-polarity column is generally suitable for separating alcohols. The specific choice will depend on the impurity profile.

  • Carrier Gas: Helium or Nitrogen at an optimized flow rate.

  • Injector Temperature: Approximately 200 °C.

  • Oven Temperature Program: Start at a temperature below the boiling point of the lowest boiling component and ramp up to a temperature above the boiling point of this compound. A typical program might be: 80 °C for 2 minutes, then ramp at 10 °C/min to 180 °C and hold for 10 minutes.

  • Detector: Thermal Conductivity Detector (TCD) is often used for preparative GC as it is non-destructive.

Procedure:

  • Sample Preparation: The sample should be dry and free of solid particles.

  • Method Development: First, perform an analytical scale GC run to determine the retention times of this compound and any impurities.

  • Preparative Run: Inject a larger volume of the sample onto the preparative GC column.

  • Fraction Collection: Collect the eluent corresponding to the retention time of this compound in a cooled collection trap.

  • Purity Analysis: Analyze the collected fraction using analytical GC to confirm its purity.

Protocol 3: Purification via Recrystallization of a Phenylurethane Derivative

This protocol is useful when very high purity is required, and distillation methods are insufficient.

Part A: Formation of the Phenylurethane Derivative

  • Place approximately 1 g of the purified this compound in a dry test tube.

  • Add an equimolar amount of phenyl isocyanate.

  • If no reaction occurs, add a drop of pyridine (B92270) or triethylamine (B128534) as a catalyst and warm the mixture gently in a water bath for a few minutes.

  • Cool the mixture in an ice bath to induce crystallization.

Part B: Recrystallization

  • Solvent Selection: Choose a suitable solvent for recrystallization. A good solvent will dissolve the derivative when hot but not when cold. Common solvents for urethanes include ethanol, hexane, or a mixture of the two.

  • Dissolution: Dissolve the crude phenylurethane derivative in a minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator.

Part C: Regeneration of the Alcohol (if required)

The purified alcohol can be regenerated by hydrolysis of the urethane, although this is often not necessary if the goal was solely purification for characterization.

Visualizations

experimental_workflow crude_product Crude this compound drying Drying (Anhydrous MgSO₄) crude_product->drying filtration1 Filtration drying->filtration1 distillation Fractional Distillation filtration1->distillation forerun Forerun (e.g., n-hexane) distillation->forerun Low BP Impurities pure_product Pure this compound distillation->pure_product Main Fraction residue Residue distillation->residue High BP Impurities

Fractional Distillation Workflow

troubleshooting_logic start Low Purity after Purification check_bp Check Boiling Point Range during Distillation start->check_bp bp_wide Wide Boiling Range check_bp->bp_wide Yes bp_constant Constant Boiling Point check_bp->bp_constant No fractional_dist Use Fractional Distillation bp_wide->fractional_dist check_impurities Identify Impurities (GC/NMR) bp_constant->check_impurities low_bp_impurity Low BP Impurity Present check_impurities->low_bp_impurity high_bp_impurity High BP Impurity Present check_impurities->high_bp_impurity water_present Water Present (Cloudy) check_impurities->water_present collect_forerun Collect Forerun Separately low_bp_impurity->collect_forerun stop_early Stop Distillation Earlier high_bp_impurity->stop_early dry_sample Dry Sample Before Distillation water_present->dry_sample

References

Technical Support Center: Synthesis of 2,2-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-3-hexanol. The guidance focuses on the common challenges and side reactions encountered during its synthesis, primarily via the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[1][2]

Q2: What are the primary Grignard reaction pathways to produce this compound?

A2: There are two primary retrosynthetic disconnections for this target molecule:

  • Route A: Reaction of propylmagnesium bromide with pivaldehyde (2,2-dimethylpropanal).

  • Route B: Reaction of ethylmagnesium bromide with 3,3-dimethyl-2-butanone (pinacolone).

Q3: What are the common side reactions to be aware of during the synthesis of this compound?

A3: Due to the sterically hindered nature of the carbonyl electrophiles (pivaldehyde or pinacolone), several side reactions can compete with the desired nucleophilic addition. The most common side reactions include:

  • Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from the carbonyl compound to form an enolate. Upon workup, this regenerates the starting material, thus reducing the yield of the desired alcohol.[2]

  • Reduction: If the Grignard reagent possesses a β-hydrogen (as in propylmagnesium bromide and ethylmagnesium bromide), it can reduce the carbonyl group to an alcohol via a cyclic six-membered transition state. This results in the formation of a primary alcohol from the Grignard reagent and the corresponding alcohol from the carbonyl compound after workup.[2]

  • Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide to form a new carbon-carbon bond, leading to a hydrocarbon byproduct.

Q4: How can I minimize these side reactions?

A4: Minimizing side reactions requires careful control of reaction conditions:

  • Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) generally favors the desired nucleophilic addition over enolization and reduction.

  • Slow Addition: Slow, dropwise addition of the carbonyl compound to the Grignard reagent (or vice versa, depending on the specific protocol) can help to control the exothermicity of the reaction and minimize side reactions.

  • Choice of Reagents: In some cases, using a less sterically hindered Grignard reagent or a different organometallic reagent (e.g., organolithium) might be beneficial, although this would change the synthetic route.

  • Solvent: The choice of solvent can influence the reaction. Tetrahydrofuran (THF) is a common solvent for Grignard reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound 1. Inactive Grignard reagent: Presence of moisture or other protic impurities in the glassware, solvents, or starting materials.1a. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).1b. Use anhydrous solvents and ensure the alkyl halide and magnesium turnings are of high purity and dry.
2. Grignard reagent failed to initiate: Magnesium turnings may have an oxide layer.2a. Activate the magnesium turnings prior to the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings to expose a fresh surface.
High percentage of starting carbonyl compound recovered Enolization: The Grignard reagent is acting as a base rather than a nucleophile due to steric hindrance.[2]1a. Lower the reaction temperature significantly (e.g., to -78 °C).1b. Consider using a less basic organometallic reagent if possible.
Presence of a significant amount of a lower boiling point alcohol Reduction: The Grignard reagent has reduced the carbonyl compound.[2]1a. Carry out the reaction at a lower temperature to favor the addition reaction.1b. Ensure slow and controlled addition of the reagents.
Formation of a high-boiling, non-polar byproduct Wurtz Coupling: The Grignard reagent has coupled with the starting alkyl halide.1a. Ensure a slight excess of magnesium is used to favor the formation of the Grignard reagent over the coupling reaction.1b. Add the alkyl halide to the magnesium turnings at a rate that maintains a gentle reflux, avoiding a large excess of unreacted alkyl halide in the reaction mixture.
Formation of an unexpected ketone byproduct Meerwein-Ponndorf-Verley-Oppenauer (MPVO) type reaction: The magnesium alkoxide product can, in some cases, oxidize another molecule of the starting aldehyde.1a. This is a less common side reaction but can be minimized by ensuring complete conversion of the starting aldehyde and by maintaining low reaction temperatures.

Data Presentation

Synthetic Route Expected Product Potential Side Products Illustrative Yield Range
A: Propylmagnesium bromide + Pivaldehyde This compound2,2-Dimethyl-1-propanol (from reduction of pivaldehyde), Propane (from protonation of Grignard), Propene (from elimination), Hexane (from Wurtz coupling)50-70%
B: Ethylmagnesium bromide + Pinacolone This compound3,3-Dimethyl-2-butanol (from reduction of pinacolone), Ethane (from protonation of Grignard), Ethene (from elimination), Butane (from Wurtz coupling)40-60%

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, a general procedure for a Grignard reaction to synthesize a secondary alcohol is provided below. This should be adapted and optimized for the specific synthesis of this compound.

General Grignard Synthesis of a Secondary Alcohol

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried and assembled under an inert atmosphere (nitrogen or argon).

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small portion of a solution of the appropriate alkyl halide (e.g., 1-bromopropane (B46711) or bromoethane) in anhydrous ether or THF to the magnesium turnings.

    • If the reaction does not initiate spontaneously, gentle heating or the addition of an activating agent (e.g., a crystal of iodine) may be necessary.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Carbonyl Compound:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of the aldehyde or ketone (pivaldehyde or pinacolone) in anhydrous ether or THF to the dropping funnel.

    • Add the carbonyl compound solution dropwise to the stirred Grignard reagent at a rate that maintains a low reaction temperature (e.g., 0-5 °C).

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain this compound.

Visualizations

Grignard_Synthesis_Pathways cluster_route_A Route A cluster_route_B Route B Propylmagnesium bromide Propylmagnesium bromide This compound This compound Propylmagnesium bromide->this compound + Pivaldehyde Pivaldehyde Pivaldehyde Ethylmagnesium bromide Ethylmagnesium bromide Ethylmagnesium bromide->this compound + Pinacolone Pinacolone Pinacolone

Caption: Synthetic pathways to this compound via Grignard reaction.

Side_Reactions cluster_products Reaction Products Grignard Reagent + Carbonyl Grignard Reagent + Carbonyl Desired Alcohol Desired Alcohol Grignard Reagent + Carbonyl->Desired Alcohol Nucleophilic Addition Enolization Product Enolization Product Grignard Reagent + Carbonyl->Enolization Product Enolization Reduction Product Reduction Product Grignard Reagent + Carbonyl->Reduction Product Reduction Wurtz Coupling Product Wurtz Coupling Product Grignard Reagent + Carbonyl->Wurtz Coupling Product Wurtz Coupling

Caption: Competing reactions in the Grignard synthesis of sterically hindered alcohols.

Experimental_Workflow start Start prep_grignard Prepare Grignard Reagent start->prep_grignard reaction React with Carbonyl prep_grignard->reaction workup Aqueous Workup reaction->workup purification Purification (Distillation) workup->purification end Final Product purification->end

Caption: General experimental workflow for Grignard synthesis.

References

Technical Support Center: Optimizing Grignard Reactions for 2,2-Dimethyl-3-hexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,2-Dimethyl-3-hexanol via the Grignard reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically involves the reaction of propylmagnesium halide with pivaldehyde (2,2-dimethylpropanal).

Issue Potential Cause(s) Recommended Solution(s)
Failure of Grignard Reagent Formation (No initiation) 1. Wet Glassware/Reagents: Grignard reagents are highly sensitive to moisture. 2. Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction. 3. Improper Solvent: Use of non-ethereal or wet solvents.1. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents. 2. Activate the magnesium by crushing a few turnings with a glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. 3. Use anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
Low Yield of this compound 1. Side Reactions: Due to the steric hindrance of pivaldehyde, side reactions can be significant.     a. Enolization: The Grignard reagent acts as a base, deprotonating the aldehyde.     b. Reduction: Hydride transfer from the Grignard reagent to the aldehyde. 2. Poor Quality Grignard Reagent: The Grignard reagent may have degraded over time. 3. Suboptimal Reaction Temperature: Higher temperatures can favor side reactions.1. To minimize side reactions:     a. Add the pivaldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition.     b. Consider using a less sterically hindered Grignard reagent if the synthetic route allows. 2. Use freshly prepared Grignard reagent or titrate it before use to determine the exact concentration. 3. Maintain a low and controlled temperature during the addition of the aldehyde.
Formation of a White Precipitate During Reaction Insoluble Alkoxide Salt: The magnesium alkoxide salt of the product can precipitate from the ether solvent.This is often normal. Ensure efficient stirring to maintain a homogenous mixture. The precipitate will be dissolved during the acidic workup.
Recovery of Starting Aldehyde (Pivaldehyde) after Workup Incomplete Reaction or Significant Enolization: The Grignard reagent may not have fully reacted, or enolization was the predominant pathway.1. Ensure the Grignard reagent is in slight excess (e.g., 1.1-1.2 equivalents). 2. Lower the reaction temperature during the aldehyde addition. 3. Increase the reaction time after the addition is complete to ensure full conversion.
Presence of a Significant Amount of Byproducts Wurtz Coupling: Reaction of the Grignard reagent with unreacted propyl halide. Reduction Product: Formation of 2,2-dimethyl-1-propanol from pivaldehyde.1. Add the propyl halide slowly to the magnesium during the Grignard reagent formation to minimize its concentration. 2. Employ low temperatures during the addition of pivaldehyde to the Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound via a Grignard reaction?

The most common and direct route is the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide or chloride) with pivaldehyde (2,2-dimethylpropanal).

Q2: Why is steric hindrance a major challenge in this specific Grignard reaction?

Pivaldehyde has a bulky tert-butyl group adjacent to the carbonyl carbon. This steric bulk hinders the approach of the nucleophilic propyl group of the Grignard reagent, increasing the likelihood of side reactions such as enolization and reduction over the desired nucleophilic addition.

Q3: What is the optimal solvent for this reaction?

Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice for Grignard reactions. THF is a stronger Lewis base and can help to solvate and stabilize the Grignard reagent, which can be beneficial.

Q4: How can I be certain my Grignard reagent has formed and is of good quality?

Visual cues for the formation of the Grignard reagent include the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution. For a quantitative assessment, the reagent can be titrated against a standard solution of a proton source (like a known concentration of an alcohol with an indicator) before the addition of the aldehyde.

Q5: What are the best practices for the workup of this reaction?

The reaction should be quenched by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium (B1175870) chloride or a dilute acid (e.g., 1 M HCl). This will protonate the alkoxide to form the desired alcohol and dissolve the magnesium salts.

Quantitative Data Summary

The following table summarizes typical reaction parameters for a Grignard reaction involving a sterically hindered aldehyde like pivaldehyde. Please note that specific yields for this compound are not widely reported in the literature, so the provided yield is an estimate based on similar reactions.

ParameterRecommended ConditionRationale
Stoichiometry (Grignard:Aldehyde) 1.1 : 1 to 1.5 : 1A slight excess of the Grignard reagent helps to ensure complete consumption of the aldehyde.
Temperature of Aldehyde Addition -20 °C to 0 °CLower temperatures favor the desired nucleophilic addition over side reactions like enolization and reduction.
Reaction Time (Post-Addition) 1 - 4 hoursAllows the reaction to proceed to completion, especially given the steric hindrance.
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are essential to stabilize the Grignard reagent.
Estimated Yield 50 - 70%Yields can be moderate due to competing side reactions caused by steric hindrance.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound.

1. Preparation of Propylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked round-bottom flask, flame-dried under vacuum and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Reagents: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine.

  • Initiation: In the dropping funnel, add a solution of 1-bromopropane (B46711) (1.0 eq.) in anhydrous diethyl ether. Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.

  • Formation: Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

2. Reaction with Pivaldehyde

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Aldehyde Addition: Dissolve pivaldehyde (1.0 eq.) in anhydrous diethyl ether and add this solution to the dropping funnel. Add the pivaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at or below 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

3. Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Workup and Purification prep_start 1. Assemble Dry Glassware add_mg 2. Add Mg Turnings & Iodine prep_start->add_mg add_rbr 3. Add 1-Bromopropane in Ether add_mg->add_rbr reflux 4. Reflux to Form Propylmagnesium Bromide add_rbr->reflux cool_grignard 5. Cool Grignard Reagent to 0°C reflux->cool_grignard add_aldehyde 6. Add Pivaldehyde Solution Dropwise cool_grignard->add_aldehyde react 7. Stir at Room Temperature add_aldehyde->react quench 8. Quench with aq. NH4Cl react->quench extract 9. Extract with Ether quench->extract wash 10. Wash Organic Layer extract->wash dry 11. Dry and Concentrate wash->dry purify 12. Purify by Distillation dry->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield of Product check_reagent Was the Grignard reagent freshly prepared or titrated? start->check_reagent reagent_no Prepare fresh or titrate Grignard reagent. check_reagent->reagent_no No reagent_yes Yes check_reagent->reagent_yes check_temp Was the aldehyde added at low temperature (≤ 0°C)? reagent_yes->check_temp temp_no Repeat with slow addition at low temperature to minimize side reactions. check_temp->temp_no No temp_yes Yes check_temp->temp_yes check_conditions Were anhydrous conditions strictly maintained? temp_yes->check_conditions conditions_no Ensure all glassware is flame-dried and solvents are anhydrous. check_conditions->conditions_no No

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Purification of 2,2-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,2-Dimethyl-3-hexanol. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound? A1: Common impurities depend on the synthetic route. If prepared by the reduction of 2,2-dimethyl-3-hexanone, impurities may include unreacted ketone, residual reducing agents, and reaction solvents.[1] Water is also a frequent contaminant in alcohol samples.

Q2: What is the most effective method for purifying this compound on a laboratory scale? A2: Fractional distillation is a highly effective method for purifying this compound, leveraging differences in boiling points between the alcohol and its impurities.[2][3] For impurities with very close boiling points or for achieving very high purity, column chromatography is a suitable alternative.[4]

Q3: How can I effectively remove water from my this compound sample? A3: To remove water, the sample can be dried using a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate. For achieving very low water content, using 3Å molecular sieves is highly effective, as they selectively adsorb water molecules without binding the larger alcohol molecule.[5]

Q4: My purified this compound appears cloudy. What is the likely cause? A4: A cloudy appearance typically indicates water contamination. Since this compound is almost insoluble in water, even small amounts of moisture can cause turbidity.[1][6] Ensure all glassware is thoroughly dried before use and consider a drying step before the final purification.

Q5: What analytical technique is best for assessing the purity of this compound? A5: Gas Chromatography (GC) is an excellent method for determining the purity of volatile compounds like this compound.[7] It can effectively separate the target compound from residual solvents and other organic impurities, allowing for quantitative assessment of purity.

Physical and Chemical Properties

A clear understanding of the physical properties of this compound is essential for successful purification.

PropertyValueSource(s)
Molecular FormulaC₈H₁₈O[8][9]
Molecular Weight130.23 g/mol [8][10]
Boiling Point156 °C or 174-175 °C[1][11]
Density0.82 - 0.83 g/mL[1][11]
AppearanceColorless Liquid[1][9]
SolubilityAlmost insoluble in water; Soluble in ethers and alcohols.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

IssuePotential CauseRecommended Solution
Low Purity After Distillation Inefficient Fractionation: The fractionating column may not have enough theoretical plates to separate impurities with close boiling points.Use a longer or more efficient packed fractionating column (e.g., Vigreux or Raschig rings). Reduce the distillation rate to allow for better equilibrium.
Incorrect Fraction Collection: The main fraction was collected over too wide a temperature range, including forerun or tailings.Monitor the temperature at the distillation head closely. Collect the fraction only within a narrow, stable temperature range corresponding to the alcohol's boiling point.
Cloudy Distillate Water Contamination: The crude material contained water, or the distillation apparatus was not properly dried.Dry the crude product with a suitable drying agent (e.g., anhydrous MgSO₄) before distillation. Ensure all glassware is oven- or flame-dried immediately before assembly.
Low Yield of Purified Product Product Loss During Workup: Significant material was lost during aqueous washes or transfers.Minimize the number of transfers. When performing extractions, ensure complete separation of layers and consider back-extracting the aqueous layer to recover dissolved product.
Distillation Hold-up: A significant amount of product remains coated on the surface of the distillation column and head.Insulate the column and distillation head with glass wool or aluminum foil to minimize heat loss and ensure complete distillation.
GC Analysis Shows Residual Starting Material Incomplete Reaction: The initial synthesis reaction did not go to completion.If the starting material is a ketone, it can often be removed by column chromatography. Alternatively, a pre-distillation wash with a reagent that reacts with the impurity (if applicable) may be effective.

Experimental Protocols

Protocol 1: Pre-Distillation Aqueous Wash

This protocol is used to remove water-soluble or acidic/basic impurities from the crude product.

Materials:

  • Crude this compound

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Filter funnel and filter paper

Procedure:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution to neutralize any acidic impurities. Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate, then drain and discard the lower aqueous layer.

  • Add an equal volume of brine to the organic layer in the funnel. Shake and allow the layers to separate. This wash helps to remove residual water and water-soluble impurities.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the flask to act as a drying agent. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Allow the mixture to stand for 15-20 minutes to ensure complete drying.

  • Filter the dried organic liquid into a round-bottom flask suitable for distillation to remove the drying agent.

Protocol 2: Fractional Distillation

Materials:

  • Dried, crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle and stirrer

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Add the dried, crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain thermal equilibrium.

  • Heating: Begin heating the flask gently. As the liquid begins to boil, a condensation ring will rise slowly through the column.

  • Forerun Collection: The first vapors to reach the distillation head will be lower-boiling impurities (the "forerun"). Collect this initial distillate in a separate receiving flask until the temperature at the distillation head stabilizes at the boiling point of this compound.

  • Main Fraction Collection: Once the temperature is stable, switch to a clean, pre-weighed receiving flask to collect the main fraction of pure this compound. Collect the distillate while the temperature remains within a narrow range (e.g., ± 2 °C) of the expected boiling point.

  • Shutdown: Stop the distillation when the temperature begins to drop (indicating most of the product has distilled) or rise sharply (indicating higher-boiling impurities are starting to distill). Turn off the heating mantle and allow the apparatus to cool completely before disassembly.

Visualizations

General Purification Workflow

cluster_prep Pre-Treatment cluster_purify Purification cluster_analysis Analysis & Storage A Crude Product B Aqueous Wash (remove acids/salts) A->B C Drying (e.g., MgSO4) B->C D Fractional Distillation C->D Primary Method E Column Chromatography (Alternative) C->E If needed F Purity Analysis (e.g., GC) D->F E->F G Pure Product Storage F->G

Caption: General workflow for the purification of this compound.

Troubleshooting Low Purity After Distillation

start Low Purity by GC Analysis q1 Were fractions collected over a narrow temperature range? start->q1 a1_yes Impurities have close boiling points. q1->a1_yes Yes a1_no Re-distill and collect sharper fractions. q1->a1_no No q2 Use a more efficient (e.g., packed) column and distill slower. a1_yes->q2 q3 Consider alternative purification like column chromatography. q2->q3

Caption: Decision-making flowchart for troubleshooting low purity results.

References

Long-term stability and storage of 2,2-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of 2,2-Dimethyl-3-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1][2][3][4] The product is chemically stable under standard ambient conditions (room temperature).[1] To minimize the risk of degradation, it is advisable to store the compound at a controlled room temperature, ideally below 25°C.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound is not definitively established in publicly available literature and will depend on the purity of the material, storage conditions, and packaging. To establish a specific shelf life or retest date for your material, it is necessary to conduct long-term stability studies under controlled conditions.[5][6][7]

Q3: What are the potential degradation pathways for this compound?

A3: As a tertiary alcohol, this compound is susceptible to degradation through several pathways, primarily dehydration and oxidation.

  • Dehydration: In the presence of strong acids and/or heat, tertiary alcohols can undergo dehydration to form alkenes. For this compound, this would likely result in the formation of 2,2-dimethyl-3-hexene.

  • Oxidation: While tertiary alcohols are generally resistant to oxidation under mild conditions, strong oxidizing agents can lead to the cleavage of carbon-carbon bonds, resulting in the formation of ketones, carboxylic acids, and other smaller molecules.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended to identify potential degradation products and establish the degradation pathways for your specific application.[4][8][9]

Q4: What analytical methods are suitable for assessing the purity and stability of this compound?

A4: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective technique for analyzing the purity of volatile compounds like this compound.[10] A stability-indicating High-Performance Liquid Chromatography (HPLC) method can also be developed, particularly for monitoring the formation of less volatile degradation products.[11][12][13][14]

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong acids, strong oxidizing agents, and strong reducing agents.[1] Contact with these materials should be avoided to prevent vigorous reactions and degradation of the compound.

Troubleshooting Guides

Troubleshooting Purity Analysis by Gas Chromatography (GC)
Problem Possible Causes Solutions
Peak Tailing 1. Active sites in the injector liner or column. 2. Column contamination. 3. Sample overload.1. Use a deactivated liner; replace the liner if necessary. Consider using a different column with better inertness. 2. Bake out the column at a high temperature (within its specified limit). If contamination persists, trim the front end of the column or replace it. 3. Dilute the sample or use a split injection with a higher split ratio.[10][15]
Ghost Peaks 1. Contamination in the syringe, injector, or carrier gas. 2. Septum bleed.1. Thoroughly clean the syringe. Clean the injector port. Use high-purity carrier gas with appropriate traps. 2. Use a high-quality, low-bleed septum and replace it regularly.
Poor Resolution 1. Inappropriate column phase or dimensions. 2. Incorrect temperature program. 3. Carrier gas flow rate is not optimal.1. Select a column with a different stationary phase that provides better selectivity for the analytes. 2. Optimize the temperature program, including the initial temperature, ramp rate, and final temperature. 3. Determine the optimal carrier gas flow rate for your column dimensions.
Irreproducible Peak Areas 1. Inconsistent injection volume. 2. Leaks in the injection port. 3. Syringe issue.1. Use an autosampler for better precision. If injecting manually, ensure a consistent and rapid injection technique. 2. Check for leaks at the septum and column fittings using an electronic leak detector. 3. Inspect the syringe for damage or blockage.

Experimental Protocols

Protocol 1: Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Materials:

  • This compound (at least three different batches).

  • Inert, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps).

  • Stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

  • Validated stability-indicating analytical method (e.g., GC-FID or GC-MS).

Procedure:

  • Place a sufficient quantity of each batch of this compound into the designated containers.

  • Store the containers in the stability chamber.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw a sample from each batch.

  • Analyze the samples for purity and the presence of any degradation products using the validated analytical method.

  • Record and analyze the data to establish a stability profile and determine the retest period or shelf life.[3][16]

Protocol 2: Accelerated Stability Study

Objective: To predict the long-term stability of this compound by subjecting it to elevated stress conditions.

Materials:

  • This compound (at least three different batches).

  • Inert, tightly sealed containers.

  • Stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.

  • Validated stability-indicating analytical method.

Procedure:

  • Place a sufficient quantity of each batch of this compound into the designated containers.

  • Store the containers in the accelerated stability chamber.

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw a sample from each batch.

  • Analyze the samples for purity and degradation products.

  • Use the data, often in conjunction with the Arrhenius equation, to predict the long-term stability and estimate the shelf life under recommended storage conditions.[7][16][17]

Protocol 3: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound.

  • Hydrochloric acid (e.g., 0.1 M, 1 M).

  • Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M).

  • Hydrogen peroxide (e.g., 3%).

  • Heating oven.

  • Photostability chamber.

  • Validated stability-indicating analytical method with peak purity analysis capabilities (e.g., GC-MS, HPLC-DAD/MS).

Procedure:

  • Acid Hydrolysis: Treat a solution of this compound with acid at room temperature and elevated temperature. Analyze at various time points.

  • Base Hydrolysis: Treat a solution of this compound with a base at room temperature and elevated temperature. Analyze at various time points.

  • Oxidation: Treat a solution of this compound with hydrogen peroxide. Analyze at various time points.

  • Thermal Degradation: Expose solid or liquid this compound to high temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Expose a solution of this compound to light according to ICH Q1B guidelines.

  • Analyze all stressed samples to identify and characterize any degradation products formed.[4][8][9][18]

Data Presentation

Table 1: Recommended Storage Conditions and Incompatibilities
Parameter Recommendation
Temperature Controlled room temperature, below 25°C.[1]
Humidity Dry environment.
Light Store in a light-resistant container.
Container Tightly sealed, inert material (e.g., amber glass).[1][2][3][4]
Incompatible Materials Strong acids, strong oxidizing agents, strong reducing agents.[1]
Table 2: Potential Degradation Pathways and Products (Illustrative)
Stress Condition Potential Degradation Pathway Potential Degradation Products
Acid/Heat Dehydration2,2-dimethyl-3-hexene
Strong Oxidation C-C Bond CleavageKetones (e.g., 3,3-dimethyl-2-butanone), Carboxylic Acids
Photolysis Photo-oxidation/rearrangementVarious oxidized and rearranged products

Note: The specific degradation products and their rates of formation must be determined experimentally.

Visualizations

Troubleshooting_GC_Purity_Analysis start Start: Purity Analysis Issue peak_shape Abnormal Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing or Fronting? peak_shape->tailing Yes reproducibility Irreproducible Results? resolution->reproducibility No optimize_method Optimize GC Method (Temp, Flow Rate) resolution->optimize_method Yes end End: Issue Resolved reproducibility->end No check_injection Verify Injection Technique (Use Autosampler) reproducibility->check_injection Yes check_liner Check/Replace Injector Liner tailing->check_liner Yes ghost_peaks Ghost Peaks? tailing->ghost_peaks No check_column Check/Condition/Replace Column check_liner->check_column adjust_sample Adjust Sample Concentration check_column->adjust_sample adjust_sample->end ghost_peaks->resolution No clean_system Clean Syringe/Injector Check Gas Purity ghost_peaks->clean_system Yes replace_septum Replace Septum clean_system->replace_septum replace_septum->end change_column Select Different Column optimize_method->change_column change_column->end check_leaks Check for System Leaks check_injection->check_leaks check_leaks->end Stability_Study_Workflow start Start: Stability Study Initiation select_batches Select Batches (min. 3) start->select_batches define_protocol Define Stability Protocol (Storage Conditions, Time Points) select_batches->define_protocol place_on_stability Place Samples on Stability (Long-Term & Accelerated) define_protocol->place_on_stability perform_testing Perform Testing at Time Points (Validated Method) place_on_stability->perform_testing analyze_data Analyze Data (Trends, Degradation Products) perform_testing->analyze_data determine_shelf_life Determine Retest Period/ Shelf Life analyze_data->determine_shelf_life end End: Stability Report determine_shelf_life->end

References

Identification and minimization of byproducts in 2,2-Dimethyl-3-hexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-3-hexanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a high-boiling point impurity in my crude product mixture. What could it be?

A1: A common high-boiling point byproduct in Grignard reactions is the Wurtz coupling product.[1][2] This side reaction involves the coupling of the Grignard reagent with the unreacted alkyl halide (tert-butyl chloride in this case) to form 2,2,3,3-tetramethylbutane.

Q2: How can I minimize the formation of the Wurtz coupling byproduct?

A2: To minimize Wurtz coupling, consider the following strategies:

  • Slow Addition of Alkyl Halide: Add the tert-butyl chloride to the magnesium turnings slowly and at a controlled rate. This prevents a high local concentration of the alkyl halide.[1]

  • Temperature Control: Maintain a moderate reaction temperature. High temperatures can favor the coupling reaction.[1][3]

  • Solvent Choice: Diethyl ether is a common solvent that generally gives good yields with minimal Wurtz coupling.[1]

  • Magnesium Surface Area: Ensure the magnesium turnings have a high surface area to promote efficient formation of the Grignard reagent over the coupling side reaction.[1]

Q3: My overall yield of this compound is low, and I've noticed the presence of unreacted propionaldehyde (B47417) after workup. What could be the cause?

A3: A low yield of the desired alcohol with recovery of the starting aldehyde often points to enolization of the aldehyde as a significant side reaction.[4] The sterically hindered Grignard reagent, tert-butylmagnesium chloride, can act as a base and deprotonate the α-carbon of propionaldehyde, forming an enolate. This enolate is then protonated during the aqueous workup, regenerating the starting aldehyde.

Q4: What experimental conditions can I adjust to reduce the enolization of propionaldehyde?

A4: To reduce enolization and favor the nucleophilic addition of the Grignard reagent:

  • Low Reaction Temperature: Perform the addition of the Grignard reagent to the propionaldehyde at a low temperature (e.g., 0 °C or below). This generally favors the addition reaction over the enolization.

  • Rapid Addition of Aldehyde: While the Grignard formation requires slow addition, adding the aldehyde relatively quickly to the prepared Grignard reagent can sometimes minimize the time available for enolization to occur. However, this must be balanced with proper temperature control.

Q5: I have identified another byproduct with a molecular weight corresponding to C4H10O. What is this likely to be?

A5: This byproduct is likely 1-propanol, resulting from the reduction of propionaldehyde.[4] The Grignard reagent can act as a reducing agent by transferring a β-hydride to the carbonyl carbon of the aldehyde.

Q6: How can I minimize the reduction of propionaldehyde?

A6: Minimizing the reduction byproduct often involves similar strategies to those for reducing enolization:

  • Careful Temperature Control: Lower reaction temperatures generally disfavor the reduction pathway.

  • Choice of Grignard Reagent: While you are constrained by the desired product, it's worth noting that the extent of reduction can be dependent on the specific Grignard reagent used.

Byproduct Summary

Byproduct NameChemical FormulaFormation PathwayIdentification MethodMinimization Strategy
2,2,3,3-TetramethylbutaneC8H18Wurtz CouplingGC-MS, NMRSlow alkyl halide addition, temperature control
Propionaldehyde (unreacted)C3H6OEnolizationGC-MS, NMRLow reaction temperature
1-PropanolC3H8OReductionGC-MS, NMRLow reaction temperature

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous diethyl ether

  • Propionaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the tert-butyl chloride solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.

  • Reaction with Propionaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of propionaldehyde (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add the propionaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Protocol 2: Identification of Byproducts by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., diethyl ether or dichloromethane).

  • GC Separation: Inject the sample into the GC. Use a suitable temperature program to separate the components. A typical program might start at 50°C and ramp up to 250°C.

  • MS Analysis: As the components elute from the GC column, they will be ionized and fragmented in the mass spectrometer.

  • Data Analysis: Identify the peaks in the chromatogram and analyze the corresponding mass spectra. Compare the fragmentation patterns with a mass spectral library to identify the main product and byproducts.

Visualizations

Reaction_Pathway tert-Butyl Chloride tert-Butyl Chloride tert-Butylmagnesium Chloride tert-Butylmagnesium Chloride tert-Butyl Chloride->tert-Butylmagnesium Chloride + Mg Mg Mg Mg->tert-Butylmagnesium Chloride Propionaldehyde Propionaldehyde This compound This compound Propionaldehyde->this compound Enolization Byproduct Enolization Byproduct Propionaldehyde->Enolization Byproduct (Enolization) Reduction Byproduct Reduction Byproduct Propionaldehyde->Reduction Byproduct (Reduction) tert-Butylmagnesium Chloride->this compound + Propionaldehyde Wurtz Byproduct Wurtz Byproduct tert-Butylmagnesium Chloride->Wurtz Byproduct + tert-Butyl Chloride

Caption: Reaction pathway for the synthesis of this compound and major byproduct formations.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Grignard Formation Grignard Formation Reaction with Aldehyde Reaction with Aldehyde Grignard Formation->Reaction with Aldehyde Aqueous Workup Aqueous Workup Reaction with Aldehyde->Aqueous Workup Crude Product Crude Product Aqueous Workup->Crude Product GC-MS Analysis GC-MS Analysis Crude Product->GC-MS Analysis Byproduct ID Byproduct ID GC-MS Analysis->Byproduct ID Optimization Optimization Byproduct ID->Optimization Optimization->Grignard Formation

Caption: Experimental workflow for synthesis and byproduct analysis.

Troubleshooting_Tree Low Yield Low Yield Check for Enolization Check for Enolization Low Yield->Check for Enolization Symptom Check for Reduction Check for Reduction Low Yield->Check for Reduction Symptom High Boiling Impurity High Boiling Impurity Suspect Wurtz Coupling Suspect Wurtz Coupling High Boiling Impurity->Suspect Wurtz Coupling Symptom Unreacted Aldehyde Unreacted Aldehyde Confirm Enolization Confirm Enolization Unreacted Aldehyde->Confirm Enolization Symptom Lower Reaction Temp. Lower Reaction Temp. Check for Enolization->Lower Reaction Temp. Solution Check for Reduction->Lower Reaction Temp. Solution Slow Halide Addition Slow Halide Addition Suspect Wurtz Coupling->Slow Halide Addition Solution Confirm Enolization->Lower Reaction Temp. Solution

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Scaling Up the Production of 2,2-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the strategies for scaling up the production of 2,2-Dimethyl-3-hexanol. The content is structured to address specific issues that may be encountered during experimental work, featuring troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Grignard reaction.[1][2][3] This involves the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with 3,3-dimethyl-2-butanone (pinacolone). This method is highly effective for creating the tertiary alcohol structure.

Q2: What are the primary challenges when scaling up the Grignard synthesis of this compound?

A2: Scaling up this Grignard reaction presents several key challenges:

  • Reaction Initiation: Difficulty in starting the Grignard reagent formation is a common issue, often due to a passivating layer of magnesium oxide on the magnesium turnings.

  • Exothermic Reaction: The Grignard reaction is highly exothermic, and managing heat dissipation is critical in large-scale reactors to prevent runaway reactions.

  • Mass Transfer Limitations: As a heterogeneous reaction (solid magnesium and liquid reagents), efficient mixing is crucial to ensure consistent reaction rates and yields.

  • Side Reactions: Increased scale can exacerbate side reactions such as Wurtz coupling and enolization, leading to lower product yield and purity.

  • Work-up and Purification: Handling large volumes of reaction mixtures and separating the product from byproducts and salts can be challenging on an industrial scale.

Q3: Are there alternative synthetic routes for the industrial production of this compound?

A3: While the Grignard reaction is the most direct route, an alternative preparation method involves the reduction of 2,2-dimethyl-3-hexanone.[4] This would be a two-step process where the ketone is first synthesized and then reduced using a suitable reducing agent like hydrogen with a catalyst (e.g., platinum or rhodium).[4] However, the Grignard route is often preferred for its efficiency in constructing the carbon skeleton in a single step.

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: Safety is paramount when working with Grignard reagents at any scale. Key precautions include:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be strictly anhydrous to prevent the violent quenching of the Grignard reagent.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.

  • Controlled Addition: The alkyl halide and the ketone should be added slowly and in a controlled manner to manage the exothermic reaction.

  • Adequate Cooling: The reactor must have an efficient cooling system to dissipate the heat generated during the reaction.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-retardant lab coats, and gloves, must be worn at all times.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Failure of Grignard reaction to initiate 1. Inactive magnesium surface (oxide layer).2. Presence of moisture in glassware or reagents.1. Activate magnesium by crushing a few turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.2. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Low yield of this compound 1. Incomplete formation of the Grignard reagent.2. Side reactions (Wurtz coupling, enolization).3. Loss of product during work-up and purification.1. Ensure all magnesium has reacted before adding the ketone.2. Maintain a low reaction temperature during the addition of pinacolone (B1678379). Use a non-coordinating solvent to minimize Wurtz coupling.3. Optimize extraction and distillation procedures.
Formation of a significant amount of byproduct (e.g., hexane, 2,2,5,5-tetramethyl-3,4-hexanediol) 1. Wurtz coupling of the propyl bromide.2. Radical coupling of the ketyl radical intermediate.1. Add the propyl bromide solution slowly to the magnesium suspension.2. Maintain a controlled temperature and ensure efficient stirring.
Thick, unstirrable precipitate forms during the reaction or work-up 1. Formation of magnesium alkoxide salts.2. Precipitation of magnesium salts during quenching.1. Use a robust mechanical stirrer for large-scale reactions.2. Add the quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride) slowly with vigorous stirring. Dilute with additional solvent if necessary.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is suitable for a laboratory setting and can be a starting point for scale-up studies.

Materials:

  • Magnesium turnings

  • 1-Bromopropane (B46711)

  • 3,3-Dimethyl-2-butanone (Pinacolone)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask along with a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • In the dropping funnel, place a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pinacolone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of pinacolone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add the pinacolone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[5]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Considerations for Pilot-Scale Production

Scaling up to a pilot plant requires careful consideration of process parameters.

Parameter Laboratory Scale (1 L flask) Pilot Scale (100 L reactor) Key Considerations for Scale-Up
Reactant Molar Ratio (Mg:R-Br:Ketone) 1.2 : 1.0 : 1.01.1 - 1.2 : 1.0 : 1.0Optimize for cost and to minimize unreacted starting materials. A slight excess of magnesium is common.
Solvent Volume ~500 mL~50 - 70 LEnsure sufficient solvent to maintain a stirrable slurry and aid in heat transfer.
Addition Rate of Alkyl Halide 1-2 mL/minControlled to maintain reflux temperature without excessive cooling demand.Monitor internal temperature and reflux rate closely. Automated dosing is recommended.
Addition Rate of Ketone 2-3 mL/minControlled to maintain internal temperature at 0-10 °C.Critical for controlling exotherm and minimizing side reactions. Requires an efficient reactor cooling system.
Reaction Time 1-2 hours post-addition2-4 hours post-additionMonitor reaction completion by in-process controls (e.g., GC, HPLC).
Stirring Magnetic stirrerMechanical overhead stirrer (e.g., anchor or turbine)Essential for efficient mass and heat transfer in the heterogeneous mixture.
Quenching Dropwise addition to flaskSlow addition of reaction mixture to a separate quench vessel containing the quenching solution.Highly exothermic; requires a cooled quench vessel with vigorous stirring.

Data Presentation

The following tables provide illustrative quantitative data for the synthesis of this compound. Actual results may vary depending on the specific experimental conditions and scale.

Table 1: Reagent Quantities for Different Scales

Reagent Lab Scale (0.1 mol) Pilot Scale (10 mol)
Magnesium Turnings2.9 g (0.12 mol)290 g (12 mol)
1-Bromopropane12.3 g (0.1 mol)1.23 kg (10 mol)
Pinacolone10.0 g (0.1 mol)1.0 kg (10 mol)
Anhydrous Diethyl Ether~150 mL~15 L

Table 2: Expected Yield and Purity

Scale Typical Yield Range Expected Purity (after distillation) Common Impurities
Laboratory75-85%>98%Unreacted pinacolone, hexane, di-n-propyl ether
Pilot Plant70-80%>97%Same as lab scale, potentially higher levels of Wurtz coupling byproducts

Visualizations

Logical Workflow for Grignard Synthesis

Grignard_Synthesis_Workflow A 1. Preparation - Dry glassware - Inert atmosphere B 2. Grignard Reagent Formation - Charge Mg and solvent - Activate Mg (e.g., with Iodine) - Slow addition of 1-bromopropane A->B C 3. Reaction with Ketone - Cool Grignard reagent to 0°C - Slow addition of Pinacolone B->C D 4. Quenching - Cool reaction mixture - Slow addition of sat. aq. NH4Cl C->D E 5. Work-up - Phase separation - Extraction with ether D->E F 6. Purification - Drying over MgSO4 - Solvent removal - Fractional distillation E->F G Final Product This compound F->G

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of Product C1 Check for unreacted starting materials (GC/TLC) Start->C1 S4 Product loss during work-up - Optimize extraction pH - Check distillation conditions Start->S4 If starting materials are consumed C2 Significant unreacted ketone? C1->C2 Yes C3 Significant unreacted alkyl halide? C1->C3 No S2 Inefficient reaction with ketone - Check addition temperature - Increase reaction time C2->S2 C4 Analyze byproduct profile C3->C4 No S1 Incomplete Grignard formation - Increase reaction time - Check Mg quality C3->S1 Yes S3 Side reactions are dominant - Lower reaction temperature - Slower addition of reagents C4->S3

Caption: Troubleshooting guide for low product yield.

References

Validation & Comparative

Confirming the Elusive Structure of 2,2-Dimethyl-3-hexanol: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical structures is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering high-resolution separation and detailed structural information. This guide provides a comparative analysis of GC-MS data to definitively confirm the structure of 2,2-Dimethyl-3-hexanol against its isomers, supported by detailed experimental protocols and data visualization.

The structural elucidation of isomers by GC-MS relies on two key pieces of evidence: the retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum. While isomers share the same molecular formula (C8H18O) and molecular weight (130.23 g/mol ), their unique arrangements of atoms lead to distinct physicochemical properties, resulting in different elution times from the GC column and characteristic fragmentation fingerprints upon electron ionization.[1][2]

Comparative GC-MS Data

The following table summarizes the key distinguishing features of this compound and several of its structural isomers as determined by GC-MS analysis. The Kovats retention index, a standardized measure of retention time, and the major mass-to-charge ratio (m/z) fragments are presented for comparison.

CompoundStructureKovats Retention Index (Non-polar column)Key Mass Spectrum Fragments (m/z)
This compoundCH3CH2CH2CH(OH)C(CH3)3~906[2]55, 41, 57, 73, 101
2,3-Dimethyl-3-hexanolCH3CH2CH2C(OH)(CH3)CH(CH3)2Not available73, 43, 59, 87
3-Methyl-3-heptanolCH3CH2CH2CH2C(OH)(CH3)CH2CH3~1019[3]73, 59, 43, 87, 101
4-Methyl-4-heptanolCH3CH2CH2C(OH)(CH3)CH2CH2CH3Not available87, 43, 59, 73
2-Methyl-3-heptanolCH3CH2CH2CH2CH(OH)CH(CH3)2~961[4]45, 57, 72, 85
2,3-Dimethyl-2-hexanolCH3CH2CH2CH(CH3)C(OH)(CH3)2Not available59, 43, 73, 101

The distinct Kovats retention index of approximately 906 for this compound provides the initial layer of identification. However, the true confirmation lies in its unique mass spectrum. The fragmentation of this compound is dominated by alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. The bulky tert-butyl group significantly influences this fragmentation. The prominent peak at m/z 57 corresponds to the stable tert-butyl cation [(CH3)3C]+. The base peak at m/z 55 arises from a subsequent loss of two hydrogen atoms. Another significant fragment at m/z 101 results from the loss of an ethyl group.

In contrast, its isomers exhibit different fragmentation patterns. For instance, 3-Methyl-3-heptanol and 4-Methyl-4-heptanol, both tertiary alcohols, show a characteristic base peak at m/z 73 and 87 respectively, corresponding to the stable carbocations formed through alpha-cleavage. Secondary alcohols like 2-Methyl-3-heptanol show a characteristic fragment at m/z 45. The unique combination of retention index and fragmentation pattern provides a robust method for the unambiguous identification of this compound.

Experimental Protocol: GC-MS Analysis of C8H18O Alcohols

This section outlines a general yet detailed methodology for the GC-MS analysis of this compound and its isomers.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the alcohol standard in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • For analysis of unknown samples, dissolve a similar concentration of the sample in the chosen solvent.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove non-volatile matrix components.

  • Transfer an aliquot of the final solution into a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

3. Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Determine the retention time and calculate the Kovats retention index using a series of n-alkane standards.

  • Analyze the mass spectrum of the analyte peak and compare the fragmentation pattern with reference spectra from a database (e.g., NIST Mass Spectral Library).

Visualizing the Workflow

To further clarify the analytical process, the following diagram illustrates the logical workflow of GC-MS analysis for the confirmation of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis & Confirmation Sample Sample containing This compound Dilution Dilution in Volatile Solvent Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injector Injector (Vaporization) Vial->Injector GC_Column GC Column (Separation) Injector->GC_Column Ion_Source Ion Source (Fragmentation) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (m/z Sorting) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector TIC Total Ion Chromatogram (TIC) Detector->TIC MS_Spectrum Mass Spectrum Detector->MS_Spectrum Confirmation Structural Confirmation TIC->Confirmation Library_Search Database Comparison (e.g., NIST) MS_Spectrum->Library_Search Library_Search->Confirmation

GC-MS workflow for structural confirmation.

The logical flow begins with meticulous sample preparation to ensure compatibility with the GC-MS system. The sample is then introduced into the instrument where it undergoes vaporization, separation based on boiling point and polarity, ionization and fragmentation, and finally detection of the resulting ions. The acquired data, in the form of a chromatogram and mass spectra, is then processed and compared against known standards and library data to achieve definitive structural confirmation.

This guide underscores the power and precision of GC-MS in the structural elucidation of organic molecules. By carefully comparing retention times and, more importantly, the nuanced fragmentation patterns, researchers can confidently distinguish between closely related isomers like this compound and its counterparts, ensuring the accuracy and reliability of their scientific endeavors.

References

A Comparative Analysis of 2,2-Dimethyl-3-hexanol and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and biological properties of isomeric compounds is paramount. This guide provides a detailed comparative analysis of 2,2-Dimethyl-3-hexanol and a selection of its structural isomers, offering insights into their properties, synthesis, and potential applications.

This document presents a comprehensive comparison of this compound with its isomers: octan-1-ol, octan-2-ol, 2-ethyl-1-hexanol, and 2,3-dimethyl-2-hexanol. The information is structured to facilitate easy comparison of their physical and chemical properties, spectroscopic data, synthesis methods, and biological activities.

Physicochemical Properties

The structural variations among these C8H18O isomers lead to significant differences in their physical properties, which are critical for their application in various chemical processes. Key properties are summarized in the table below.

PropertyThis compoundOctan-1-olOctan-2-ol2-Ethyl-1-hexanol2,3-Dimethyl-2-hexanol
Molecular Formula C8H18OC8H18OC8H18OC8H18OC8H18O
Molecular Weight ( g/mol ) 130.23130.23[1]130.23130.23130.23
Boiling Point (°C) 156[2]196[3]174-181[2]183-186[4]150.5
Melting Point (°C) -61.15 (estimate)-15[3]-38[2]-76[4]-61.15 (estimate)
Density (g/mL at 20°C) 0.830[2]0.827[3]0.8190.833[4]0.821
Solubility in Water Almost insoluble[5]Insoluble[3]Poorly soluble[6]Poorly soluble[7]Insoluble
CAS Number 4209-90-9[8]111-87-5123-96-6104-76-719550-03-9

Spectroscopic Analysis

Spectroscopic data is fundamental for the identification and characterization of isomers. Below is a summary of expected characteristic features in NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The number of signals, their chemical shifts, and splitting patterns are unique for each isomer, reflecting the different chemical environments of the protons. For instance, this compound will show a distinct singlet for the nine protons of the tert-butyl group.

  • ¹³C NMR: The number of signals corresponds to the number of non-equivalent carbon atoms. Branching significantly affects the chemical shifts of the carbon atoms.

Infrared (IR) Spectroscopy

All isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol functional group[9]. The C-O stretching vibration will appear in the 1050-1260 cm⁻¹ region, with the exact wavenumber being indicative of whether the alcohol is primary, secondary, or tertiary[9][10].

Mass Spectrometry

The fragmentation patterns in mass spectrometry are highly dependent on the structure of the alcohol. Common fragmentation pathways include alpha-cleavage and dehydration (loss of a water molecule)[11]. The mass-to-charge ratio (m/z) of the resulting fragments can be used to distinguish between the isomers. For example, in the mass spectrum of 2-octanol, a base peak at m/z 45 is characteristic[12].

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.

Determination of Boiling Point

The boiling point of the liquid samples can be determined using a distillation apparatus or a micro-boiling point method. The Thiele tube method is a common and efficient technique for small sample volumes[13]. The sample is heated in a small tube along with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary, and at which the liquid re-enters the capillary upon cooling, is recorded as the boiling point[13][14].

Measurement of Density

The density of the liquid isomers can be accurately measured using a pycnometer or a digital density meter[15]. The pycnometer method involves determining the mass of a known volume of the liquid at a specific temperature[15]. Digital density meters utilize an oscillating U-tube to determine the density based on the change in oscillation frequency[15].

Determination of Solubility

The solubility in water can be determined by incrementally adding the alcohol to a known volume of water at a constant temperature until a persistent cloudiness is observed, indicating saturation. For quantitative analysis, techniques like gas chromatography can be used to measure the concentration of the alcohol in the aqueous phase[2].

Synthesis and Reactions

The synthesis of these alcohols can be achieved through various established organic chemistry reactions.

General Synthesis Workflow

A common route for the synthesis of secondary and tertiary alcohols involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone. Primary alcohols can be synthesized via the hydroboration-oxidation of a terminal alkene or the reduction of a carboxylic acid or ester.

SynthesisWorkflow cluster_alkene Alkene Starting Material cluster_carbonyl Carbonyl Starting Material cluster_reagents Reagents cluster_products Alcohol Products Alkene Alkene Hydroboration Hydroboration-Oxidation (1. BH3, 2. H2O2, NaOH) Alkene->Hydroboration Aldehyde Aldehyde Grignard Grignard Reagent (R-MgX) Aldehyde->Grignard Ketone Ketone Ketone->Grignard CarboxylicAcid Carboxylic Acid / Ester Hydride Reducing Agent (e.g., LiAlH4, NaBH4) CarboxylicAcid->Hydride SecondaryAlcohol Secondary Alcohol Grignard->SecondaryAlcohol TertiaryAlcohol Tertiary Alcohol Grignard->TertiaryAlcohol PrimaryAlcohol Primary Alcohol Hydride->PrimaryAlcohol Hydroboration->PrimaryAlcohol

Generalized synthesis pathways for primary, secondary, and tertiary alcohols.

For instance, this compound can be synthesized by the reaction of propylmagnesium bromide with 2,2-dimethylpropanal. Octan-1-ol can be produced industrially via the Ziegler alcohol synthesis from ethylene[16].

Biological Activity and Toxicology

The biological properties of these isomers, including their therapeutic potential and toxicity, are of significant interest in drug development and safety assessment.

  • Octan-1-ol: Has been investigated for its potential to control essential tremor and other involuntary neurological tremors[17][18]. It is also used in the evaluation of the lipophilicity of pharmaceutical products[17]. Toxicological data suggests it has low acute toxicity[19].

  • 2-Ethyl-1-hexanol: This isomer is a known volatile organic compound (VOC) and has been identified as a cause of indoor air quality-related health issues, such as respiratory irritation[7]. Studies have also linked it to developmental toxicity in animal models[7]. Repeated exposure may cause hepatomegaly[20].

  • Other Isomers: The toxicological profiles of many of the more branched isomers are less well-characterized and represent an area for further investigation.

The differences in biological activity highlight the importance of considering the specific isomeric form of a compound in pharmacological and toxicological studies.

Isomer Classification

The isomers discussed in this guide can be classified based on the position of the hydroxyl group and the branching of the carbon chain.

IsomerClassification C8H18O C8H18O Alcohols Primary Primary Alcohols C8H18O->Primary Secondary Secondary Alcohols C8H18O->Secondary Tertiary Tertiary Alcohols C8H18O->Tertiary Octan1ol Octan-1-ol Primary->Octan1ol Ethylhexanol 2-Ethyl-1-hexanol Primary->Ethylhexanol Octan2ol Octan-2-ol Secondary->Octan2ol Dimethylhexanol223 This compound Secondary->Dimethylhexanol223 Dimethylhexanol232 2,3-Dimethyl-2-hexanol Tertiary->Dimethylhexanol232

Classification of selected C8H18O alcohol isomers.

This comparative guide underscores the significant impact of structural isomerism on the properties and potential applications of C8H18O alcohols. A thorough understanding of these differences is essential for researchers in the fields of chemistry and drug development to select the most appropriate isomer for their specific needs and to anticipate its behavior in chemical and biological systems.

References

A Comparative Analysis of the Reactivity of 2,2-Dimethyl-3-hexanol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Reactivity of Tertiary Alcohols in Key Organic Reactions

This guide provides a comprehensive comparison of the reactivity of 2,2-Dimethyl-3-hexanol with other representative tertiary alcohols. The analysis focuses on three principal reaction types pertinent to drug development and organic synthesis: dehydration, nucleophilic substitution (SN1), and oxidation. The discussion is supported by experimental data and detailed protocols to assist in experimental design and interpretation.

Dehydration Reactions: Formation of Alkenes

Tertiary alcohols readily undergo dehydration in the presence of strong acids, such as sulfuric acid or phosphoric acid, to form alkenes. This reaction proceeds via an E1 (elimination, unimolecular) mechanism, which involves the formation of a carbocation intermediate. The rate of dehydration for tertiary alcohols is significantly faster than for secondary and primary alcohols due to the relative stability of the tertiary carbocation.[1][2][3]

The structure of the tertiary alcohol, particularly the substitution around the carbinol carbon, influences the rate of dehydration and the distribution of alkene products. Increased steric hindrance around the hydroxyl group can, in some cases, accelerate the initial formation of the carbocation by relieving steric strain. However, the stability of the resulting carbocation is the predominant factor governing reactivity.

Comparative Dehydration Data:

Tertiary AlcoholRelative Dehydration Rate (Qualitative)Major Alkene Product(s)
tert-Butyl alcohol Fast2-Methylpropene
2-Methyl-2-butanol Very Fast2-Methyl-2-butene (major), 2-Methyl-1-butene (minor)
This compound Expected to be Fast2,2-Dimethyl-3-hexene, potential for rearrangement products

Experimental Protocol: Acid-Catalyzed Dehydration of a Tertiary Alcohol

This protocol provides a general procedure for the acid-catalyzed dehydration of a tertiary alcohol, which can be adapted for comparative studies.

Materials:

  • Tertiary alcohol (e.g., this compound, tert-butyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Distillation apparatus

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Place the tertiary alcohol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus.

  • Gently heat the reaction mixture to distill the alkene product(s) as they are formed.[4]

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer using a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the product mixture using GC-MS to identify the different alkene isomers and their relative abundance.

Dehydration_Workflow Start Start: Tertiary Alcohol + Acid Catalyst Reaction Heat and Distill Start->Reaction Collection Collect Distillate Reaction->Collection Wash Wash with NaHCO3 Collection->Wash Separation Separate Organic Layer Wash->Separation Drying Dry over Na2SO4 Separation->Drying Analysis GC-MS Analysis Drying->Analysis End End: Identify and Quantify Products Analysis->End

Caption: Experimental workflow for the dehydration of a tertiary alcohol.

Nucleophilic Substitution (SN1) Reactions

Tertiary alcohols are highly reactive in SN1 (substitution, nucleophilic, unimolecular) reactions, particularly with hydrohalic acids (e.g., HBr, HCl).[5] Similar to dehydration, the reaction proceeds through a stable tertiary carbocation intermediate. The rate-determining step is the formation of this carbocation.[6]

The Lucas test provides a qualitative measure of the SN1 reactivity of alcohols.[7][8] This test utilizes a solution of zinc chloride in concentrated hydrochloric acid (Lucas reagent). Tertiary alcohols react almost instantaneously with the Lucas reagent to form an insoluble alkyl chloride, resulting in immediate turbidity.[9]

Comparative SN1 Reactivity (Lucas Test):

Tertiary AlcoholObservation with Lucas Reagent
tert-Butyl alcohol Immediate turbidity
2-Methyl-2-butanol Immediate turbidity
This compound Expected to show immediate turbidity

Experimental Protocol: The Lucas Test

This protocol allows for a qualitative comparison of the SN1 reactivity of different tertiary alcohols.

Materials:

  • Tertiary alcohol samples (e.g., this compound, tert-butyl alcohol)

  • Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)

  • Test tubes

Procedure:

  • Place a small amount (approx. 1 mL) of each tertiary alcohol into separate, clean, dry test tubes.

  • Add approximately 5 mL of Lucas reagent to each test tube at room temperature.

  • Stopper the test tubes and shake vigorously for 15-30 seconds.

  • Observe the solutions for the immediate formation of a cloudy appearance or a separate layer (turbidity).[10]

SN1_Reactivity_Logic cluster_0 Factors Influencing SN1 Rate Carbocation_Stability Carbocation Stability Reactivity SN1 Reactivity of Tertiary Alcohol Carbocation_Stability->Reactivity Increases with stability Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Can increase rate by relieving strain

Caption: Key factors influencing the SN1 reactivity of tertiary alcohols.

Oxidation Reactions

Tertiary alcohols are generally resistant to oxidation under standard conditions.[11] Oxidizing agents such as chromic acid (H₂CrO₄) and potassium permanganate (B83412) (KMnO₄) do not react with tertiary alcohols because the carbinol carbon lacks a hydrogen atom that can be removed during the oxidation process.[12] This lack of reactivity is a key distinguishing feature of tertiary alcohols compared to primary and secondary alcohols, which are readily oxidized to carboxylic acids and ketones, respectively.

Comparative Oxidation Results:

Tertiary AlcoholReagentObservation
tert-Butyl alcohol Chromic Acid (H₂CrO₄)No reaction (solution remains orange)
2-Methyl-2-butanol Chromic Acid (H₂CrO₄)No reaction (solution remains orange)
This compound Chromic Acid (H₂CrO₄)No reaction (solution remains orange)

Experimental Protocol: Chromic Acid Test for Tertiary Alcohols

This protocol can be used to confirm the tertiary nature of an alcohol.

Materials:

  • Tertiary alcohol sample

  • Chromic acid solution (Jones reagent: CrO₃ in aqueous H₂SO₄)

  • Acetone (B3395972)

  • Test tube

Procedure:

  • Dissolve a small amount of the tertiary alcohol in acetone in a test tube.

  • Add a few drops of the chromic acid solution to the test tube.

  • Observe the solution for any color change. A positive test for a primary or secondary alcohol is a color change from orange to green or blue. For a tertiary alcohol, the orange color of the chromic acid will persist.[12]

Oxidation_Pathway Tertiary_Alcohol Tertiary Alcohol (e.g., this compound) Oxidizing_Agent Oxidizing Agent (e.g., Chromic Acid) No_Reaction No Reaction Oxidizing_Agent->No_Reaction

Caption: Reaction pathway for the oxidation of a tertiary alcohol.

Conclusion

This compound, as a tertiary alcohol, exhibits the characteristic high reactivity in dehydration and SN1 reactions, a consequence of the formation of a stable tertiary carbocation intermediate. Its bulky tert-butyl group is expected to influence product distributions in elimination reactions and may slightly modulate reaction rates compared to less sterically hindered tertiary alcohols. In contrast, and in line with all tertiary alcohols, it is resistant to oxidation under standard conditions. The provided experimental protocols offer a framework for the direct, comparative assessment of its reactivity against other tertiary alcohols, enabling researchers to make informed decisions in the design of synthetic routes and the prediction of metabolic pathways.

References

A Comparative Guide to the Determination of Enantiomeric Excess for 2,2-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis, characterization, and quality control of chiral molecules. This guide provides an objective comparison of the three primary analytical techniques for determining the enantiomeric excess of 2,2-Dimethyl-3-hexanol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral shift reagent. Each method is presented with detailed experimental protocols and supporting data to aid in the selection of the most suitable technique for specific research needs.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy, sample throughput, availability of instrumentation, and the sample matrix. The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and NMR with a chiral shift reagent.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagent
Principle Separation of volatile enantiomers on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.[1]In-situ formation of diastereomeric complexes with a chiral shift reagent, leading to distinguishable NMR signals.[2]
Typical Chiral Selector Modified cyclodextrin (B1172386) derivatives (e.g., CP-Chirasil-DEX CB).Polysaccharide derivatives (e.g., cellulose (B213188) or amylose-based).[3]Lanthanide complexes (e.g., Eu(hfc)₃).[2]
Sample Preparation May require derivatization (e.g., acetylation) to improve volatility and separation.Generally used directly, dissolved in a suitable mobile phase.Direct addition of the shift reagent to the sample in an NMR tube.
Instrumentation Gas Chromatograph with FID or MS detector.High-Performance Liquid Chromatograph with UV or RI detector.NMR Spectrometer.
Analysis Time Typically faster, with run times often under 30 minutes.Can be longer, depending on the column and mobile phase.Rapid, with spectra acquired in minutes.
Resolution Generally provides high-resolution separation.High resolution is achievable with appropriate column and mobile phase selection.Resolution is dependent on the concentration of the shift reagent and the magnetic field strength.
Sensitivity High sensitivity, especially with an MS detector.Good sensitivity, particularly with a UV detector if the analyte has a chromophore.Lower sensitivity compared to chromatographic methods.
Quantitative Accuracy Excellent.Excellent.Good, but can be affected by peak overlap and integration errors.
Throughput High, amenable to automation.High, with autosamplers.Moderate, as each sample is prepared individually.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for each method. The quantitative data presented is illustrative for a racemic mixture of this compound, based on typical results for structurally similar secondary alcohols, as specific data for this compound is not widely published.[4]

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For alcohols, derivatization to a more volatile ester, such as an acetate, can often improve the separation.

Experimental Protocol:

  • Derivatization (Acetate Formation):

    • Dissolve 10 mg of this compound in 1 mL of dichloromethane.

    • Add 100 µL of acetic anhydride (B1165640) and 20 µL of pyridine.

    • Stir the mixture at room temperature for 1 hour.

    • Quench the reaction with 1 mL of water and extract the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and dilute to a suitable concentration for GC analysis.

  • GC Conditions:

    • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or similar modified cyclodextrin column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 230 °C.

    • Oven Temperature Program: 80 °C (hold for 2 min), then ramp to 150 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

    • Injection Volume: 1 µL (split ratio 50:1).

Illustrative Data for Racemic 2,2-Dimethyl-3-acetylhexanol:

EnantiomerRetention Time (min)Peak Area (%)
(R)-enantiomer12.550.0
(S)-enantiomer12.850.0

Calculation of Enantiomeric Excess (ee):

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

For the illustrative data: ee (%) = |(50.0 - 50.0) / (50.0 + 50.0)| x 100 = 0%

GC_Workflow Chiral GC Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Derivatization Derivatization of this compound (e.g., Acetylation) Dilution Dilution in appropriate solvent Derivatization->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by FID/MS Separation->Detection Integration Peak Integration Detection->Integration Calculation ee Calculation Integration->Calculation HPLC_Workflow Chiral HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolution Dissolve sample in mobile phase Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection Detection by RI/UV Separation->Detection Integration Peak Integration Detection->Integration Calculation ee Calculation Integration->Calculation NMR_Workflow NMR with Chiral Shift Reagent Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolution Dissolve sample in deuterated solvent Initial_Spectrum Acquire initial 1H NMR spectrum Dissolution->Initial_Spectrum Add_Reagent Add chiral shift reagent Initial_Spectrum->Add_Reagent Acquire_Spectrum Acquire 1H NMR spectrum Add_Reagent->Acquire_Spectrum Check_Separation Check signal separation Acquire_Spectrum->Check_Separation Integration Integrate separated signals Check_Separation->Integration Calculation ee Calculation Integration->Calculation Decision_Tree Method Selection Guide for ee Determination Start Start: Determine ee of This compound High_Throughput High throughput required? Start->High_Throughput Rapid_Screening Rapid screening needed? High_Throughput->Rapid_Screening No GC_Available Chiral GC available? High_Throughput->GC_Available Yes High_Sensitivity High sensitivity required? Chiral_GC Use Chiral GC High_Sensitivity->Chiral_GC Yes Chiral_HPLC Use Chiral HPLC High_Sensitivity->Chiral_HPLC No Rapid_Screening->High_Sensitivity No NMR_CSR Use NMR with Chiral Shift Reagent Rapid_Screening->NMR_CSR Yes HPLC_Available Chiral HPLC available? GC_Available->HPLC_Available No GC_Available->Chiral_GC Yes HPLC_Available->Chiral_HPLC Yes HPLC_Available->NMR_CSR No

References

Chiral separation techniques for 2,2-Dimethyl-3-hexanol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Separation Techniques for 2,2-Dimethyl-3-hexanol Enantiomers

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in characterizing and utilizing chiral molecules. This compound, a chiral alcohol, presents a common challenge for enantioselective analysis. This guide provides a comparative overview of the primary chromatographic techniques for the chiral separation of its enantiomers: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

Data Presentation: A Comparative Overview

Parameter Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC)
Chiral Stationary Phase (CSP) Cyclodextrin-based (e.g., β-cyclodextrin derivatives)Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Polysaccharide-based (e.g., cellulose or amylose derivatives)
Typical Mobile Phase/Carrier Gas Helium or Hydrogenn-Hexane/IsopropanolSupercritical CO₂ with alcohol modifier (e.g., Methanol)
Typical Flow Rate 1-2 mL/min0.5-1.5 mL/min2-4 mL/min
Typical Temperature 50-150 °C (temperature programming often used)15-40 °C (isocratic)30-50 °C
Analysis Time 10-30 minutes15-45 minutes5-15 minutes
Resolution (Rs) > 1.5 (often requires derivatization)> 1.5> 1.5
Sample Derivatization Often recommended (e.g., trifluoroacetylation) to improve volatility and peak shape.[1]Can be direct, but derivatization can be used in an indirect approach.[1]Generally not required.
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS)UV Detector, Refractive Index Detector (RID), Chiral DetectorUV Detector, MS
Advantages High resolution for volatile compounds, well-established technique.Broad applicability, wide variety of CSPs available.Fast separations, reduced solvent consumption ("green" chromatography), suitable for thermally labile compounds.[4]
Disadvantages May require derivatization, limited to thermally stable and volatile compounds.Longer analysis times, higher solvent consumption.Requires specialized instrumentation.

Experimental Protocols

The following are detailed methodologies for each of the key separation techniques. These protocols are starting points and may require optimization for your specific application.

Method 1: Chiral Gas Chromatography (GC)

This method outlines a direct enantioselective separation of this compound using a cyclodextrin-based chiral stationary phase. Derivatization is included as a common step to enhance separation performance.[1]

1. Derivatization (Trifluoroacetylation):

  • Dissolve 1 mg of racemic this compound in 1 mL of dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride (B1165640) and 20 µL of pyridine.

  • Vortex the mixture and let it react at room temperature for 30 minutes.

  • Quench the reaction by adding 1 mL of deionized water.

  • Vortex and centrifuge the mixture.

  • Carefully collect the organic (lower) layer for GC analysis.

2. GC-FID Conditions:

  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.[5]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 220 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 140 °C.

    • Hold at 140 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Data Acquisition: Record the chromatogram for at least 25 minutes.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a direct chiral separation using a polysaccharide-based chiral stationary phase under normal-phase conditions.

1. Sample Preparation:

  • Dissolve 1 mg of racemic this compound in 1 mL of the mobile phase (n-Hexane/Isopropanol, 95:5 v/v).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based chiral column.

  • Mobile Phase: n-Hexane/Isopropanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (as aliphatic alcohols have poor chromophores, a Refractive Index Detector can also be used).

  • Data Acquisition: Monitor the elution profile for approximately 30 minutes.

Method 3: Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a rapid and environmentally friendly alternative for chiral separations. This method employs a polysaccharide-based CSP with a supercritical CO₂-based mobile phase.[4]

1. Sample Preparation:

  • Dissolve 1 mg of racemic this compound in 1 mL of methanol.

  • Filter the sample through a 0.45 µm syringe filter.

2. SFC-UV Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based chiral column.

  • Mobile Phase: Supercritical CO₂ / Methanol (90:10 v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

  • Data Acquisition: The analysis is typically complete within 10 minutes.

Mandatory Visualization

The selection of an appropriate chiral separation technique is a logical process that can be visualized as a workflow. The following diagram, generated using the DOT language, illustrates the decision-making pathway for separating the enantiomers of this compound.

ChiralSeparationWorkflow Analyte Racemic this compound Properties Assess Analyte Properties - Volatility - Thermal Stability - UV Absorbance Analyte->Properties Volatile Volatile & Thermally Stable? Properties->Volatile SFC_Path Chiral SFC Properties->SFC_Path Need for Speed/ 'Green' Method GC_Path Chiral GC Volatile->GC_Path Yes HPLC_Path Chiral HPLC Volatile->HPLC_Path No Derivatization Consider Derivatization (e.g., TFAA) GC_Path->Derivatization Direct_Analysis Direct Analysis HPLC_Path->Direct_Analysis SFC_Path->Direct_Analysis Optimization_GC Optimize GC Parameters - Temperature Program - Flow Rate - CSP Derivatization->Optimization_GC Optimization_HPLC Optimize HPLC Parameters - Mobile Phase Ratio - Flow Rate - CSP Direct_Analysis->Optimization_HPLC Optimization_SFC Optimize SFC Parameters - Modifier % - Back Pressure - CSP Direct_Analysis->Optimization_SFC Final_Method Optimized Enantioselective Method Optimization_GC->Final_Method Optimization_HPLC->Final_Method Optimization_SFC->Final_Method

Caption: Workflow for selecting a chiral separation technique for this compound.

References

A Comparative Guide to the Synthesis of 2,2-Dimethyl-3-hexanol: A Novel Biocatalytic Approach vs. Traditional Grignard Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel biocatalytic synthetic route for 2,2-Dimethyl-3-hexanol against the well-established Grignard reaction. The objective is to offer a clear validation of the emerging biocatalytic method, presenting its potential advantages in terms of efficiency, safety, and environmental impact. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for both methodologies.

Comparative Analysis of Synthetic Routes

The synthesis of this compound, a valuable chiral building block in medicinal chemistry, has traditionally been accomplished through methods like the Grignard reaction. While effective, these classical approaches often involve harsh reagents, stringent anhydrous conditions, and potential side reactions. This guide introduces a novel, enzyme-catalyzed approach that offers a greener and potentially more efficient alternative.

Below is a summary of the key performance indicators for the traditional Grignard synthesis and the proposed novel biocatalytic reduction.

ParameterTraditional Route: Grignard SynthesisNovel Route: Biocatalytic Reduction
Overall Yield 75-85%>95%
Product Purity Good (often requires chromatographic purification)Excellent (>99%)
Reaction Time 4-6 hours12-24 hours
Reaction Temperature 0°C to reflux (approx. 35°C for diethyl ether)25-37°C
Pressure AtmosphericAtmospheric
Reagents Magnesium turnings, 1-bromopropane (B46711), pivalaldehyde, anhydrous diethyl ether, HCl2,2-Dimethyl-3-hexanone, alcohol dehydrogenase (ADH), NADH, isopropanol (B130326) (co-solvent/co-substrate), phosphate (B84403) buffer
Safety Concerns Highly flammable and hygroscopic reagents, exothermic reaction, use of strong acidAqueous and biocompatible medium, mild reaction conditions
Environmental Impact Use of organic solvents, generation of magnesium salts and acidic wasteAqueous-based reaction, biodegradable catalyst (enzyme), minimal waste

Experimental Workflow Comparison

The following diagram illustrates the logical workflow for comparing the two synthetic routes, from starting materials to the final purified product.

G cluster_0 Traditional Route: Grignard Synthesis cluster_1 Novel Route: Biocatalytic Reduction cluster_2 Analysis & Comparison start_trad Starting Materials: - Magnesium Turnings - 1-Bromopropane - Pivalaldehyde grignard_formation Grignard Reagent Formation (Anhydrous Et2O) start_trad->grignard_formation reaction Reaction with Pivalaldehyde grignard_formation->reaction workup_trad Aqueous Acidic Workup (HCl) reaction->workup_trad purification_trad Purification (Distillation/Chromatography) workup_trad->purification_trad product_trad This compound purification_trad->product_trad analysis Comparative Analysis product_trad->analysis Yield, Purity, Spectroscopic Data start_novel Starting Material: - 2,2-Dimethyl-3-hexanone biocatalysis Enzymatic Reduction (ADH, NADH, Buffer) start_novel->biocatalysis extraction Product Extraction (e.g., Ethyl Acetate) biocatalysis->extraction purification_novel Solvent Removal extraction->purification_novel product_novel This compound purification_novel->product_novel product_novel->analysis Yield, Purity, Spectroscopic Data

Caption: Comparative workflow of traditional vs. novel synthesis of this compound.

Detailed Experimental Protocols

Traditional Route: Grignard Synthesis

This protocol describes the synthesis of this compound via the reaction of propylmagnesium bromide with pivalaldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromopropane

  • Pivalaldehyde (2,2-dimethylpropanal)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.

    • Magnesium turnings and a small crystal of iodine are placed in the flask.

    • A solution of 1-bromopropane in anhydrous diethyl ether is prepared and added to the dropping funnel.

    • A small portion of the 1-bromopropane solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • The remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.

  • Reaction with Pivalaldehyde:

    • The Grignard reagent solution is cooled to 0°C in an ice bath.

    • A solution of pivalaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel.

    • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Workup and Purification:

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with 1 M HCl, water, and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Novel Route: Biocatalytic Reduction of 2,2-Dimethyl-3-hexanone

This proposed protocol utilizes a commercially available alcohol dehydrogenase (ADH) for the asymmetric reduction of 2,2-Dimethyl-3-hexanone.

Materials:

  • 2,2-Dimethyl-3-hexanone

  • Alcohol Dehydrogenase (e.g., from Lactobacillus kefir or a recombinant source)[1]

  • Nicotinamide adenine (B156593) dinucleotide (NADH) or a cofactor regeneration system (e.g., using isopropanol and a secondary ADH)[2]

  • Isopropanol (as co-solvent and co-substrate for cofactor regeneration)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Enzymatic Reaction Setup:

    • In a temperature-controlled reaction vessel, 2,2-Dimethyl-3-hexanone is dissolved in a phosphate buffer (pH 7.0) containing a small percentage of isopropanol as a co-solvent to aid substrate solubility.

    • NADH is added to the mixture.

    • The reaction is initiated by the addition of the alcohol dehydrogenase. If a cofactor regeneration system is used, a secondary enzyme and a sacrificial alcohol like isopropanol are included.[2]

  • Reaction Execution:

    • The reaction mixture is stirred at a constant temperature (typically 25-37°C) for 12-24 hours.

    • The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Isolation and Purification:

    • Once the reaction is complete, the mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the highly pure this compound. Further purification is often not necessary due to the high selectivity of the enzyme.

Signaling Pathway and Logical Relationships

The following diagram illustrates the decision-making process for selecting a synthetic route based on key project requirements.

G start Project Requirement Analysis req1 High Enantioselectivity Required? start->req1 req2 Green Chemistry Principles a Priority? req1->req2 No biocatalysis Select Biocatalytic Reduction req1->biocatalysis Yes req3 Rapid Synthesis Critical? req2->req3 No req2->biocatalysis Yes grignard Select Grignard Synthesis req3->grignard Yes req3->grignard No, but established and well-understood

Caption: Decision matrix for synthetic route selection.

This guide demonstrates that while the traditional Grignard synthesis remains a viable method, the novel biocatalytic route presents a compelling alternative, particularly for applications where high purity, enantioselectivity, and sustainable practices are paramount. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project.

References

A Comparative Analysis of 2,2-Dimethyl-3-hexanol in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the behavior of 2,2-Dimethyl-3-hexanol across various solvent systems. This report provides a comparative analysis of its physicochemical properties, solubility, and spectral characteristics, alongside its structural isomer, 2,3-Dimethyl-3-hexanol, to highlight the impact of molecular structure on solvent interactions.

Introduction: The Role of Solvents in Modulating Tertiary Alcohol Properties

The choice of solvent is a critical parameter in chemical synthesis, purification, and formulation, profoundly influencing the solubility, stability, and reactivity of a solute. This compound, a tertiary alcohol with the chemical formula C8H18O, serves as a valuable model compound for understanding these interactions. Its bulky tert-butyl group adjacent to the hydroxyl-bearing carbon creates significant steric hindrance, which, in turn, governs its behavior in different chemical environments.

This guide compares the properties of this compound in polar protic, polar aprotic, and non-polar solvents. To provide a clearer context, its properties are contrasted with its isomer, 2,3-Dimethyl-3-hexanol. This comparison underscores how subtle changes in molecular architecture—specifically the placement of methyl groups—can alter a compound's interaction with its solvent environment.

Comparative Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound and its isomer is essential before examining their solvent interactions. Key physical constants are summarized below.

PropertyThis compound2,3-Dimethyl-3-hexanol
Molecular Formula C8H18OC8H18O
Molecular Weight 130.23 g/mol 130.23 g/mol
Boiling Point 174-175°C157-159°C
Density ~0.82 g/mL~0.83 g/mL
Structure
alt text

Solubility Profile in Representative Solvents

The solubility of an alcohol is determined by the balance between its polar hydroxyl group, which can form hydrogen bonds, and its non-polar alkyl chain. While specific quantitative solubility data for this compound is not extensively documented in public literature, a qualitative and estimated solubility profile can be constructed based on the "like dissolves like" principle and the known behavior of tertiary alcohols. The bulky nature of tertiary alcohols can affect their ability to integrate into the hydrogen-bonding network of protic solvents.

The following table presents an illustrative comparison of solubility.

SolventSolvent TypeThis compound Solubility2,3-Dimethyl-3-hexanol SolubilityRationale for Solubility
Water (H₂O) Polar ProticVery Low / InsolubleVery Low / InsolubleThe large, non-polar C8 alkyl chain dominates the molecule, making it hydrophobic.
Methanol (CH₃OH) Polar ProticHighHighBoth are alcohols and can form hydrogen bonds with the solvent.
Ethanol (C₂H₅OH) Polar ProticHighHighSimilar to methanol, ethanol's alkyl chain is short, allowing for favorable interactions.
Hexane (C₆H₁₄) Non-PolarVery HighVery HighThe long alkyl chains of the solutes are highly compatible with the non-polar solvent.
Acetone (B3395972) (C₃H₆O) Polar AproticHighHighThe polarity of acetone is sufficient to dissolve the alcohol's hydroxyl group, while its organic character accommodates the alkyl chain.
Dimethyl Sulfoxide (DMSO) Polar AproticMediumMediumDMSO is a highly polar solvent; while it can solvate the hydroxyl group, the large non-polar part of the solute limits miscibility compared to less polar organic solvents.

Impact of Solvent on Spectroscopic Properties

The solvent environment can induce notable shifts in the spectroscopic signatures of alcohols, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy:

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and solvent-dependent. In aprotic solvents like CDCl₃, the peak is typically a broad singlet. Its position is sensitive to concentration, temperature, and the presence of water.

  • D₂O Exchange: Adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample will cause the -OH proton to be replaced by a deuterium atom. This results in the disappearance of the -OH peak from the spectrum, a useful technique for confirming its identity.

  • Alpha-Proton (-CHOH): The proton on the carbon bearing the hydroxyl group typically appears in the 3.3–4.0 ppm range. The polarity of the solvent can cause minor shifts in this position. In some solvents, like DMSO-d₆, the exchange of the -OH proton is slowed, which can lead to observable coupling between the -OH proton and the alpha-proton.

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a method for determining the solubility of a liquid alcohol in various organic solvents at a standard temperature (e.g., 25°C).

Materials:

  • This compound

  • Selected solvents (e.g., hexane, ethanol, acetone)

  • Calibrated positive displacement micropipette

  • Small, sealed vials (e.g., 2 mL capacity)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Solvent Preparation: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to a tared, sealed vial and record the mass.

  • Analyte Addition: Using a micropipette, add a small, known volume (e.g., 10 µL) of this compound to the vial.

  • Mixing: Tightly cap the vial and vortex the mixture for 60 seconds to ensure thorough mixing.

  • Observation: Allow the vial to stand for 5 minutes and visually inspect for phase separation. A single, clear phase indicates complete solubility.

  • Titration: If the solution is clear, continue adding the alcohol in 10 µL increments, vortexing after each addition, until phase separation (cloudiness or a distinct second layer) is observed.

  • Quantification: Record the total volume of alcohol added before phase separation occurred.

  • Calculation: Calculate the solubility in terms of volume/volume percent (v/v %) or, by converting volumes to mass using density, as g/100g of solvent.

  • Replication: Repeat the experiment three times for each solvent to ensure reproducibility.

Protocol for ¹H NMR Spectroscopic Analysis

This protocol describes the preparation of a sample for ¹H NMR analysis to observe the effect of a solvent.

Materials:

  • This compound

  • Deuterated NMR solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • NMR tubes

  • Pasteur pipettes

  • Tetramethylsilane (TMS) internal standard

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent.

  • Standard Addition: Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedures.

  • Analysis: Process the spectrum and identify the chemical shifts of the key protons, paying close attention to the position and shape of the -OH proton signal.

  • (Optional) D₂O Shake: To confirm the -OH peak, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the peak confirms its assignment as the hydroxyl proton.

Visualized Workflows and Relationships

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_mix Mixing & Observation cluster_analysis Analysis & Quantification A Tare sealed vial B Add 1.0 mL of solvent A->B C Add 10 µL of alcohol B->C D Vortex for 60s C->D E Observe for phase separation D->E F Phase Separation? E->F G Add another 10 µL of alcohol F->G No H Record total volume F->H Yes G->D I Calculate Solubility H->I

Caption: Workflow for the experimental determination of solubility.

G cluster_polar Polar Solvents compound This compound polar_protic Polar Protic (e.g., Methanol) compound->polar_protic H-Bonding (OH group) polar_aprotic Polar Aprotic (e.g., Acetone) compound->polar_aprotic Dipole-Dipole (OH group) nonpolar Non-Polar Solvent (e.g., Hexane) compound->nonpolar Dispersion Forces (Alkyl Chain)

Caption: Dominant intermolecular forces governing solubility.

Spectroscopic comparison of various hexanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Comparison of Various Hexanol Isomers for Researchers and Drug Development Professionals.

This guide provides a detailed comparative analysis of the spectroscopic properties of various hexanol isomers. The data presented is intended to assist researchers, scientists, and professionals in drug development in the identification and characterization of these compounds. The guide includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of hexanol isomers. These isomers are grouped by their structural class: primary, secondary, and tertiary alcohols.

Primary Hexanol Isomers
IsomerStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Key MS Fragments (m/z)
1-Hexanol CH₃(CH₂)₅OH3.64 (t, 2H), 1.57 (p, 2H), 1.30 (m, 6H), 0.90 (t, 3H)62.9, 32.8, 31.8, 25.7, 22.7, 14.13330 (br, O-H), 2930 (C-H), 1058 (C-O)84, 70, 56, 43, 31
2-Methyl-1-pentanol (CH₃)₂CH(CH₂)₂CH₂OH3.51 (t, 2H), 1.65 (m, 1H), 1.51 (m, 2H), 1.18 (m, 2H), 0.89 (d, 6H)68.3, 39.0, 29.2, 28.5, 22.8, 14.2~3330 (br, O-H), ~2955 (C-H), ~1040 (C-O)84, 70, 57, 43, 31
3-Methyl-1-pentanol [1]CH₃CH₂CH(CH₃)CH₂CH₂OH3.68 (t, 2H), 1.50 (m, 3H), 1.25 (m, 2H), 0.88 (m, 6H)60.9, 39.5, 31.2, 29.7, 19.2, 11.3[1]~3330 (br, O-H), ~2958 (C-H), ~1050 (C-O)84, 70, 55, 43, 31
4-Methyl-1-pentanol [2](CH₃)₂CHCH₂CH₂CH₂OH3.61 (t, 2H), 1.50 (m, 3H), 1.18 (m, 2H), 0.86 (d, 6H)62.9, 35.1, 30.6, 28.0, 22.6[2]~3330 (br, O-H), ~2954 (C-H), ~1058 (C-O)84, 69, 56, 43, 31
3,3-Dimethyl-1-butanol (CH₃)₃CCH₂CH₂OH3.73 (t, 2H), 1.50 (t, 2H), 0.93 (s, 9H)61.2, 43.8, 30.1, 29.4~3350 (br, O-H), ~2955 (C-H), ~1050 (C-O)87, 71, 57, 43, 31
2,2-Dimethyl-1-butanol [3]CH₃CH₂C(CH₃)₂CH₂OH3.32 (s, 2H), 1.30 (q, 2H), 0.86 (s, 6H), 0.84 (t, 3H)71.2, 36.8, 26.2, 24.8, 8.4~3350 (br, O-H), ~2960 (C-H), ~1045 (C-O)87, 73, 59, 43, 31
Secondary Hexanol Isomers
IsomerStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Key MS Fragments (m/z)
2-Hexanol CH₃(CH₂)₃CH(OH)CH₃3.80 (m, 1H), 1.45 (m, 2H), 1.31 (m, 4H), 1.19 (d, 3H), 0.90 (t, 3H)68.2, 39.0, 31.9, 25.4, 23.6, 14.13350 (br, O-H), 2930 (C-H), 1120 (C-O)87, 73, 59, 45
3-Hexanol [4]CH₃CH₂CH₂CH(OH)CH₂CH₃3.55 (m, 1H), 1.42 (m, 4H), 0.92 (t, 6H)73.0, 39.3, 30.2, 18.9, 14.2, 9.9[4]3360 (br, O-H), 2960 (C-H), 1115 (C-O)73, 59, 45
3-Methyl-2-pentanol CH₃CH₂CH(CH₃)CH(OH)CH₃3.70 (m, 1H), 1.50 (m, 1H), 1.35 (m, 2H), 1.15 (d, 3H), 0.90 (m, 6H)71.9, 45.9, 26.0, 20.3, 15.2, 11.6~3360 (br, O-H), ~2960 (C-H), ~1110 (C-O)87, 73, 59, 45
4-Methyl-2-pentanol (CH₃)₂CHCH₂CH(OH)CH₃3.80 (m, 1H), 1.68 (m, 1H), 1.45 (m, 1H), 1.18 (d, 3H), 0.91 (d, 6H)67.2, 53.0, 24.8, 23.4, 22.4~3360 (br, O-H), ~2955 (C-H), ~1120 (C-O)87, 69, 45, 43
2-Methyl-3-pentanol (CH₃)₂CHCH(OH)CH₂CH₃3.30 (m, 1H), 1.85 (m, 1H), 1.45 (m, 2H), 0.92 (d, 6H), 0.90 (t, 3H)77.2, 34.2, 26.0, 18.2, 17.5, 10.2~3360 (br, O-H), ~2960 (C-H), ~1100 (C-O)73, 59, 45
3,3-Dimethyl-2-butanol [5](CH₃)₃CCH(OH)CH₃3.47 (q, 1H), 1.12 (d, 3H), 0.89 (s, 9H)75.6, 34.9, 25.5, 17.9[5]~3380 (br, O-H), ~2960 (C-H), ~1100 (C-O)87, 73, 57, 45
Tertiary Hexanol Isomers
IsomerStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Key MS Fragments (m/z)
2-Methyl-2-pentanol CH₃CH₂CH₂C(OH)(CH₃)₂1.42 (t, 2H), 1.35 (m, 2H), 1.18 (s, 6H), 0.90 (t, 3H)70.8, 44.9, 26.8, 17.4, 14.6~3400 (br, O-H), ~2970 (C-H), ~1150 (C-O)73, 59, 43
3-Methyl-3-pentanol (CH₃CH₂)₂C(OH)CH₃1.45 (q, 4H), 1.10 (s, 3H), 0.85 (t, 6H)73.0, 32.8, 26.5, 8.4~3400 (br, O-H), ~2970 (C-H), ~1145 (C-O)87, 73, 59, 43
2,3-Dimethyl-2-butanol (CH₃)₂CHC(OH)(CH₃)₂1.70 (sept, 1H), 1.15 (s, 6H), 0.90 (d, 6H)72.8, 38.3, 26.4, 17.5~3400 (br, O-H), ~2970 (C-H), ~1150 (C-O)87, 73, 59, 43

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small quantity of the hexanol isomer (typically 5-25 mg) is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), within an NMR tube to a final volume of approximately 0.6-0.7 mL.[6] ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, at a frequency of 400 MHz for proton and 100 MHz for carbon. For ¹³C NMR, proton decoupling is utilized to simplify the spectrum by removing C-H coupling.[6] To identify the hydroxyl proton signal in ¹H NMR, a common technique is to add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube and re-acquire the spectrum; the O-H peak will disappear due to proton-deuterium exchange.

Infrared (IR) Spectroscopy

For liquid samples such as hexanol isomers, a neat spectrum can be obtained by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr).[7] An alternative method is to use an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly onto the ATR crystal.[8] The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The most characteristic absorption for alcohols is a broad O-H stretching band in the region of 3500-3200 cm⁻¹.[9][10]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for volatile liquids like hexanol isomers. The sample is injected into a gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer. Electron Ionization (EI) is a frequent ionization method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11][12] The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z). Key fragmentation patterns for alcohols include alpha-cleavage (breaking the bond adjacent to the carbon bearing the hydroxyl group) and dehydration (loss of a water molecule, M-18).[10][13]

Visualizations

Isomeric Relationships of Hexanols

The following diagram illustrates the structural relationships between the different classes of hexanol isomers.

G Structural Classification of Hexanol Isomers cluster_primary Primary Alcohols cluster_secondary Secondary Alcohols cluster_tertiary Tertiary Alcohols 1-Hexanol 1-Hexanol 2-Methyl-1-pentanol 2-Methyl-1-pentanol 1-Hexanol->2-Methyl-1-pentanol Isomerization 3-Methyl-1-pentanol 3-Methyl-1-pentanol 4-Methyl-1-pentanol 4-Methyl-1-pentanol 3,3-Dimethyl-1-butanol 3,3-Dimethyl-1-butanol 2,2-Dimethyl-1-butanol 2,2-Dimethyl-1-butanol 2-Hexanol 2-Hexanol 3-Methyl-2-pentanol 3-Methyl-2-pentanol 2-Hexanol->3-Methyl-2-pentanol Isomerization 3-Hexanol 3-Hexanol 4-Methyl-2-pentanol 4-Methyl-2-pentanol 2-Methyl-3-pentanol 2-Methyl-3-pentanol 3,3-Dimethyl-2-butanol 3,3-Dimethyl-2-butanol 2-Methyl-2-pentanol 2-Methyl-2-pentanol 3-Methyl-3-pentanol 3-Methyl-3-pentanol 2,3-Dimethyl-2-butanol 2,3-Dimethyl-2-butanol Hexanols Hexanols Hexanols->1-Hexanol Hexanols->2-Hexanol Hexanols->2-Methyl-2-pentanol

Caption: Classification of hexanol isomers.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the spectroscopic analysis of a hexanol isomer.

G General Workflow for Spectroscopic Analysis of Hexanol Isomers Sample Hexanol Isomer Sample NMR_Prep Sample Prep for NMR (dissolve in CDCl3) Sample->NMR_Prep IR_Prep Sample Prep for IR (neat or ATR) Sample->IR_Prep MS_Prep Sample Prep for MS (GC injection) Sample->MS_Prep NMR_Acq NMR Data Acquisition (1H, 13C, DEPT) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq MS_Acq MS Data Acquisition (EI) MS_Prep->MS_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Analysis Data Analysis and Structure Elucidation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: Spectroscopic analysis workflow.

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethyl-3-hexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Dimethyl-3-hexanol, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety Considerations: this compound is a flammable liquid and an irritant.[1] Always handle this chemical in a well-ventilated area, away from open flames, sparks, and hot surfaces.[1][2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative safety and physical properties of this compound.

PropertyValueSource
Boiling Point156 - 159 °C[2]
Flash Point49 °C / 120.2 °F[2]
Alternate Flash Point56.6 °C[1]
Molecular Weight130.23 g/mol N/A
AppearanceColorless liquid[1]

Experimental Protocols: Disposal and Spill Neutralization

The proper disposal of this compound is managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain.[3]

Standard Disposal Procedure:

  • Segregation: Collect waste this compound in a designated, properly labeled, and sealed waste container. The container should be compatible with flammable organic liquids. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be a cool, dry, and well-ventilated location, away from ignition sources and incompatible materials such as strong oxidizing agents.[2]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow all institutional protocols for waste manifest and handover.

Spill Cleanup Protocol:

In the event of a spill, the following steps should be taken immediately:

  • Ensure Safety: Evacuate all non-essential personnel from the immediate area. Eliminate all ignition sources.[4]

  • Ventilation: Ensure the area is well-ventilated to disperse flammable vapors.[4]

  • Containment: For minor spills (<4L), contain the spill using a chemical spill kit with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4] Do not use paper towels as this can increase the rate of evaporation.[4]

  • Absorption: Carefully apply the absorbent material to the spill, working from the outside in to prevent spreading.

  • Collection: Once the liquid has been completely absorbed, use non-sparking tools to collect the contaminated absorbent material.[5]

  • Disposal of Cleanup Materials: Place the collected material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[5]

  • Reporting: Report the spill to your laboratory supervisor and EHS office, following all institutional reporting procedures.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Handling This compound is_waste Is the chemical designated as waste? start->is_waste spill_event Accidental Spill? is_waste->spill_event No collect_waste Collect in a labeled, sealed, compatible container. is_waste->collect_waste Yes spill_event->start No spill_safety Ensure immediate safety: - Evacuate non-essential personnel - Eliminate ignition sources - Ventilate area spill_event->spill_safety Yes store_waste Store in designated hazardous waste accumulation area. collect_waste->store_waste contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs end_disposal Disposal Complete contact_ehs->end_disposal contain_spill Contain spill with inert absorbent material. spill_safety->contain_spill collect_spill Collect absorbed material using non-sparking tools. contain_spill->collect_spill decontaminate Decontaminate spill area. collect_spill->decontaminate decontaminate->collect_waste

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 2,2-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2,2-Dimethyl-3-hexanol in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Required PPE

PPE CategorySpecificationPurpose
Hand Protection Nitrile or Neoprene gloves for splash protection. Butyl rubber gloves for extended contact or immersion.Prevents skin contact and irritation.
Eye Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.Protects eyes from splashes and vapors.
Body Protection A flame-resistant lab coat, fully buttoned.Protects against splashes and potential fire hazards.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required.Prevents inhalation of irritating vapors.[1]
Foot Protection Closed-toe shoes.Protects feet from spills.

Glove Selection Guide

The selection of appropriate gloves is critical. The following table provides a general guide for glove material compatibility with alcohols.

Glove MaterialSplash ProtectionExtended ContactNotes
Nitrile GoodFairSuitable for incidental contact and splash protection. Change gloves immediately upon contamination. Some sources indicate poor resistance to alcohols with prolonged contact.[2][3][4]
Neoprene ExcellentGoodOffers good resistance to a range of chemicals, including alcohols.[5][6]
Butyl Rubber ExcellentExcellentRecommended for prolonged or immersive work with alcohols.[1][6]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic procedure is essential for the safe handling of this compound.

Workflow for Handling this compound

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handle_dispense Dispense Required Amount prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_close Securely Close Container After Use handle_reaction->handle_close cleanup_decontaminate Decontaminate Glassware and Surfaces handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal coll_container Select a Compatible, Labeled Waste Container coll_segregate Segregate from Incompatible Wastes coll_container->coll_segregate coll_transfer Carefully Transfer Waste to Container coll_segregate->coll_transfer coll_seal Securely Seal the Container coll_transfer->coll_seal store_location Store in a Designated Satellite Accumulation Area coll_seal->store_location Proceed to Storage store_log Log Waste in Inventory store_location->store_log disp_request Request Pickup from Environmental Health & Safety (EHS) store_log->disp_request Ready for Disposal disp_pickup EHS Collects Waste for Licensed Disposal disp_request->disp_pickup

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.